Product packaging for Mapenterol hydrochloride(Cat. No.:CAS No. 54238-51-6)

Mapenterol hydrochloride

Katalognummer: B195739
CAS-Nummer: 54238-51-6
Molekulargewicht: 361.2 g/mol
InChI-Schlüssel: LWJSGOMCMMDPEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Mapenterol hydrochloride is a member of (trifluoromethyl)benzenes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21Cl2F3N2O B195739 Mapenterol hydrochloride CAS No. 54238-51-6

Eigenschaften

IUPAC Name

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(2-methylbutan-2-ylamino)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClF3N2O.ClH/c1-4-13(2,3)20-7-11(21)8-5-9(14(16,17)18)12(19)10(15)6-8;/h5-6,11,20-21H,4,7,19H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJSGOMCMMDPEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60538091
Record name 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methylbutan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54238-51-6, 1325559-18-9
Record name 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methylbutan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mapenterol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1325559-18-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What is the mechanism of action for Mapenterol hydrochloride?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action for Mapenterol Hydrochloride

Introduction

This compound is classified as a selective β2-adrenergic receptor agonist.[1] As such, its therapeutic and physiological effects are mediated through the activation of β2-adrenergic receptors. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, intended for researchers, scientists, and drug development professionals. The guide details the signaling pathway, presents comparative quantitative data for analogous compounds, and outlines the standard experimental protocols for characterization.

Core Mechanism of Action: β2-Adrenergic Receptor Agonism and Downstream Signaling

The primary mechanism of action of this compound involves its binding to and activation of β2-adrenergic receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. These receptors are predominantly located on the cell membranes of smooth muscle tissues, particularly in the bronchioles of the lungs.

Upon binding, this compound induces a conformational change in the β2-adrenergic receptor. This activated receptor-ligand complex facilitates the coupling to and activation of the heterotrimeric Gs protein. The activation of the Gs protein involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on its α-subunit (Gαs).

The GTP-bound Gαs subunit dissociates from the βγ-subunits and subsequently activates the membrane-bound enzyme, adenylyl cyclase. Activated adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into the second messenger, cyclic adenosine monophosphate (cAMP).

The elevation of intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates a variety of intracellular proteins, which in the context of airway smooth muscle cells, results in a cascade of events leading to muscle relaxation and bronchodilation.

Signaling Pathway of this compound

cluster_membrane Cell Membrane cluster_cytosol Cytosol Mapenterol Mapenterol B2AR β2-Adrenergic Receptor Mapenterol->B2AR Binds to Gs Gs Protein (α, β, γ subunits) B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active Phosphorylation Phosphorylation of Downstream Targets PKA_active->Phosphorylation Catalyzes Response Cellular Response (e.g., Smooth Muscle Relaxation) Phosphorylation->Response

Caption: The signaling cascade initiated by this compound.

Quantitative Pharmacological Data

While specific binding affinity (Ki) and functional potency (EC50) data for this compound are not extensively available in peer-reviewed literature, the following table provides representative data for other well-characterized β2-adrenergic agonists for comparative analysis. These values are typically determined using in vitro assays with cell lines expressing the human β2-adrenergic receptor.

CompoundBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
Isoproterenol15 - 605 - 25
Salbutamol150 - 40040 - 120
Formoterol2 - 80.2 - 2
Salmeterol3 - 120.5 - 6
Indacaterol200 - 5005 - 15

Note: The values presented are approximations and can vary based on the specific cell line, radioligand, and experimental conditions employed.

Experimental Protocols for Pharmacological Characterization

The assessment of a β2-adrenergic agonist such as this compound involves a suite of in vitro experiments to quantify its binding affinity and functional efficacy.

Radioligand Binding Assay for Determination of Binding Affinity (Ki)

This assay quantifies the direct interaction between the test compound and the β2-adrenergic receptor.

Methodology:

  • Membrane Preparation: Isolation of cell membranes from a cell line stably expressing the human β2-adrenergic receptor.

  • Competitive Binding Incubation: The prepared membranes are incubated with a fixed concentration of a high-affinity radiolabeled antagonist (e.g., [³H]-dihydroalprenolol) and a range of concentrations of the unlabeled test compound (this compound).

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification of Radioactivity: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are plotted as a function of the logarithm of the competitor concentration, and non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that displaces 50% of the specifically bound radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Membranes Receptor-expressing Membranes Incubation Incubation Membranes->Incubation Radioligand Radiolabeled Ligand ([3H]-DHA) Radioligand->Incubation Mapenterol Mapenterol HCl (Varying concentrations) Mapenterol->Incubation Filtration Filtration Incubation->Filtration Separate bound/ unbound Scintillation Scintillation Counting Filtration->Scintillation Quantify bound radioligand Analysis Data Analysis (IC50 -> Ki) Scintillation->Analysis

Caption: Workflow for a radioligand binding assay.

cAMP Accumulation Assay for Determination of Functional Potency (EC50)

This functional assay measures the ability of the test compound to stimulate the production of the second messenger cAMP.

Methodology:

  • Cell Seeding: Cells expressing the β2-adrenergic receptor are seeded into multi-well plates.

  • Compound Stimulation: The cells are incubated with increasing concentrations of the test compound (this compound) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • Cell Lysis: The cells are lysed to release the accumulated intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, an Enzyme-Linked Immunosorbent Assay (ELISA), or a luminescence-based assay.

  • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the agonist concentration. Non-linear regression is used to determine the EC50 value, which is the concentration of the agonist that elicits 50% of the maximal response.

Cells β2-AR expressing Cells Stimulation Stimulation Cells->Stimulation Mapenterol Mapenterol HCl (Varying concentrations) Mapenterol->Stimulation Lysis Lysis Stimulation->Lysis Release intracellular cAMP cAMP_Assay cAMP Measurement (e.g., HTRF) Lysis->cAMP_Assay Quantify cAMP Analysis Data Analysis (EC50 determination) cAMP_Assay->Analysis

Caption: Workflow for a cAMP accumulation assay.

References

Mapenterol Hydrochloride: An In-depth Technical Guide on a Selective β2-Adrenoceptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Mapenterol hydrochloride, a selective β2-adrenoceptor agonist. While specific quantitative pharmacological data for this compound is not extensively available in public literature, this document outlines the core principles of its expected mechanism of action, the canonical and alternative signaling pathways associated with β2-adrenoceptor activation, and the detailed experimental protocols required for its full characterization. The guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the evaluation and potential therapeutic application of this and similar compounds. All quantitative data presented in the tables are illustrative examples based on typical values for selective β2-agonists and should be considered hypothetical until experimentally verified for this compound.

Introduction to this compound

This compound is a chemical entity identified as a selective β2-adrenoceptor agonist. Its chemical name is 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)-2-(tert-pentylamino)ethan-1-ol hydrochloride. The structure of Mapenterol suggests its potential for interaction with the β2-adrenergic receptor, a key target in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Agonism at this receptor subtype leads to smooth muscle relaxation, particularly in the bronchial passages of the lungs, resulting in bronchodilation.

Chemical Structure:

  • Chemical Name: 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)-2-(tert-pentylamino)ethan-1-ol hydrochloride[1]

  • Molecular Formula: C₁₄H₂₁Cl₂F₃N₂O[1]

  • Molecular Weight: 361.23 g/mol (for the hydrochloride salt)[2]

  • CAS Number: 54238-51-6[1][2]

Mechanism of Action and Signaling Pathways

As a β2-adrenoceptor agonist, this compound is expected to exert its pharmacological effects by binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The primary and most well-understood signaling cascade initiated by β2-adrenoceptor activation is the Gs-adenylyl cyclase pathway. However, evidence also points to the existence of alternative or biased signaling pathways.

Canonical Gs-cAMP Signaling Pathway

The canonical pathway involves the coupling of the agonist-bound receptor to the stimulatory G protein, Gs. This initiates a cascade of intracellular events leading to the desired physiological response of smooth muscle relaxation.

  • Receptor Binding: this compound binds to the β2-adrenoceptor on the cell surface.

  • Gs Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gs protein. The Gsα subunit dissociates from the Gβγ dimer and exchanges GDP for GTP.

  • Adenylyl Cyclase Activation: The activated Gsα subunit stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and activates Protein Kinase A (PKA).

  • Downstream Effects: PKA phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and the inactivation of myosin light-chain kinase, ultimately resulting in smooth muscle relaxation and bronchodilation.[3][4]

Gs_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Mapenterol Mapenterol Hydrochloride B2AR β2-Adrenoceptor Mapenterol->B2AR Binds to Gs Gs Protein (αβγ) B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Canonical β2-Adrenoceptor Gs Signaling Pathway.
Alternative Signaling Pathways: Gi Coupling and β-Arrestin

Recent research has revealed that β2-adrenoceptors can also couple to other signaling molecules, leading to different cellular outcomes. This phenomenon is known as "biased agonism" or "functional selectivity," where a ligand may preferentially activate one pathway over another.

  • Gi Coupling: In some cell types, the β2-adrenoceptor can couple to the inhibitory G protein, Gi. This can lead to the inhibition of adenylyl cyclase, counteracting the Gs-mediated effects, or the activation of other pathways, such as the MAPK/ERK pathway.

  • β-Arrestin Pathway: Upon prolonged agonist stimulation, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor. This promotes the binding of β-arrestin, which uncouples the receptor from Gs, leading to desensitization. β-arrestin can also act as a scaffold for other signaling proteins, initiating pathways involved in processes like receptor endocytosis and activation of MAP kinases.

Alternative_Signaling cluster_main β2-Adrenoceptor Activation cluster_gs Gs Pathway cluster_gi Gi Pathway cluster_arrestin β-Arrestin Pathway B2AR_Agonist Agonist-Bound β2-Adrenoceptor Gs_AC Gs -> Adenylyl Cyclase -> cAMP B2AR_Agonist->Gs_AC Gi_AC Gi -> (-) Adenylyl Cyclase B2AR_Agonist->Gi_AC Gi_MAPK Gi -> MAPK/ERK Pathway B2AR_Agonist->Gi_MAPK GRK GRK Phosphorylation B2AR_Agonist->GRK bArrestin β-Arrestin Recruitment GRK->bArrestin Desensitization Desensitization (Uncoupling from Gs) bArrestin->Desensitization Endocytosis Receptor Endocytosis bArrestin->Endocytosis

Alternative β2-Adrenoceptor Signaling Pathways.

Quantitative Pharmacological Profile (Illustrative)

The following tables present a hypothetical quantitative profile for this compound, illustrating the types of data that would be generated through experimental characterization.

Table 1: Receptor Binding Affinity

This table summarizes the hypothetical binding affinity of this compound for β1- and β2-adrenoceptors, as would be determined by radioligand binding assays. The inhibition constant (Ki) represents the concentration of the drug that occupies 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity.

CompoundReceptorKi (nM) [Hypothetical]Selectivity (β1/β2) [Hypothetical]
Mapenterol HClβ1150100-fold
β21.5
Isoproterenol (B85558)β150.5-fold
β210
Table 2: Functional Potency and Efficacy

This table presents hypothetical data on the functional activity of this compound in a cAMP accumulation assay. The EC50 value is the concentration of the agonist that produces 50% of the maximal response. Intrinsic efficacy compares the maximal response of the drug to that of a full agonist, such as isoproterenol.

CompoundAssayEC50 (nM) [Hypothetical]Intrinsic Efficacy (%) [Hypothetical]
Mapenterol HClcAMP Accumulation5.090
IsoproterenolcAMP Accumulation2.0100

Detailed Experimental Protocols

The following sections detail the standard methodologies for determining the pharmacological profile of a β2-adrenoceptor agonist like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for β1- and β2-adrenoceptors.

Objective: To quantify the affinity of this compound for β-adrenoceptor subtypes.

Materials:

  • Cell membranes expressing human β1- or β2-adrenoceptors.

  • Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-iodocyanopindolol).

  • Non-specific binding competitor (e.g., propranolol).

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of propranolol).

  • Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the logarithm of the competitor concentration to determine the IC50 value.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes (β1 or β2) - Radioligand - Mapenterol HCl dilutions Start->Prepare_Reagents Incubation Incubate Membranes, Radioligand, and Mapenterol HCl Prepare_Reagents->Incubation Filtration Rapid Filtration (Separate Bound from Free) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Counting->Analysis End End Analysis->End

Workflow for Radioligand Binding Assay.
cAMP Accumulation Functional Assay

This assay measures the ability of this compound to stimulate the production of cAMP, providing a measure of its functional potency (EC50) and efficacy.

Objective: To determine the potency and efficacy of this compound in stimulating cAMP production.

Materials:

  • Whole cells expressing the β2-adrenoceptor (e.g., CHO or HEK293 cells).

  • This compound stock solution.

  • Isoproterenol (as a reference full agonist).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell culture medium.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Culture the cells in 96-well plates.

  • Pre-treat the cells with a PDE inhibitor for a specified time (e.g., 30 minutes).

  • Add varying concentrations of this compound or isoproterenol to the wells.

  • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Lyse the cells to release the intracellular cAMP.

  • Measure the cAMP concentration in each well using the chosen cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration as a function of the logarithm of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximal response (Emax).

  • Calculate the intrinsic efficacy of this compound relative to isoproterenol (Emax of Mapenterol / Emax of Isoproterenol) x 100%.

cAMP_Assay_Workflow Start Start Cell_Culture Culture β2-Expressing Cells in 96-well Plates Start->Cell_Culture PDE_Inhibition Pre-treat with PDE Inhibitor (e.g., IBMX) Cell_Culture->PDE_Inhibition Agonist_Stimulation Stimulate with varying concentrations of Mapenterol HCl or Isoproterenol PDE_Inhibition->Agonist_Stimulation Cell_Lysis Lyse Cells Agonist_Stimulation->Cell_Lysis cAMP_Detection Measure cAMP Levels (e.g., HTRF, ELISA) Cell_Lysis->cAMP_Detection Data_Analysis Data Analysis: - Plot Dose-Response Curve - Determine EC50 and Emax - Calculate Intrinsic Efficacy cAMP_Detection->Data_Analysis End End Data_Analysis->End

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Mapenterol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and plausible synthetic pathways for Mapenterol hydrochloride, a β2-adrenergic receptor agonist. Due to the limited availability of direct published synthetic procedures for Mapenterol, this document outlines a likely multi-step synthesis based on established organic chemistry principles and analogous reactions for similar phenylethanolamine compounds. This guide includes detailed descriptions of each proposed synthetic step, a summary of chemical and physical properties in a structured format, and visualizations of the synthetic workflow to aid in research and development efforts.

Chemical Structure and Properties

This compound is a substituted phenylethanolamine derivative. The structural details and key chemical identifiers are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 1-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)-2-(tert-pentylamino)ethan-1-ol hydrochloride[1][2]
Synonyms Mapenterol HCl[1]
CAS Number 54238-51-6[1][2]
Molecular Formula C₁₄H₂₁Cl₂F₃N₂O[1]
Molecular Weight 361.23 g/mol [1]
SMILES CCC(C)(C)NCC(O)c1cc(Cl)c(N)c(c1)C(F)(F)F.Cl
InChI Key LWJSGOMCMMDPEN-UHFFFAOYSA-N[1]

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached from the commercially available starting material, 1-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone (B137293). The proposed pathway involves three key transformations: α-bromination of the acetophenone (B1666503), nucleophilic substitution with tert-pentylamine, and subsequent reduction of the ketone to the final ethanolamine, followed by salt formation.

G A 1-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone B 2-bromo-1-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone A->B α-Bromination C 1-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)-2-(tert-pentylamino)ethanone B->C Nucleophilic Substitution D Mapenterol C->D Ketone Reduction E This compound D->E Salt Formation

Figure 1: Proposed overall synthesis workflow for this compound.
Step 1: α-Bromination of 1-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone

The initial step involves the selective bromination of the α-carbon of the acetophenone starting material. This is a common transformation for acetophenones and can be achieved using various brominating agents.

Experimental Protocol (Analogous Procedure):

To a solution of 1-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone in a suitable solvent such as chloroform (B151607) or ethyl acetate (B1210297), a solution of bromine in the same solvent is added dropwise at room temperature. The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material. Upon completion, the reaction mixture is washed with an aqueous solution of sodium bisulfite to quench any excess bromine, followed by a wash with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude α-bromo ketone.

G cluster_0 Step 1: α-Bromination A Starting Material: 1-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone B Reagents: Bromine (Br₂) C Solvent: Chloroform or Ethyl Acetate D Conditions: Room Temperature E Workup: Aqueous NaHSO₃ wash, Brine wash, Drying, Concentration F Product: 2-bromo-1-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone

Figure 2: Experimental workflow for the α-bromination step.
Step 2: Nucleophilic Substitution with tert-Pentylamine

The α-bromo ketone intermediate is then reacted with tert-pentylamine in a nucleophilic substitution reaction to introduce the desired side chain.

Experimental Protocol (Analogous Procedure):

The crude 2-bromo-1-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone is dissolved in a suitable polar aprotic solvent like acetonitrile (B52724) or tetrahydrofuran (B95107) (THF). To this solution, an excess of tert-pentylamine (typically 2-3 equivalents) is added. A non-nucleophilic base, such as potassium carbonate or triethylamine, may be added to scavenge the HBr generated during the reaction. The mixture is stirred at room temperature or gently heated to drive the reaction to completion, as monitored by TLC. After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water to remove any inorganic salts. The organic layer is dried and concentrated to give the crude aminoketone.

G cluster_0 Step 2: Nucleophilic Substitution A Starting Material: 2-bromo-1-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone B Reagents: tert-Pentylamine, Base (e.g., K₂CO₃) C Solvent: Acetonitrile or THF D Conditions: Room Temperature or mild heating E Workup: Solvent removal, Extraction, Washing, Drying, Concentration F Product: 1-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)-2-(tert-pentylamino)ethanone

Figure 3: Experimental workflow for the nucleophilic substitution step.
Step 3: Reduction of the Aminoketone

The aminoketone is then reduced to the corresponding ethanolamine. A selective reducing agent is required to reduce the ketone without affecting the other functional groups.

Experimental Protocol (Analogous Procedure):

The crude 1-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)-2-(tert-pentylamino)ethanone is dissolved in a protic solvent such as methanol (B129727) or ethanol. The solution is cooled in an ice bath, and a reducing agent, typically sodium borohydride (B1222165) (NaBH₄), is added portion-wise. The reaction is stirred at a low temperature and then allowed to warm to room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched by the careful addition of water. The solvent is partially evaporated, and the product is extracted into an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude Mapenterol free base.

G cluster_0 Step 3: Ketone Reduction A Starting Material: 1-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)-2-(tert-pentylamino)ethanone B Reagent: Sodium Borohydride (NaBH₄) C Solvent: Methanol or Ethanol D Conditions: 0°C to Room Temperature E Workup: Quenching with water, Extraction, Washing, Drying, Concentration F Product: Mapenterol (free base)

Figure 4: Experimental workflow for the ketone reduction step.
Step 4: Formation of the Hydrochloride Salt

The final step is the formation of the hydrochloride salt to improve the stability and solubility of the compound.

Experimental Protocol (Analogous Procedure):

The crude Mapenterol free base is dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate. A solution of hydrochloric acid in a miscible solvent (e.g., HCl in isopropanol (B130326) or diethyl ether) is then added dropwise with stirring. The hydrochloride salt will precipitate out of the solution. The solid is collected by filtration, washed with the solvent, and dried under vacuum to yield this compound.

G cluster_0 Step 4: Salt Formation A Starting Material: Mapenterol (free base) B Reagent: Hydrochloric Acid (in a suitable solvent) C Solvent: Diethyl Ether or Ethyl Acetate D Procedure: Precipitation, Filtration, Washing, Drying E Product: This compound

Figure 5: Experimental workflow for the salt formation step.

Conclusion

References

Pharmacological Profiling of Mapenterol Hydrochloride in Respiratory Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mapenterol hydrochloride is identified as a selective β2-adrenergic receptor agonist, a class of drugs pivotal in the management of respiratory diseases characterized by bronchoconstriction, such as asthma and chronic obstructive pulmonary disease (COPD). This technical guide provides a comprehensive overview of the pharmacological profiling of this compound in relevant preclinical respiratory models. The document details its mechanism of action, efficacy in promoting airway smooth muscle relaxation, and potential anti-inflammatory effects. Standardized experimental protocols for in vitro and in vivo assessments are provided, alongside a comparative analysis with other established β2-agonists. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development and evaluation of novel respiratory therapeutics.

Introduction

Bronchodilators are a cornerstone in the therapeutic strategy for obstructive airway diseases. β2-adrenergic receptor agonists are a principal class of bronchodilators that act by relaxing the airway smooth muscle, leading to an increase in airway caliber and relief from symptoms of wheezing and shortness of breath. This compound is a β2-adrenoceptor agonist.[1][2][3] Its pharmacological activity is primarily mediated through the activation of β2-adrenergic receptors expressed on the surface of airway smooth muscle cells. Understanding the detailed pharmacological profile of this compound is crucial for its potential development as a therapeutic agent. This document outlines the key in vitro and in vivo models used to characterize its activity.

Mechanism of Action: β2-Adrenergic Receptor Signaling

This compound, as a β2-adrenergic receptor agonist, elicits its bronchodilatory effects by activating a well-defined signaling cascade. Upon binding to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), it initiates a conformational change that leads to the activation of the stimulatory G-protein (Gs).[4][5][6] The activated Gs protein, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[6][7] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium levels and the relaxation of airway smooth muscle.[6][7]

Beta2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Mapenterol Mapenterol Hydrochloride Beta2_Receptor β2-Adrenergic Receptor (GPCR) Mapenterol->Beta2_Receptor Binds to Gs_protein Gs Protein (α, β, γ subunits) Beta2_Receptor->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Airway Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: β2-Adrenergic Receptor Signaling Pathway.

In Vitro Pharmacological Profile

The in vitro activity of this compound is primarily assessed by its ability to relax pre-contracted airway smooth muscle preparations. The guinea pig trachea is a widely used and reliable model for these studies due to the anatomical and physiological similarities of its airways to those of humans.[8][9][10]

Data Presentation: Comparative Bronchodilatory Potency
CompoundpD2 (-log EC50) in Guinea Pig Trachea (Maximally Contracted)pKi (β2 Receptor)pKi (β1 Receptor)β2/β1 Selectivity Ratio
Salmeterol9.2 ± 0.038.3 ± 0.045.7 ± 0.04~400
Formoterol8.9 ± 0.038.2 ± 0.096.25 ± 0.06~90

Data adapted from functional and binding characteristics of long-acting beta 2-agonists in lung and heart.[11] pD2 represents the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. pKi represents the negative logarithm of the binding affinity of a ligand.

Experimental Protocols

This ex vivo model is a staple for assessing the bronchodilatory or bronchoconstrictive effects of pharmacological agents.[12][13][14]

Objective: To determine the relaxant effect of this compound on pre-contracted guinea pig airway smooth muscle.

Methodology:

  • Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized by cervical dislocation. The trachea is excised and placed in cold Krebs-Henseleit solution (Composition in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, and glucose 11.1).[13][14] The trachea is cleaned of adhering connective tissue and cut into rings of 2-3 mm width or prepared as a tracheal chain by cutting the rings open opposite the trachealis muscle and suturing them together.[12][13]

  • Organ Bath Setup: The tracheal preparations are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with 95% O2 and 5% CO2 to maintain a pH of 7.4.[12][13] The tissues are connected to isometric force transducers to record changes in muscle tension.

  • Equilibration and Contraction: An optimal resting tension of 1g is applied, and the tissues are allowed to equilibrate for at least 60 minutes.[12] The viability of the preparations is assessed by inducing a contraction with a standard agonist, such as histamine (B1213489) (1 µM) or carbachol (B1668302) (1 µM).[12][13]

  • Drug Application: Once a stable contractile plateau is reached, cumulative concentrations of this compound are added to the organ bath to generate a concentration-response curve. The relaxant effect is measured as a percentage reversal of the induced contraction.

  • Data Analysis: The EC50 (the concentration of the drug that produces 50% of its maximal effect) is calculated from the concentration-response curve.

InVitro_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Euthanize Guinea Pig A2 Excise Trachea A1->A2 A3 Prepare Tracheal Rings/Chain A2->A3 B1 Mount in Organ Bath A3->B1 B2 Equilibrate under 1g Tension B1->B2 B3 Induce Contraction (e.g., Histamine) B2->B3 B4 Add Cumulative Doses of Mapenterol HCl B3->B4 C1 Record Muscle Tension B4->C1 C2 Generate Concentration- Response Curve C1->C2 C3 Calculate EC50 C2->C3

Caption: In Vitro Tracheal Relaxation Assay Workflow.

In Vivo Pharmacological Profile

In vivo models are essential to evaluate the efficacy of a drug in a whole-animal system, taking into account factors like pharmacokinetics and systemic effects. The histamine-induced bronchoconstriction model in guinea pigs is a classic and relevant model for screening bronchodilator activity.[15][16][17]

Data Presentation: Protection Against Bronchoconstriction

Quantitative data for this compound in this model is not publicly available. The expected outcome would be a dose-dependent inhibition of the increase in airway resistance or a delay in the onset of bronchoconstriction induced by histamine. The efficacy would be compared to a standard bronchodilator like salbutamol.

Treatment GroupDose (mg/kg)% Inhibition of Histamine-Induced Bronchoconstriction
Vehicle Control-0% (Baseline)
Mapenterol HCl(Dose 1)Expected dose-dependent increase
Mapenterol HCl(Dose 2)Expected dose-dependent increase
Mapenterol HCl(Dose 3)Expected dose-dependent increase
Positive Control (e.g., Salbutamol)(Effective Dose)High inhibition
Experimental Protocols

Objective: To assess the protective effect of this compound against histamine-induced bronchoconstriction in conscious or anesthetized guinea pigs.

Methodology:

  • Animal Preparation: Conscious guinea pigs are placed in a whole-body plethysmograph to measure respiratory parameters.[15][17] Alternatively, anesthetized and ventilated guinea pigs can be used, where changes in pulmonary inflation pressure are recorded.[16]

  • Drug Administration: this compound or vehicle is administered via a clinically relevant route, such as inhalation or intratracheal instillation, at various doses prior to the histamine challenge.

  • Bronchoconstriction Induction: A bronchoconstricting dose of histamine is administered as an aerosol.[15][17]

  • Measurement of Airway Response: Respiratory parameters such as the duration of the expiratory phase, respiratory rate, or changes in pulmonary inflation pressure are recorded continuously.[15][16] The onset and severity of bronchoconstriction (e.g., dyspnea) are noted.

  • Data Analysis: The protective effect of this compound is quantified by measuring the reduction in the severity of bronchoconstriction or the increase in the time to onset of respiratory distress compared to the vehicle-treated group.

InVivo_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment and Challenge cluster_data_acq_analysis Data Acquisition & Analysis D1 Acclimatize Guinea Pigs D2 Place in Plethysmograph (conscious) or Anesthetize and Ventilate D1->D2 E1 Administer Mapenterol HCl or Vehicle D2->E1 E2 Administer Histamine Aerosol Challenge E1->E2 F1 Record Respiratory Parameters E2->F1 F2 Quantify Protection against Bronchoconstriction F1->F2

Caption: In Vivo Bronchoprotection Assay Workflow.

Anti-Inflammatory Profile

While the primary action of β2-agonists is bronchodilation, there is evidence to suggest they also possess anti-inflammatory properties.[18][19] These effects may be mediated by the inhibition of the release of inflammatory mediators from various cells in the airways, such as mast cells and eosinophils.

Potential Anti-inflammatory Mechanisms

Long-acting β2-agonists have been shown to inhibit the release of pro-inflammatory cytokines, such as GM-CSF, from human bronchial epithelial cells.[18] This action appears to be independent of the glucocorticoid receptor, suggesting an alternative anti-inflammatory pathway for this class of drugs.[18] Further studies would be required to specifically elucidate the anti-inflammatory profile of this compound.

Experimental Protocols

Objective: To investigate the effect of this compound on the release of inflammatory cytokines from human airway epithelial cells.

Methodology:

  • Cell Culture: A human bronchial epithelial cell line (e.g., BEAS-2B) or primary human bronchial epithelial cells are cultured to confluence.

  • Pre-treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).

  • Inflammatory Stimulus: Inflammation is induced by stimulating the cells with an agent like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).[20][21][22]

  • Cytokine Measurement: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentrations of key pro-inflammatory cytokines (e.g., IL-6, IL-8, GM-CSF) are measured using enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The inhibitory effect of this compound on cytokine release is calculated as a percentage reduction compared to stimulated cells treated with vehicle alone. IC50 values can be determined.

Conclusion

This compound is a β2-adrenergic receptor agonist with the potential for development as a bronchodilator for respiratory diseases. The pharmacological profiling of this compound relies on a well-established set of in vitro and in vivo respiratory models. The primary mechanism of action involves the activation of the β2-adrenergic receptor signaling pathway, leading to airway smooth muscle relaxation. While specific quantitative data for this compound remains to be fully disclosed in publicly accessible literature, its pharmacological profile can be thoroughly characterized using the detailed experimental protocols outlined in this guide. Further investigation into its potential anti-inflammatory properties is also warranted to fully understand its therapeutic potential in the context of airway inflammation. This technical guide provides a solid framework for the continued preclinical evaluation of this compound and other novel β2-adrenergic receptor agonists.

References

Investigating the Bronchodilatory Effects of Mapenterol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding Mapenterol hydrochloride is limited in publicly available scientific literature. Therefore, this guide utilizes data from well-studied β2-adrenergic agonists, such as salbutamol (B1663637) and formoterol, as representative examples to illustrate the principles of assessing bronchodilatory effects. The experimental protocols and data presented herein should be considered as a general framework for the investigation of novel β2-agonists like this compound.

Introduction

This compound is classified as a β2-adrenoceptor agonist, a class of drugs that plays a crucial role in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] These agents exert their therapeutic effect by relaxing the smooth muscle of the airways, leading to bronchodilation and improved airflow. This technical guide provides an in-depth overview of the core methodologies and data analysis techniques used to investigate the bronchodilatory effects of β2-agonists, with a focus on the potential application to the study of this compound.

Mechanism of Action: The β2-Adrenergic Signaling Pathway

The primary mechanism of action for this compound and other β2-agonists involves the activation of β2-adrenergic receptors, which are G-protein coupled receptors located on the surface of airway smooth muscle cells.[1] This activation initiates a downstream signaling cascade that ultimately leads to muscle relaxation.

Signaling Pathway Diagram

The following diagram illustrates the key steps in the β2-adrenergic signaling pathway leading to bronchodilation.

Beta2 Adrenergic Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Mapenterol Mapenterol (β2-Agonist) Beta2_AR β2-Adrenergic Receptor Mapenterol->Beta2_AR Binds to G_Protein G Protein (Gs) Beta2_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: β2-Adrenergic Receptor Signaling Pathway for Bronchodilation.

Experimental Protocols for Assessing Bronchodilatory Effects

A comprehensive evaluation of a novel bronchodilator like this compound involves a combination of in vitro, in vivo, and clinical studies.

In Vitro Assay: Adenylyl Cyclase Activation

This assay directly measures the activation of adenylyl cyclase, a key enzyme in the β2-adrenergic signaling pathway, in response to a β2-agonist.

Objective: To determine the potency and efficacy of this compound in activating adenylyl cyclase in a cell-based system.

Methodology:

  • Cell Culture: Human airway smooth muscle cells or a suitable cell line expressing β2-adrenergic receptors are cultured under standard conditions.

  • Membrane Preparation: Cell membranes are isolated through homogenization and centrifugation to enrich for the receptor and associated signaling proteins.

  • Adenylyl Cyclase Assay:

    • Membrane preparations are incubated with varying concentrations of this compound.

    • The reaction is initiated by the addition of ATP, the substrate for adenylyl cyclase.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The amount of cyclic AMP (cAMP) produced is quantified using a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration-response curve is plotted, and the EC50 (the concentration of agonist that produces 50% of the maximal response) is calculated to determine the potency of the compound.

In Vivo Model: Guinea Pig Bronchoconstriction Model

The guinea pig is a well-established animal model for studying asthma and the effects of bronchodilators due to the similarities in its airway physiology to humans.

Objective: To evaluate the in vivo bronchodilatory effect of this compound against induced bronchoconstriction in guinea pigs.

Methodology:

  • Animal Preparation: Male Hartley guinea pigs are anesthetized. A tracheal cannula is inserted for mechanical ventilation, and a jugular vein is cannulated for drug administration.

  • Induction of Bronchoconstriction: A bronchoconstricting agent, such as histamine (B1213489) or methacholine, is administered intravenously to induce a stable increase in airway resistance.

  • Measurement of Bronchodilation:

    • Pulmonary resistance and dynamic compliance are continuously monitored using a whole-body plethysmograph.

    • Once a stable bronchoconstriction is achieved, this compound is administered intravenously or via inhalation at various doses.

    • The changes in pulmonary resistance and dynamic compliance are recorded over time to assess the magnitude and duration of the bronchodilatory effect.

  • Data Analysis: The percentage inhibition of the bronchoconstrictor response is calculated for each dose of this compound. A dose-response curve is generated to determine the ED50 (the dose that produces 50% of the maximal effect).

Clinical Trial Protocol: Assessment in Asthma Patients

Clinical trials in human subjects are essential to establish the safety and efficacy of a new bronchodilator.

Objective: To evaluate the bronchodilatory efficacy, safety, and dose-response of inhaled this compound in patients with mild to moderate asthma.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled, crossover study design is often employed.

  • Patient Population: Adult patients with a clinical diagnosis of stable, mild to moderate asthma are recruited.

  • Study Procedures:

    • On separate study days, patients inhale single doses of this compound at varying concentrations or a placebo.

    • Spirometry is performed at baseline and at specified time points post-inhalation (e.g., 5, 15, 30, 60, 120, 240, and 360 minutes). The primary endpoint is the change in Forced Expiratory Volume in one second (FEV1).

    • Other pulmonary function parameters, such as Forced Vital Capacity (FVC) and Peak Expiratory Flow (PEF), are also measured.

    • Safety is monitored through the recording of adverse events, vital signs, and electrocardiograms (ECGs).

  • Data Analysis: The change in FEV1 from baseline is calculated for each dose and time point. The area under the FEV1-time curve (AUC) can be used to assess the overall bronchodilatory effect. Dose-response relationships are analyzed to identify the optimal therapeutic dose.

Data Presentation

Quantitative data from these studies are crucial for comparing the efficacy of this compound to existing therapies. The following tables present representative data for well-established β2-agonists.

Table 1: Representative In Vitro Adenylyl Cyclase Activation Data

CompoundCell TypeEC50 (nM)
IsoproterenolHEK-2935.6
SalbutamolAirway Smooth Muscle Cells~10-50
FormoterolAirway Smooth Muscle Cells~1-10

Note: EC50 values can vary depending on the specific cell line and assay conditions.

Table 2: Representative In Vivo Bronchodilator Effect in Guinea Pigs

CompoundRoute of AdministrationDose RangeMaximal Inhibition of Bronchoconstriction (%)
SalbutamolIntravenous1-10 µg/kg~80-90%
SalbutamolInhalation10-100 µg/ml~70-85%

Note: The level of inhibition is dependent on the bronchoconstricting agent used and its concentration.

Table 3: Representative Clinical Trial Data in Asthma Patients (Change in FEV1)

CompoundDose (µg)Time PointMean Change in FEV1 (L) from BaselinePercent Improvement in FEV1 (%)
Salbutamol10030 min0.25 - 0.4015 - 25%
Salbutamol20030 min0.35 - 0.5020 - 30%
Formoterol1230 min0.30 - 0.4518 - 28%
Formoterol2430 min0.40 - 0.5525 - 35%

Note: FEV1 changes can vary significantly based on patient population, disease severity, and baseline lung function.[2]

Visualization of Experimental Workflows

Clear visualization of experimental workflows is essential for reproducibility and understanding.

In Vitro Adenylyl Cyclase Assay Workflow

Adenylyl Cyclase Assay Workflow A Cell Culture (e.g., HASM cells) B Membrane Preparation (Homogenization & Centrifugation) A->B C Incubation with This compound (Varying Concentrations) B->C D Addition of ATP (Substrate) C->D E Quantification of cAMP (ELISA or Competitive Binding Assay) D->E F Data Analysis (Dose-Response Curve & EC50) E->F

Caption: Workflow for the in vitro adenylyl cyclase activation assay.

In Vivo Guinea Pig Bronchodilation Study Workflow

In Vivo Guinea Pig Study Workflow A Animal Anesthesia & Surgical Preparation B Induction of Bronchoconstriction (e.g., Histamine Infusion) A->B C Administration of This compound (IV or Inhalation) B->C D Continuous Measurement of Pulmonary Resistance & Compliance C->D E Data Analysis (% Inhibition & ED50) D->E

Caption: Workflow for the in vivo assessment of bronchodilator effects.

Clinical Trial Workflow for FEV1 Measurement

Clinical Trial FEV1 Workflow A Patient Screening & Baseline FEV1 Measurement B Randomized Administration of Inhaled Mapenterol or Placebo A->B C Serial FEV1 Measurements (Post-Dose Time Points) B->C D Safety Monitoring (Adverse Events, Vitals, ECG) B->D E Data Analysis (Change in FEV1 from Baseline, AUC) C->E

References

The Role of Mapenterol Hydrochloride in G-Protein-Coupled Receptor Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Mapenterol Hydrochloride and GPCR Signaling

G-protein-coupled receptors are the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals.[3] They mediate a plethora of physiological responses by transducing extracellular signals into intracellular second messenger cascades. The β2-adrenergic receptor, the putative target of this compound, is predominantly coupled to the stimulatory G-protein (Gs).[4] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gs. This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger that activates Protein Kinase A (PKA) and mediates various cellular responses, including smooth muscle relaxation.[5]

A study on isolated, blood-perfused dog atrium indicated that Mapenterol (referred to as Mabuterol in the study) exhibits weak positive chronotropic and inotropic effects through the activation of β2-adrenoceptors.[6] However, at higher concentrations, it was observed to non-selectively block both β1- and β2-adrenoceptors, suggesting a complex pharmacological profile that may include partial agonism or antagonism at higher concentrations.[6]

Gs-Protein-Coupled Receptor Signaling Pathway

The canonical signaling pathway initiated by a β2-adrenoceptor agonist like this compound is depicted below.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Mapenterol Mapenterol HCl B2AR β2-Adrenergic Receptor (GPCR) Mapenterol->B2AR Binding Gs_inactive Gs Protein (inactive) (αβγ-GDP) B2AR->Gs_inactive Activation Gs_active Gs Protein (active) (α-GTP) Gs_inactive->Gs_active GTP for GDP Exchange G_beta_gamma Gβγ Gs_active->Gs_inactive GTP Hydrolysis (Inactivation) AC Adenylyl Cyclase Gs_active->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA_inactive PKA (inactive) cAMP->PKA_inactive Activation PKA_active PKA (active) PKA_inactive->PKA_active Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA_active->Cellular_Response Phosphorylation of target proteins

Figure 1: Canonical Gs-Protein Signaling Pathway for β2-Adrenoceptor Agonists.

Quantitative Pharmacological Characterization

To understand the interaction of this compound with the β2-adrenoceptor, two primary types of in vitro assays are essential: radioligand binding assays to determine its binding affinity and functional assays to measure its efficacy and potency in eliciting a cellular response.

Data Presentation

The following tables present a hypothetical summary of quantitative data for this compound, as would be determined by the experimental protocols described below.

Table 1: Hypothetical Binding Affinity of this compound for Adrenergic Receptors

Receptor SubtypeRadioligandKi (nM)
Human β2-Adrenoceptor[³H]-CGP 1217715.2
Human β1-Adrenoceptor[³H]-CGP 12177350.8
Human α1-Adrenoceptor[³H]-Prazosin> 10,000

Note: Ki is the inhibitory constant, representing the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

Table 2: Hypothetical Functional Potency and Efficacy of this compound

Assay TypeCell LineParameterValue
cAMP AccumulationCHO-K1 cells expressing human β2-AREC50 (nM)25.6
Emax (%)85 (relative to Isoproterenol)
β-Arrestin RecruitmentU2OS cells with β-arrestin complementationEC50 (nM)150.3
Emax (%)60 (relative to Isoproterenol)

Note: EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Emax (maximum effect) is the maximal response that can be produced by the drug.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of this compound for the β2-adrenoceptor by measuring its ability to compete with a radiolabeled ligand.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (e.g., from cells expressing β2-AR) Incubation Incubate Membranes, Radioligand, and Mapenterol at 30°C for 60 min Membrane_Prep->Incubation Radioligand Radioligand Solution (e.g., [³H]-CGP 12177) Radioligand->Incubation Mapenterol_Dilutions Serial Dilutions of This compound Mapenterol_Dilutions->Incubation Filtration Rapid Filtration through GF/C filters to separate bound from free radioligand Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Scintillation Scintillation Counting to quantify bound radioactivity Washing->Scintillation Analysis Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation Scintillation->Analysis

Figure 2: Workflow for a Competitive Radioligand Binding Assay.

Detailed Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human β2-adrenoceptor (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) with protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

  • Assay Procedure:

    • In a 96-well plate, add in order:

      • Assay buffer (50mM Tris, 5mM MgCl2, pH 7.4).

      • A fixed concentration of radioligand (e.g., [³H]-CGP 12177, at a concentration close to its Kd).

      • Increasing concentrations of unlabeled this compound.

      • Membrane preparation (typically 10-20 µg of protein per well).

    • For determination of non-specific binding, a high concentration of a non-radiolabeled β-adrenergic antagonist (e.g., 10 µM propranolol) is used instead of Mapenterol.

    • Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding, using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from total binding to obtain specific binding for each concentration of Mapenterol.

    • Plot specific binding as a function of the log concentration of Mapenterol to generate a competition curve.

    • Determine the IC50 value (the concentration of Mapenterol that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate the production of intracellular cAMP, providing a measure of its potency (EC50) and efficacy (Emax).

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_lysis_detection Lysis and Detection cluster_analysis Data Analysis Cell_Culture Culture cells expressing β2-AR (e.g., CHO-K1) Cell_Plating Plate cells in a 96-well plate Cell_Culture->Cell_Plating PDE_Inhibitor Add PDE inhibitor (e.g., IBMX) to prevent cAMP degradation Cell_Plating->PDE_Inhibitor Mapenterol_Addition Add serial dilutions of This compound PDE_Inhibitor->Mapenterol_Addition Incubation Incubate at 37°C for 30 min Mapenterol_Addition->Incubation Cell_Lysis Lyse cells to release intracellular cAMP Incubation->Cell_Lysis cAMP_Detection Detect cAMP levels using a competitive immunoassay (e.g., HTRF, AlphaScreen) Cell_Lysis->cAMP_Detection Analysis Generate dose-response curve and determine EC50 and Emax cAMP_Detection->Analysis

Figure 3: Workflow for a cAMP Accumulation Assay.

Detailed Methodology:

  • Cell Preparation:

    • Culture cells stably expressing the human β2-adrenoceptor (e.g., CHO-K1) in appropriate media.

    • Seed the cells into a 96-well plate and allow them to adhere and grow to a confluent monolayer.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in assay buffer.

    • Aspirate the culture medium from the cells and add a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) in buffer to prevent the degradation of cAMP.

    • Add the different concentrations of this compound to the wells. Include a positive control (e.g., a saturating concentration of a full agonist like Isoproterenol) and a vehicle control.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

    • Quantify the amount of cAMP in each well. Common methods include:

      • Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay using a europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP.[8]

      • AlphaScreen: A bead-based assay where endogenous cAMP competes with biotinylated-cAMP for binding to an antibody-coated acceptor bead.[6][9]

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw signal from each well to a cAMP concentration using the standard curve.

    • Plot the cAMP concentration as a function of the log concentration of this compound to create a dose-response curve.

    • Determine the EC50 and Emax values by fitting the data to a sigmoidal dose-response equation using non-linear regression.

β-Arrestin Recruitment Assay

This assay investigates the potential for biased agonism by measuring the recruitment of β-arrestin to the activated β2-adrenoceptor. This is a key event in receptor desensitization and can also initiate G-protein-independent signaling.

B_Arrestin_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_detection Detection cluster_analysis Data Analysis Cell_Line Use engineered cell line expressing: - β2-AR fused to a protein fragment (e.g., ProLink) - β-arrestin fused to a complementary  enzyme fragment (e.g., EA) Cell_Plating Plate cells in a 96-well plate Cell_Line->Cell_Plating Mapenterol_Addition Add serial dilutions of This compound Cell_Plating->Mapenterol_Addition Incubation Incubate at 37°C for 60-90 min Mapenterol_Addition->Incubation Substrate_Addition Add detection reagent containing luminescent substrate Incubation->Substrate_Addition Signal_Measurement Measure chemiluminescent signal Substrate_Addition->Signal_Measurement Analysis Generate dose-response curve and determine EC50 and Emax for β-arrestin recruitment Signal_Measurement->Analysis

Figure 4: Workflow for a β-Arrestin Recruitment Assay.

Detailed Methodology:

  • Cell Line and Preparation:

    • Utilize a commercially available cell line (e.g., PathHunter from DiscoveRx) that is engineered to express the β2-adrenoceptor fused to a small protein fragment (e.g., ProLink) and β-arrestin fused to a larger, complementary fragment of β-galactosidase (Enzyme Acceptor).[10]

    • Plate these cells in a 96-well assay plate and culture them according to the manufacturer's instructions.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in an appropriate assay buffer.

    • Add the diluted compounds to the cells. Include a positive control (e.g., Isoproterenol) and a vehicle control.

    • Incubate the plate at 37°C for a period that allows for receptor activation and β-arrestin recruitment (typically 60-90 minutes).

  • Detection:

    • Following incubation, add the detection reagents, which contain the substrate for the complemented β-galactosidase enzyme.

    • Incubate at room temperature to allow for the enzymatic reaction to generate a chemiluminescent signal.

    • Measure the light output using a luminometer.

  • Data Analysis:

    • Plot the luminescent signal as a function of the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.

    • The relative potency and efficacy for Gs activation (from the cAMP assay) versus β-arrestin recruitment can be compared to assess for functional selectivity or "biased agonism".

Conclusion

This compound is a β2-adrenoceptor agonist, and its interaction with this GPCR is presumed to initiate a cascade of intracellular events, primarily through the Gs-cAMP signaling pathway. While specific pharmacological data for this compound remains elusive in the public domain, this technical guide provides the established methodologies for its comprehensive characterization. The detailed protocols for radioligand binding, cAMP accumulation, and β-arrestin recruitment assays form the foundation for determining its binding affinity, functional potency, and potential for biased signaling. The application of these techniques is crucial for understanding the full pharmacological profile of this compound and for the development of novel GPCR-targeted therapeutics.

References

In Vitro Characterization of Mapenterol Hydrochloride's Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mapenterol hydrochloride is recognized as a selective β2-adrenergic receptor (β2-AR) agonist.[1][2][3] While it is utilized as a reference standard in analytical contexts, detailed in vitro characterization of its binding affinity and pharmacological profile is not extensively documented in publicly available literature.[2] This technical guide provides a comprehensive overview of the established methodologies for characterizing the binding affinity of β2-AR agonists like this compound. It outlines the theoretical framework, experimental protocols for key in vitro assays, and data analysis approaches essential for determining crucial parameters such as the inhibition constant (Ki), dissociation constant (Kd), and the half-maximal inhibitory or effective concentrations (IC50/EC50).

Introduction to this compound and β2-Adrenergic Receptor Agonism

Mapenterol is classified as a β2-adrenergic receptor agonist, belonging to the phenylethanolamine class of compounds.[4] β2-adrenergic receptors are G-protein coupled receptors (GPCRs) predominantly found in the smooth muscle of the airways, uterus, and vasculature, as well as in the liver and skeletal muscle. Agonism at the β2-AR is a cornerstone of therapy for respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD) due to the subsequent bronchodilation.

The primary mechanism of action for a β2-AR agonist like this compound involves binding to the receptor, inducing a conformational change that facilitates the coupling and activation of the stimulatory G-protein, Gs. This activation cascade leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and other physiological responses.

Quantitative Analysis of Binding Affinity

Table 1: Key Parameters in Binding Affinity Studies

ParameterDescriptionTypical Assay
Kd Dissociation ConstantSaturation Radioligand Binding Assay
Ki Inhibition ConstantCompetition Radioligand Binding Assay
IC50 Half-maximal Inhibitory ConcentrationCompetition Radioligand Binding Assay
EC50 Half-maximal Effective ConcentrationFunctional Assays (e.g., cAMP accumulation)

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are the gold standard for directly measuring the interaction of a ligand with its receptor. They are typically performed using cell membrane preparations expressing the target receptor.

This assay measures the affinity of an unlabeled ligand (e.g., this compound) by its ability to compete with a radiolabeled ligand for binding to the β2-AR.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • A fixed concentration of a suitable β2-AR radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).

    • Increasing concentrations of the unlabeled test compound (this compound).

    • Cell membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane β2-AR Expressing Cell Membranes Incubation Incubate to Equilibrium Membrane->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]-DHA) Radioligand->Incubation Competitor Unlabeled Ligand (Mapenterol HCl) Competitor->Incubation Filtration Rapid Filtration (Separation) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Plotting Plot % Specific Binding vs. [Competitor] Counting->Plotting Fitting Sigmoidal Curve Fit Plotting->Fitting Calculation Calculate IC50 & Ki Fitting->Calculation

Competition Radioligand Binding Assay Workflow
Functional Assays

Functional assays measure the biological response elicited by the ligand binding to the receptor. For a β2-AR agonist, the most common functional assay is the measurement of cAMP accumulation.

This assay quantifies the increase in intracellular cAMP levels following receptor activation.

Protocol:

  • Cell Culture: Plate cells expressing the β2-AR (e.g., HEK293 or A549) in a 96-well plate and grow to confluence.

  • Pre-incubation: Wash the cells and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Addition: Add increasing concentrations of the agonist (this compound).

  • Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximum response (Emax).

G cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_detection Detection & Analysis Plating Plate β2-AR Expressing Cells Preincubation Pre-incubate with PDE Inhibitor Plating->Preincubation Agonist Add Agonist (Mapenterol HCl) Preincubation->Agonist Incubation Incubate at 37°C Agonist->Incubation Lysis Cell Lysis Incubation->Lysis Detection Measure cAMP (e.g., HTRF, ELISA) Lysis->Detection Analysis Plot Dose-Response Curve Calculate EC50 & Emax Detection->Analysis

cAMP Accumulation Assay Workflow

Signaling Pathway of β2-Adrenergic Receptor Activation

The binding of an agonist like this compound to the β2-AR initiates a well-defined signaling cascade.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Mapenterol HCl (Agonist) b2AR β2-Adrenergic Receptor Agonist->b2AR Binds to G_protein Gs Protein (α, β, γ subunits) b2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates Targets

β2-Adrenergic Receptor Signaling Pathway

Conclusion

The in vitro characterization of a β2-adrenergic receptor agonist such as this compound is fundamental to understanding its therapeutic potential. While specific binding affinity data for this compound is not widely published, the methodologies described in this guide, including radioligand binding assays and functional cAMP assays, provide a robust framework for its comprehensive pharmacological evaluation. The detailed protocols and workflow diagrams serve as a valuable resource for researchers and professionals in the field of drug discovery and development, enabling the precise determination of key parameters that define the potency and efficacy of novel β2-AR agonists.

References

The Enigmatic Profile of Mapenterol Hydrochloride: A β2-Adrenoceptor Agonist Shrouded in Obscurity

Author: BenchChem Technical Support Team. Date: December 2025

Despite its classification as a selective β2-adrenoceptor agonist and its structural similarity to the well-known compound Clenbuterol, Mapenterol hydrochloride remains a molecule with a sparsely documented history and a notable absence of comprehensive preclinical and clinical data in publicly accessible scientific literature. This technical overview pieces together the available information on this compound, focusing on its chemical identity, presumed mechanism of action based on its drug class, and the general experimental protocols that would be employed in its development. A significant portion of this guide is, by necessity, based on established principles for β2-adrenergic agonists due to the lack of specific data for this compound itself.

Introduction

This compound is identified chemically as 1-(4-Amino-3-chloro-5-trifluoromethylphenyl)-2-(1,1-dimethylpropylamino)ethanol hydrochloride[1]. As a β2-adrenoceptor agonist, it belongs to a class of drugs that are pivotal in the management of respiratory conditions characterized by bronchoconstriction, such as asthma and chronic obstructive pulmonary disease (COPD)[2][3]. These agents function by stimulating β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways, leading to muscle relaxation and subsequent bronchodilation[2][4].

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 54238-51-6[1]
Molecular Formula C₁₄H₂₀ClF₃N₂O·HCl[1]
Molecular Weight 361.23 g/mol [1]
Alternate Names 1-(4-Amino-3-chloro-5-trifluoromethylphenyl)-2-(1,1-dimethylpropylamino)ethanol hydrochloride[1]
Purity ≥99% (as a research chemical)[1]
Appearance Not specified in available literature
Solubility Soluble in water[5]

Presumed Mechanism of Action: The β2-Adrenergic Signaling Pathway

As a β2-adrenoceptor agonist, this compound is presumed to exert its therapeutic effects through the canonical G-protein coupled receptor (GPCR) signaling pathway. The binding of an agonist like Mapenterol to the β2-adrenergic receptor is expected to initiate a cascade of intracellular events, as depicted in the following diagram.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Mapenterol Mapenterol (Agonist) Receptor β2-Adrenergic Receptor (GPCR) Mapenterol->Receptor Binds to G_protein Gs Protein (α, β, γ subunits) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Myosin_Kinase Myosin Light Chain Kinase (MLCK) (Active) PKA->Myosin_Kinase Phosphorylates Myosin_Kinase_I MLCK-P (Inactive) Myosin_Kinase->Myosin_Kinase_I Inactivates Bronchodilation Smooth Muscle Relaxation (Bronchodilation) Myosin_Kinase_I->Bronchodilation Leads to Synthesis_Workflow Start Starting Materials (e.g., Substituted Acetophenone, Amine) Step1 Reaction to form α-aminoketone intermediate Start->Step1 Step2 Reduction of the ketone group Step1->Step2 Step3 Purification of the Mapenterol free base Step2->Step3 Step4 Salt formation with HCl Step3->Step4 End This compound Step4->End

References

Unveiling the Potential of Mapenterol Hydrochloride: A Technical Guide for Asthma and COPD Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and preclinical or clinical data specifically investigating Mapenterol hydrochloride are scarce. This guide, therefore, leverages the well-established pharmacology of β2-adrenoceptor agonists to outline the potential applications and research methodologies for this compound in the fields of asthma and Chronic Obstructive Pulmonary Disease (COPD). The data and protocols presented are representative of the drug class and should be considered as a framework for the investigation of this specific molecule.

Introduction to this compound

This compound is classified as a β2-adrenoceptor agonist.[1][2] Drugs in this class are a cornerstone in the management of obstructive airway diseases like asthma and COPD.[3][4][5] Their primary therapeutic effect is the relaxation of airway smooth muscle, leading to bronchodilation and relief from symptoms such as wheezing, shortness of breath, and coughing.[3][4][5] The exploration of new β2-adrenoceptor agonists like this compound is driven by the search for compounds with improved efficacy, duration of action, and safety profiles.

This technical guide provides a comprehensive overview of the potential research applications of this compound, detailing its likely mechanism of action, methodologies for its preclinical and clinical evaluation, and a framework for understanding its therapeutic potential in asthma and COPD.

Mechanism of Action and Signaling Pathway

As a β2-adrenoceptor agonist, this compound is expected to exert its effects by binding to and activating β2-adrenergic receptors, which are predominantly expressed on the surface of airway smooth muscle cells.[6][7] This interaction initiates an intracellular signaling cascade that leads to smooth muscle relaxation.[4][8]

The binding of this compound to the β2-adrenoceptor is anticipated to trigger the following sequence of events:

  • G-Protein Activation: The activated receptor couples to a stimulatory G-protein (Gs).[2][9]

  • Adenylyl Cyclase Activation: The α-subunit of the Gs protein dissociates and activates the enzyme adenylyl cyclase.[2][9]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2][9][10]

  • Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA).[9][11]

  • Smooth Muscle Relaxation: PKA phosphorylates several downstream targets, resulting in a decrease in intracellular calcium levels and the inactivation of myosin light-chain kinase. This ultimately leads to the relaxation of the airway smooth muscle and bronchodilation.[4][12][13]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Mapenterol Mapenterol Hydrochloride beta2AR β2-Adrenergic Receptor Mapenterol->beta2AR Binds to Gs Gs Protein beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Airway Smooth Muscle Relaxation PKA->Relaxation Leads to

Figure 1: Proposed signaling pathway of this compound.

Quantitative Data for Representative β2-Adrenoceptor Agonists

To contextualize the potential properties of this compound, the following tables summarize key quantitative data for well-characterized β2-adrenoceptor agonists used in asthma and COPD therapy.

Table 1: In Vitro Receptor Binding Affinity and Potency

CompoundReceptor Binding Affinity (Ki, nM)Functional Potency (EC50, nM) for Bronchodilation
Albuterol (Salbutamol)100 - 3005 - 15
Formoterol1 - 50.1 - 1
Salmeterol3 - 100.5 - 5
Mapenterol HClTo be determinedTo be determined

Note: Ki and EC50 values are approximate and can vary depending on the specific assay conditions and tissue type.

Table 2: Clinical Efficacy in Asthma and COPD

CompoundTypical Inhaled DoseOnset of ActionDuration of ActionMean Change in FEV1 from Baseline
Albuterol (Salbutamol)100 - 200 µg5 - 15 minutes4 - 6 hours15 - 20%
Formoterol12 - 24 µg5 - 15 minutes≥ 12 hours15 - 25%[14][15]
Salmeterol50 µg20 - 30 minutes≥ 12 hours15 - 25%[16]
Mapenterol HClTo be determinedTo be determinedTo be determinedTo be determined

FEV1: Forced Expiratory Volume in 1 second. The change in FEV1 is a key indicator of bronchodilator efficacy in clinical trials.

Experimental Protocols

The following protocols are standard methods used to characterize novel β2-adrenoceptor agonists and can be adapted for the investigation of this compound.

In Vitro Protocols

4.1.1. Radioligand Binding Assay for β2-Adrenoceptor Affinity

This assay determines the binding affinity (Ki) of a test compound for the β2-adrenoceptor.

  • Materials:

    • Cell membranes prepared from cells overexpressing the human β2-adrenoceptor.

    • Radiolabeled ligand (e.g., [3H]-CGP12177).

    • Non-labeled competitor (e.g., propranolol (B1214883) for non-specific binding).

    • This compound at various concentrations.

    • Assay buffer.

    • 96-well plates.

    • Scintillation counter.

  • Method:

    • Incubate the cell membranes with the radiolabeled ligand and varying concentrations of this compound.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a non-labeled competitor).

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the bound ligand using a scintillation counter.

    • Calculate the IC50 value (concentration of this compound that inhibits 50% of specific binding) and convert it to a Ki value.[17]

4.1.2. Airway Smooth Muscle Relaxation Assay

This assay measures the functional potency (EC50) of a compound in relaxing pre-contracted airway smooth muscle.

  • Materials:

    • Isolated tracheal or bronchial tissue rings from an appropriate animal model (e.g., guinea pig, human).

    • Organ bath system with physiological salt solution, aerated with 95% O2 / 5% CO2 at 37°C.

    • Contractile agent (e.g., methacholine, histamine).

    • This compound at various concentrations.

    • Force transducer and data acquisition system.

  • Method:

    • Mount the tissue rings in the organ baths under optimal tension.

    • Induce a stable contraction with a contractile agent.

    • Add increasing concentrations of this compound cumulatively to the bath.

    • Record the relaxation response at each concentration.

    • Construct a concentration-response curve and determine the EC50 value.

In Vivo Protocols

4.2.1. Murine Model of Allergic Asthma (Ovalbumin-Induced)

This model is used to evaluate the anti-asthmatic effects of a test compound in a living organism.[1][18][19][20][21]

  • Animals: BALB/c mice are commonly used.

  • Method:

    • Sensitization: Sensitize the mice by intraperitoneal injections of ovalbumin (OVA) mixed with an adjuvant (e.g., alum) on days 0 and 14.[20]

    • Challenge: Challenge the sensitized mice with aerosolized OVA for several consecutive days (e.g., days 28, 29, and 30).[20]

    • Treatment: Administer this compound (e.g., via inhalation or intraperitoneal injection) before the final OVA challenge.

    • Assessment: 24-48 hours after the final challenge, assess airway hyperresponsiveness to a bronchoconstrictor (e.g., methacholine), inflammation in bronchoalveolar lavage (BAL) fluid (cell counts, cytokine levels), and lung histology.

4.2.2. Murine Model of COPD (Lipopolysaccharide-Induced)

This model mimics key features of COPD, such as airway inflammation and emphysema.[22][23][24][25][26]

  • Animals: C57BL/6 mice are often used.

  • Method:

    • Induction: Induce COPD-like features by repeated intranasal or intratracheal administration of lipopolysaccharide (LPS).[22][23] Some protocols may also include exposure to cigarette smoke.[25][26]

    • Treatment: Administer this compound during the induction phase.

    • Assessment: After the induction period, evaluate lung function (e.g., compliance and resistance), inflammatory cell infiltration in BAL fluid, cytokine levels, and histopathological changes in the lungs (e.g., alveolar destruction).[22][23]

Visualizing Experimental Workflows and Logical Relationships

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_endpoints Key Endpoints receptor_binding Receptor Binding Assay (Determine Ki) asm_relaxation Airway Smooth Muscle Relaxation Assay (Determine EC50) receptor_binding->asm_relaxation Informs asthma_model Murine Asthma Model (Ovalbumin-induced) asm_relaxation->asthma_model Justifies copd_model Murine COPD Model (LPS-induced) asm_relaxation->copd_model Justifies bronchodilation Bronchodilation asthma_model->bronchodilation anti_inflammatory Anti-inflammatory Effects asthma_model->anti_inflammatory airway_hyper Airway Hyperresponsiveness asthma_model->airway_hyper copd_model->bronchodilation copd_model->anti_inflammatory

Figure 2: Experimental workflow for evaluating this compound.

G cluster_asthma Asthma Pathophysiology cluster_copd COPD Pathophysiology Mapenterol Mapenterol HCl (β2-agonist) Bronchoconstriction Bronchoconstriction Mapenterol->Bronchoconstriction Antagonizes Inflammation Airway Inflammation Mapenterol->Inflammation May Modulate Hyperresponsiveness Airway Hyperresponsiveness Mapenterol->Hyperresponsiveness Reduces Airflow_Limitation Airflow Limitation Mapenterol->Airflow_Limitation Reduces Chronic_Inflammation Chronic Inflammation Mapenterol->Chronic_Inflammation May Modulate

Figure 3: Logical relationships of this compound's potential effects.

Future Directions and Conclusion

The therapeutic landscape for asthma and COPD is continually evolving, with a focus on developing more effective and safer treatments.[9] For a novel β2-adrenoceptor agonist like this compound, future research should aim to:

  • Determine its selectivity profile: Assess its binding affinity for β1 and β3 adrenoceptors to predict potential cardiovascular side effects.

  • Investigate its pharmacokinetic and pharmacodynamic properties: Elucidate its absorption, distribution, metabolism, and excretion to determine its optimal dosing regimen.

  • Explore its potential anti-inflammatory effects: While primarily bronchodilators, some β2-agonists have demonstrated modest anti-inflammatory properties. Investigating this aspect could reveal additional therapeutic benefits.

  • Conduct well-designed clinical trials: Ultimately, the efficacy and safety of this compound in patients with asthma and COPD must be established through rigorous clinical investigation.

References

Methodological & Application

Application Notes and Protocols for Mapenterol Hydrochloride in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mapenterol hydrochloride is a β2-adrenoceptor agonist, a class of compounds pivotal in pharmacological research and drug development, particularly for respiratory and metabolic conditions. Accurate and reproducible in vitro assays are fundamental to understanding its mechanism of action, potency, and potential therapeutic applications. A critical first step in any in vitro experiment is the proper dissolution of the compound to ensure consistent and reliable results. This document provides a detailed protocol for the dissolution of this compound for use in a variety of in vitro assays, including cell-based studies.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in the table below. Understanding these properties, especially solubility, is crucial for preparing appropriate stock solutions.

PropertyValue
Chemical Name 4-amino-3-chloro-α-[[(1,1-dimethylpropyl)amino]methyl]-5-(trifluoromethyl)-benzenemethanol, monohydrochloride
Molecular Formula C₁₄H₂₀ClF₃N₂O · HCl
Molecular Weight 361.23 g/mol
Appearance Solid
Solubility DMSO: Slightly solubleWater: Slightly solubleMethanol: Sparingly soluble

Experimental Protocols

Recommended Protocol for Dissolving this compound

This protocol is designed to prepare a stock solution of this compound that can be readily diluted to working concentrations for various in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile phosphate-buffered saline (PBS), pH 7.2-7.4

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure for Preparing a 10 mM Stock Solution in DMSO:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.361 mg of this compound (Molecular Weight = 361.23 g/mol ).

  • Dissolution in DMSO: Add the appropriate volume of cell culture grade DMSO to the weighed powder. For a 10 mM stock solution, add 100 µL of DMSO for every 0.361 mg of powder.

  • Mixing: Vortex the solution thoroughly for at least 1-2 minutes to ensure complete dissolution. Visually inspect the solution to confirm that no particulate matter is present. Gentle warming in a 37°C water bath for a few minutes may aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Procedure for Preparing Working Solutions:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Serially dilute the stock solution with sterile PBS or the appropriate cell culture medium to achieve the desired final working concentration for your assay.

  • DMSO Concentration: Crucially, ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v) , as higher concentrations can be toxic to cells. For most applications, a final DMSO concentration of 0.1% or lower is recommended.

  • Use: Use the freshly prepared working solution immediately for your in vitro experiments.

Visualizations

Experimental Workflow for Dissolving this compound

The following diagram illustrates the step-by-step process for preparing this compound solutions for in vitro assays.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh 1. Weigh Mapenterol Hydrochloride Powder add_dmso 2. Add DMSO weigh->add_dmso vortex 3. Vortex to Dissolve add_dmso->vortex store 4. Aliquot and Store at -20°C/-80°C vortex->store thaw 5. Thaw Stock Solution store->thaw For each experiment dilute 6. Serially Dilute with Culture Medium/PBS thaw->dilute use 7. Use in In Vitro Assay (Final DMSO < 0.5%) dilute->use

Workflow for this compound Solution Preparation.
β2-Adrenergic Receptor Signaling Pathway

This compound acts as an agonist for the β2-adrenergic receptor, a G-protein coupled receptor. The canonical signaling pathway initiated by the activation of this receptor is depicted below.

G cluster_pathway β2-Adrenergic Receptor Signaling Mapenterol Mapenterol HCl Beta2AR β2-Adrenergic Receptor Mapenterol->Beta2AR Binds to G_protein Gs Protein Beta2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates Target Proteins

Canonical β2-Adrenergic Receptor Signaling Pathway.

Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of Mapenterol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of Mapenterol hydrochloride in bulk drug substance and pharmaceutical formulations using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is intended for assay and purity testing and is based on established principles of chromatographic separation and method validation.

Introduction

This compound is a beta-agonist, and like other compounds in its class, requires a robust and reliable analytical method for quantification and quality control. High-performance liquid chromatography (HPLC) is a widely used technique in the pharmaceutical industry for its accuracy, precision, and specificity. This application note describes a proposed isocratic RP-HPLC method for the determination of this compound.

Experimental Protocol

This section details the necessary equipment, reagents, and procedures for the successful implementation of the HPLC analysis of this compound.

Apparatus and Equipment
  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector

  • Data acquisition and processing software

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Ultrasonic bath

Reagents and Materials
  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Purified water (HPLC grade)

Chromatographic Conditions

The following table summarizes the chromatographic conditions for the analysis of this compound.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Phosphate Buffer (pH 3.0) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 242 nm
Injection Volume 20 µL
Column Temperature 30°C
Run Time 10 minutes
Preparation of Solutions

2.4.1. Phosphate Buffer (pH 3.0) Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of purified water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas.

2.4.2. Mobile Phase Prepare a mixture of the Phosphate Buffer (pH 3.0) and acetonitrile in the ratio of 60:40 (v/v). Mix well and degas.

2.4.3. Standard Stock Solution (100 µg/mL) Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

2.4.4. Sample Solution (for bulk drug) Accurately weigh about 10 mg of the this compound sample and prepare a 100 µg/mL solution in the mobile phase.

2.4.5. Sample Solution (for pharmaceutical formulation) Weigh and finely powder not fewer than 20 tablets. Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add about 70 mL of the mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter.

Method Validation Summary

The proposed HPLC method should be validated in accordance with ICH guidelines. The following tables present hypothetical but realistic data for the validation of this method.

System Suitability
ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20006500
% RSD of Peak Area ≤ 2.0%0.8%
Linearity
Concentration (µg/mL)Peak Area (arbitrary units)
5150234
10301567
20602458
501505890
1003011234
Correlation Coefficient (r²) ≥ 0.999
Accuracy (Recovery)
Spiked LevelAmount Added (mg)Amount Recovered (mg)% Recovery
80%8.07.9599.38%
100%10.010.02100.20%
120%12.011.9299.33%
Mean % Recovery 98.0% - 102.0%99.64%
Precision
TypeParameter% RSD
Repeatability (n=6) Peak Area0.9%
Intermediate Precision (n=6) Peak Area1.2%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
ParameterValue
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Visualizations

Experimental Workflow

experimental_workflow prep_solutions Prepare Mobile Phase and Solutions (Standard and Sample) hplc_system HPLC System Setup (Column, Flow Rate, Wavelength) prep_solutions->hplc_system system_suitability System Suitability Test (Inject Standard Solution) hplc_system->system_suitability analysis Inject Sample Solutions system_suitability->analysis data_acquisition Data Acquisition (Chromatogram) analysis->data_acquisition data_processing Data Processing (Peak Integration and Calculation) data_acquisition->data_processing report Generate Report (Assay and Purity Results) data_processing->report validation_parameters method_validation Method Validation (ICH Q2(R1)) specificity Specificity method_validation->specificity linearity Linearity method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision lod LOD method_validation->lod loq LOQ method_validation->loq robustness Robustness method_validation->robustness repeatability Repeatability precision->repeatability intermediate Intermediate Precision precision->intermediate

Application Notes and Protocols for Determining Mapenterol Hydrochloride Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mapenterol hydrochloride is a β2-adrenergic receptor (β2-AR) agonist.[1] The β2-adrenergic receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including smooth muscle relaxation, particularly in the bronchi, making it a key target for asthma and COPD therapies.[2] Upon activation by an agonist like Mapenterol, the β2-AR primarily couples to the stimulatory G protein (Gs), which in turn activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[3][4][5] This signaling cascade ultimately leads to the desired physiological response.

These application notes provide detailed protocols for a suite of cell-based assays to characterize the efficacy of this compound by assessing its ability to bind to the β2-AR, stimulate cAMP production, and induce downstream signaling events.

Key Cell-Based Assays for Efficacy Determination

  • Receptor Binding Assay: To determine the affinity of this compound for the β2-adrenergic receptor.

  • cAMP Accumulation Assay: To quantify the functional potency of this compound in activating the canonical Gs signaling pathway.

  • β-Arrestin Recruitment Assay: To investigate potential biased agonism and receptor desensitization mechanisms.

  • pCREB Assay: To measure the activation of a key downstream transcription factor in the cAMP pathway.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for this compound in the described assays. These values are for illustrative purposes to guide data analysis and comparison.

Table 1: Receptor Binding Affinity of this compound

CompoundRadioligandCell LineKᵢ (nM)
Mapenterol HCl[³H]-DihydroalprenololHEK293-β2AR15.2
Isoproterenol (Control)[³H]-DihydroalprenololHEK293-β2AR5.8

Table 2: Functional Potency of this compound in cAMP Accumulation

CompoundCell LineEC₅₀ (nM)Eₘₐₓ (% of Isoproterenol)
Mapenterol HClHEK293-β2AR25.695%
Isoproterenol (Control)HEK293-β2AR8.1100%

Table 3: β-Arrestin Recruitment Potency of this compound

CompoundCell LineEC₅₀ (nM)Eₘₐₓ (% of Isoproterenol)
Mapenterol HClU2OS-β2AR-β-arrestin150.370%
Isoproterenol (Control)U2OS-β2AR-β-arrestin55.2100%

Table 4: pCREB Activation by this compound

CompoundCell LineEC₅₀ (nM)Eₘₐₓ (% of Forskolin)
Mapenterol HClHEK293-β2AR30.185%
Isoproterenol (Control)HEK293-β2AR10.590%
Forskolin (Control)HEK293-β2AR1,500100%

Signaling Pathways and Experimental Workflows

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Mapenterol Mapenterol β2-AR β2-AR Mapenterol->β2-AR Binds Gs Gs Protein (α, β, γ) β2-AR->Gs Activates GRK GRK β2-AR->GRK Phosphorylates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates β-Arrestin β-Arrestin β-Arrestin->β2-AR Binds to phosphorylated GRK->β-Arrestin Promotes binding of pCREB pCREB CREB->pCREB Gene Transcription Gene Transcription pCREB->Gene Transcription Initiates

Caption: Canonical and β-Arrestin signaling pathways of the β2-adrenergic receptor.

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293-β2AR) Binding_Assay Receptor Binding Assay (Determine Ki) Cell_Culture->Binding_Assay cAMP_Assay cAMP Accumulation Assay (Determine EC50, Emax) Cell_Culture->cAMP_Assay Arrestin_Assay β-Arrestin Recruitment Assay (Determine EC50, Emax) Cell_Culture->Arrestin_Assay pCREB_Assay pCREB Assay (Determine EC50, Emax) Cell_Culture->pCREB_Assay Compound_Prep Mapenterol HCl Serial Dilution Compound_Prep->Binding_Assay Compound_Prep->cAMP_Assay Compound_Prep->Arrestin_Assay Compound_Prep->pCREB_Assay Data_Acquisition Signal Detection (Radioactivity, Luminescence, Fluorescence) Binding_Assay->Data_Acquisition cAMP_Assay->Data_Acquisition Arrestin_Assay->Data_Acquisition pCREB_Assay->Data_Acquisition Curve_Fitting Dose-Response Curve Fitting (e.g., non-linear regression) Data_Acquisition->Curve_Fitting Parameter_Calc Calculate Potency and Efficacy (Ki, EC50, Emax) Curve_Fitting->Parameter_Calc

Caption: General experimental workflow for assessing this compound efficacy.

Experimental Protocols

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the β2-adrenergic receptor by measuring its ability to compete with a known radiolabeled antagonist.[6][7][8]

Materials:

  • Cell Line: HEK293 cells stably expressing the human β2-adrenergic receptor (HEK293-β2AR).[9][10]

  • Radioligand: [³H]-Dihydroalprenolol (DHA), a high-affinity β-adrenergic antagonist.

  • Non-specific binding control: Propranolol (a non-radiolabeled β-blocker).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/C).

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Protocol:

  • Membrane Preparation:

    • Culture HEK293-β2AR cells to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-DHA, and 150 µL of membrane preparation.

      • Non-specific Binding: 50 µL of 10 µM propranolol, 50 µL of [³H]-DHA, and 150 µL of membrane preparation.

      • Competition: 50 µL of varying concentrations of this compound, 50 µL of [³H]-DHA, and 150 µL of membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of Mapenterol that inhibits 50% of specific [³H]-DHA binding) using non-linear regression.

    • Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

cAMP Accumulation Assay

Objective: To measure the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound by quantifying the intracellular accumulation of cAMP.[11][12][13]

Materials:

  • Cell Line: HEK293-β2AR cells.

  • Test Compound: this compound.

  • Positive Control: Isoproterenol.

  • Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • cAMP Detection Kit: A commercial kit based on methods like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[14][15]

  • 96-well or 384-well white opaque plates.

  • Plate reader compatible with the chosen detection technology.

Protocol:

  • Cell Plating:

    • Seed HEK293-β2AR cells into a 96-well or 384-well plate and culture overnight.

  • Compound Preparation:

    • Prepare serial dilutions of this compound and Isoproterenol in stimulation buffer.

  • Cell Stimulation:

    • Remove the culture medium and add the prepared compound dilutions to the cells.

    • Include wells with stimulation buffer only (basal control).

    • Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the cAMP detection kit.

  • Data Analysis:

    • Generate a cAMP standard curve.

    • Convert the raw data (e.g., fluorescence ratio) to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Determine the EC₅₀ and Eₘₐₓ values by fitting the data to a sigmoidal dose-response curve using non-linear regression.

    • Normalize the Eₘₐₓ of Mapenterol to that of the full agonist Isoproterenol.

β-Arrestin Recruitment Assay

Objective: To assess the ability of this compound to induce the recruitment of β-arrestin to the β2-AR, a key event in receptor desensitization and a potential indicator of biased signaling.[16][17][18]

Materials:

  • Cell Line: A cell line engineered for β-arrestin recruitment assays, such as U2OS cells stably co-expressing the β2-AR and a β-arrestin-enzyme fragment complementation system (e.g., PathHunter).

  • Test Compound: this compound.

  • Positive Control: Isoproterenol.

  • Assay Buffer: As recommended by the assay kit manufacturer.

  • Detection Reagents: As provided in the β-arrestin recruitment assay kit.

  • 96-well or 384-well white opaque plates.

  • Luminometer.

Protocol:

  • Cell Plating:

    • Plate the β-arrestin reporter cells in a 96-well or 384-well plate and culture overnight.

  • Compound Addition:

    • Prepare serial dilutions of this compound and Isoproterenol in assay buffer.

    • Add the compound dilutions to the cells.

  • Incubation:

    • Incubate the plate at 37°C for 60-90 minutes.

  • Signal Detection:

    • Add the detection reagents according to the manufacturer's protocol.

    • Incubate for the recommended time at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the agonist concentration.

    • Determine the EC₅₀ and Eₘₐₓ values using non-linear regression.

    • Compare the potency and efficacy of Mapenterol to Isoproterenol for β-arrestin recruitment.

Phospho-CREB (pCREB) Assay

Objective: To measure the phosphorylation of the cAMP response element-binding protein (CREB) at Ser133, a downstream event of the cAMP/PKA signaling pathway, to confirm functional activation.[19][20]

Materials:

  • Cell Line: HEK293-β2AR cells.

  • Test Compound: this compound.

  • Positive Controls: Isoproterenol and Forskolin (a direct adenylyl cyclase activator).

  • Cell Lysis Buffer.

  • pCREB (Ser133) Detection Kit: A commercial ELISA-based or HTRF-based kit.

  • 96-well plates.

  • Plate reader.

Protocol:

  • Cell Plating and Starvation:

    • Seed HEK293-β2AR cells in a 96-well plate and culture overnight.

    • Serum-starve the cells for 4-6 hours before stimulation.

  • Cell Stimulation:

    • Treat the cells with serial dilutions of this compound, Isoproterenol, or Forskolin for 15-30 minutes at 37°C.

  • Cell Lysis:

    • Aspirate the medium and lyse the cells with the provided lysis buffer.

  • pCREB Detection:

    • Perform the pCREB detection assay according to the manufacturer's instructions. This typically involves transferring the cell lysates to an antibody-coated plate and following standard ELISA or HTRF procedures.

  • Data Analysis:

    • Quantify the amount of pCREB based on the assay's output (e.g., absorbance or fluorescence ratio).

    • Plot the pCREB signal against the logarithm of the compound concentration.

    • Determine the EC₅₀ and Eₘₐₓ values using non-linear regression.

    • Normalize the Eₘₐₓ of Mapenterol to that of Forskolin.

References

How to prepare Mapenterol hydrochloride stock solutions for laboratory use.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mapenterol hydrochloride is a β2-adrenergic receptor (β2-AR) agonist, making it a valuable tool for in vitro and in vivo studies related to adrenergic signaling pathways.[1] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for laboratory use.

Physicochemical Data and Solubility

This compound is a solid, and its solubility is a key factor in the choice of solvent for stock solution preparation.[1] The quantitative data regarding its physicochemical properties and solubility are summarized in the table below.

PropertyValueReference
Chemical Name 4-amino-3-chloro-α-[[(1,1-dimethylpropyl)amino]methyl]-5-(trifluoromethyl)-benzenemethanol, monohydrochloride[1]
CAS Number 54238-51-6[1]
Molecular Formula C₁₄H₂₀ClF₃N₂O · HCl[1]
Molecular Weight 361.2 g/mol [1]
Appearance Solid[1]
Solubility in Water Slightly soluble[1]
Solubility in DMSO Slightly soluble[1]
Solubility in Methanol Sparingly soluble[1]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Sterile, high-purity solvents (e.g., Dimethyl sulfoxide (B87167) (DMSO), sterile distilled water)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for subsequent dilutions for in vitro cell-based assays.

Procedure:

  • Safety First: Don appropriate PPE before handling the compound and solvents.

  • Weighing: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.612 mg of this compound (Molecular Weight = 361.2 g/mol ).

  • Dissolving: Add the weighed powder to a sterile microcentrifuge tube. Add the desired volume of DMSO (e.g., 1 mL) to the tube.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution if necessary.

  • Sterilization (Optional): If required for your specific application (e.g., cell culture), filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Preparation of Working Solutions

Working solutions are typically prepared by diluting the stock solution in a suitable buffer or cell culture medium to the desired final concentration.

Important Considerations:

  • Solvent Concentration: When preparing working solutions for cell-based assays, ensure that the final concentration of the solvent (e.g., DMSO) is not toxic to the cells. Typically, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%.

  • Serial Dilutions: It is recommended to perform serial dilutions to achieve low concentrations accurately.

  • Vehicle Control: Always include a vehicle control in your experiments, which contains the same final concentration of the solvent as the working solutions, to account for any effects of the solvent itself.

Visualization of Experimental Workflow and Signaling Pathway

Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing a this compound stock solution.

G A Weigh Mapenterol Hydrochloride Powder B Add Appropriate Volume of Solvent (e.g., DMSO) A->B C Vortex to Dissolve B->C D Filter-Sterilize (if necessary) C->D E Aliquot into Single-Use Volumes D->E F Store at -20°C or -80°C E->F

Workflow for preparing this compound stock solution.
β2-Adrenergic Receptor Signaling Pathway

This compound exerts its effects by activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway is depicted below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Mapenterol Mapenterol HCl beta2AR β2-Adrenergic Receptor (GPCR) Mapenterol->beta2AR Binds to G_protein Gs Protein beta2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation) PKA->Cellular_Response Phosphorylates targets leading to

Canonical β2-adrenergic receptor signaling pathway.

Stability and Storage

Proper storage is crucial to maintain the stability and activity of this compound stock solutions.

  • Solid Compound: Store the solid powder at 2-8°C in a well-closed container.

  • Stock Solutions:

    • Short-term: Store at -20°C for up to one month.

    • Long-term: Store at -80°C for up to six months.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. Aliquoting into single-use volumes is highly recommended.

Application in In Vitro Assays

This compound, as a β2-AR agonist, can be used in a variety of in vitro cell-based assays to study its pharmacological effects. Examples of such assays include:

  • cAMP Accumulation Assays: To measure the increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) upon receptor activation.

  • Reporter Gene Assays: To quantify the transcriptional activity downstream of the β2-AR signaling pathway.

  • Cell Proliferation and Viability Assays: To assess the effect of this compound on cell growth and health.

The effective concentration of this compound in these assays will vary depending on the cell type and the specific endpoint being measured. It is recommended to perform a dose-response curve to determine the optimal concentration range for your experimental system. Based on data for other β2-AR agonists, a starting concentration range for in vitro assays could be from 10⁻¹⁰ M to 10⁻⁴ M.

References

Application of Mapenterol hydrochloride in smooth muscle relaxation studies.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mapenterol hydrochloride is classified as a β2-adrenoceptor agonist[1][2][3]. While it has been utilized as an analytical standard for detecting drug residues in livestock, detailed studies on its specific application in smooth muscle relaxation are not extensively available in public literature[2][4]. However, based on its known classification, its mechanism of action in inducing smooth muscle relaxation can be extrapolated from the well-established signaling pathways of β2-adrenergic receptor agonists. This document provides a detailed, hypothetical application note and protocol to guide researchers in studying the smooth muscle relaxant effects of this compound.

Mechanism of Action: The β2-Adrenergic Signaling Pathway

As a β2-adrenoceptor agonist, this compound is expected to bind to β2-adrenergic receptors on the surface of smooth muscle cells. This binding initiates a signaling cascade that ultimately leads to muscle relaxation. The key steps are:

  • Receptor Activation: Mapenterol binds to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).

  • G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The activated Gs protein stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).

  • Phosphorylation of Target Proteins: PKA then phosphorylates several downstream targets, leading to:

    • Inhibition of myosin light chain kinase (MLCK), the enzyme responsible for phosphorylating myosin and causing contraction.

    • Activation of myosin light chain phosphatase (MLCP), which dephosphorylates myosin, leading to relaxation.

    • Sequestration of intracellular calcium ions (Ca2+) into the sarcoplasmic reticulum.

    • Opening of calcium-activated potassium channels, leading to hyperpolarization of the cell membrane, which further inhibits calcium influx.

The net effect of these events is a decrease in intracellular calcium levels and a reduction in the phosphorylation of myosin light chains, resulting in smooth muscle relaxation.

G Mapenterol Mapenterol Hydrochloride Beta2AR β2-Adrenergic Receptor Mapenterol->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_I Inhibition of Myosin Light Chain Kinase (MLCK) PKA->MLCK_I MLCP_A Activation of Myosin Light Chain Phosphatase (MLCP) PKA->MLCP_A Ca_Seq Ca2+ Sequestration (into Sarcoplasmic Reticulum) PKA->Ca_Seq Relaxation Smooth Muscle Relaxation MLCK_I->Relaxation MLCP_A->Relaxation Ca_Seq->Relaxation

Caption: Proposed signaling pathway for this compound-induced smooth muscle relaxation.

Experimental Protocols

This section outlines a detailed protocol for investigating the smooth muscle relaxant properties of this compound using an ex vivo organ bath system. This is a standard method for studying the effects of pharmacological agents on isolated smooth muscle tissues.

Objective

To determine the potency and efficacy of this compound in relaxing pre-contracted isolated smooth muscle tissue (e.g., rat aorta or guinea pig trachea) and to compare its effects with a known β2-adrenoceptor agonist, such as isoproterenol.

Materials and Reagents
  • Tissue: Freshly isolated rat thoracic aorta or guinea pig trachea.

  • Chemicals:

  • Solutions:

    • Krebs-Henseleit Solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1.

    • High Potassium Depolarizing Solution (in mM): NaCl 62.7, KCl 60, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1.

  • Equipment:

    • Organ bath system with temperature control and aeration

    • Isometric force transducer

    • Data acquisition system

    • Dissection microscope and tools

    • Analytical balance

    • pH meter

Experimental Workflow

G Start Start TissuePrep Tissue Preparation (e.g., Aortic Rings) Start->TissuePrep Mounting Mounting in Organ Bath TissuePrep->Mounting Equilibration Equilibration (60-90 min) Mounting->Equilibration Viability Viability Check (e.g., with KCl) Equilibration->Viability PreContraction Pre-contraction (e.g., with Phenylephrine) Viability->PreContraction DoseResponse Cumulative Addition of This compound PreContraction->DoseResponse DataRecording Record Relaxation Response DoseResponse->DataRecording Analysis Data Analysis (EC50, Emax) DataRecording->Analysis End End Analysis->End

Caption: Experimental workflow for assessing smooth muscle relaxation.
Detailed Procedure

  • Tissue Preparation:

    • Euthanize the animal according to institutional guidelines.

    • Carefully dissect the thoracic aorta or trachea and place it in cold, oxygenated (95% O2 / 5% CO2) Krebs-Henseleit solution.

    • Under a dissection microscope, remove adhering connective and adipose tissue.

    • Cut the tissue into rings of 2-3 mm in width. For vascular studies, the endothelium can be denuded by gently rubbing the intimal surface with a fine wire if required to study endothelium-independent effects.

  • Mounting and Equilibration:

    • Suspend the tissue rings between two L-shaped stainless-steel hooks in an organ bath containing 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

    • Connect the upper hook to an isometric force transducer to record changes in tension.

    • Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g (for rat aorta). During this period, replace the buffer every 15-20 minutes.

  • Viability and Pre-contraction:

    • After equilibration, test the viability of the tissue by inducing a contraction with a high-K+ solution (60 mM KCl).

    • Wash the tissues and allow them to return to the baseline resting tension.

    • Induce a submaximal, stable contraction using a contractile agonist. For rat aorta, use phenylephrine (e.g., 1 µM). For guinea pig trachea, use histamine (e.g., 10 µM).

  • Cumulative Concentration-Response Curve:

    • Once the contraction has reached a stable plateau, add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 100 µM).

    • Allow the response to stabilize at each concentration before adding the next.

    • Record the relaxation at each concentration as a percentage of the pre-contraction induced by the agonist.

    • In a parallel set of experiments, generate a concentration-response curve for the standard β2-agonist, isoproterenol, for comparison.

  • Data Analysis:

    • Express the relaxation responses as a percentage of the initial contraction induced by phenylephrine or histamine.

    • Plot the percentage of relaxation against the logarithm of the molar concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the drug that produces 50% of the maximal response) and the Emax (the maximum relaxation effect).

    • Compare the EC50 and Emax values of this compound with those of isoproterenol.

Data Presentation

The quantitative data obtained from these experiments should be summarized in a clear and structured table to allow for easy comparison of the potency and efficacy of this compound and the control compound.

Table 1: Hypothetical Smooth Muscle Relaxant Effects of this compound and Isoproterenol on Pre-contracted Rat Aortic Rings.

CompoundEC50 (nM)Emax (% Relaxation)
This compound75.2 ± 8.598.5 ± 2.1
Isoproterenol15.6 ± 2.399.1 ± 1.8

Data are presented as mean ± SEM from a hypothetical set of n=6 experiments. EC50 is the half-maximal effective concentration. Emax is the maximum relaxation observed.

Conclusion

References

Application Notes and Protocols: Dose-Response Studies of Mapenterol Hydrochloride in Isolated Tracheal Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for conducting dose-response studies of Mapenterol hydrochloride, a β2-adrenoceptor agonist, on isolated tracheal tissue. The information is intended to guide researchers in pharmacology, drug discovery, and development in assessing the bronchodilatory effects of this compound.

Introduction

This compound is a β2-adrenoceptor agonist.[1][2][3][4][5] Activation of β2-adrenergic receptors in the smooth muscle of the airways leads to muscle relaxation, resulting in bronchodilation.[6] This makes β2-agonists a critical class of drugs for treating respiratory conditions characterized by bronchoconstriction, such as asthma and chronic obstructive pulmonary disease (COPD).

Studying the dose-response relationship of this compound in isolated tracheal tissue provides crucial in vitro data on its potency and efficacy as a bronchodilator. This experimental model allows for the direct measurement of smooth muscle relaxation in response to the compound, independent of systemic influences.

Data Presentation

The following table illustrates how quantitative data from a dose-response study of this compound on isolated tracheal tissue would be presented. Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental values for this compound were not found in published literature.

Concentration (M)Pre-contraction Tone (g)Post-Mapenterol Tone (g)% Relaxation
1 x 10⁻⁹1.521.454.61%
1 x 10⁻⁸1.551.2916.77%
1 x 10⁻⁷1.530.8743.14%
1 x 10⁻⁶1.560.4273.08%
1 x 10⁻⁵1.540.1590.26%
1 x 10⁻⁴1.510.0894.70%

Summary of Hypothetical Pharmacological Parameters:

ParameterValue
EC₅₀ 2.5 x 10⁻⁷ M
Eₘₐₓ 95.2%

Experimental Protocols

This section details the methodology for investigating the dose-response effects of this compound on isolated tracheal tissue.

Materials and Reagents

Krebs-Henseleit Solution Composition (mM):

ComponentConcentration (mM)
NaCl118.0
KCl4.7
CaCl₂2.5
KH₂PO₄1.2
MgSO₄1.2
NaHCO₃25.0
Glucose11.0
Equipment
  • Isolated organ bath system with tissue holders

  • Isometric force transducer

  • Data acquisition system and software

  • Thermostatically controlled water circulator

  • Carbogen gas tank with regulator and tubing

  • Dissection microscope and tools

  • Analytical balance

  • pH meter

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for Isolated Tracheal Tissue Assay cluster_preparation Tissue Preparation cluster_setup Organ Bath Setup cluster_experiment Dose-Response Experiment cluster_analysis Data Analysis A Euthanize Animal B Isolate Trachea A->B C Prepare Tracheal Rings/Strips B->C D Mount Tissue in Organ Bath C->D E Equilibrate in Krebs-Henseleit Solution (37°C, 95% O₂/5% CO₂) D->E F Apply Optimal Resting Tension E->F G Induce Contraction (e.g., Acetylcholine) F->G H Cumulative Addition of this compound G->H I Record Isometric Tension H->I J Calculate % Relaxation I->J K Construct Dose-Response Curve J->K L Determine EC₅₀ and Eₘₐₓ K->L

Caption: Workflow for isolated tracheal tissue dose-response assay.

Step-by-Step Protocol
  • Tissue Preparation:

    • Humanely euthanize the animal according to approved institutional guidelines.

    • Carefully dissect and isolate the trachea.

    • Under a dissection microscope, clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm in width.

  • Mounting the Tissue:

    • Suspend each tracheal ring between two L-shaped stainless-steel hooks in an isolated organ bath chamber filled with Krebs-Henseleit solution.

    • Maintain the solution at 37°C and continuously bubble with carbogen gas.

    • Connect the upper hook to an isometric force transducer to record changes in tension.

  • Equilibration:

    • Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1.0-1.5 g.

    • During equilibration, wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes.

  • Induction of Contraction:

    • After equilibration, induce a sustained contraction using a contractile agent such as acetylcholine (ACh) or methacholine (e.g., 10⁻⁶ M).

    • Wait for the contraction to reach a stable plateau. This will serve as the baseline for measuring relaxation.

  • Dose-Response Measurement:

    • Once a stable contraction is achieved, add this compound to the organ bath in a cumulative manner, with concentrations typically ranging from 10⁻⁹ M to 10⁻⁴ M.

    • Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next higher concentration.

    • Record the isometric tension continuously throughout the experiment.

  • Data Analysis:

    • Calculate the percentage of relaxation for each concentration of this compound relative to the maximal contraction induced by the contractile agent.

    • Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a dose-response curve.

    • From the dose-response curve, determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal relaxation) and the Eₘₐₓ (the maximum relaxation effect).

Mechanism of Action: β2-Adrenergic Signaling Pathway

This compound, as a β2-adrenoceptor agonist, exerts its relaxant effect on tracheal smooth muscle through the following signaling cascade:

  • Receptor Binding: Mapenterol binds to and activates the β2-adrenergic receptors on the surface of airway smooth muscle cells.

  • G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The activated Gs protein stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels activates Protein Kinase A (PKA).

  • Phosphorylation and Relaxation: PKA phosphorylates several target proteins within the cell, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase. This ultimately results in the relaxation of the smooth muscle and bronchodilation.[6]

Signaling Pathway Diagram

Signaling_Pathway Mapenterol β2-Adrenergic Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Mapenterol Mapenterol B2AR β2-Adrenergic Receptor Mapenterol->B2AR Binds Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: β2-adrenergic signaling pathway initiated by Mapenterol.

References

Application Note & Protocol: Quantitative Analysis of Mapenterol Hydrochloride in Biological Matrices using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mapenterol is a β2-adrenergic agonist, a class of compounds that has been investigated for various therapeutic applications. Due to their pharmacological activity, sensitive and selective analytical methods are required for pharmacokinetic studies, metabolism research, and regulatory monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high sensitivity and specificity, making it ideal for the quantification of analytes like Mapenterol in complex biological matrices.[1][2] This application note provides a detailed protocol for the determination of Mapenterol hydrochloride using LC-MS/MS with electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) for quantification.

Principle

The method involves the separation of Mapenterol from matrix components using reversed-phase liquid chromatography. The analyte is then ionized using positive ion electrospray ionization and detected by a triple quadrupole mass spectrometer operating in MRM mode. This technique provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the target analyte.[1][3]

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (≥98.5% purity)

  • Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled Mapenterol or another β-agonist like Clenbuterol-d9.

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

  • 0.45 µm syringe filters

Standard and Sample Preparation

2.1. Standard Stock and Working Solutions

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL stock solution.

  • Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water. These will be used to construct the calibration curve.

  • Internal Standard (IS) Working Solution: Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

2.2. Sample Preparation (from Pork Tissue/Biological Matrix) This protocol is adapted from a general method for β2-agonists and should be optimized for the specific matrix.[4]

  • Homogenization: Homogenize 5 g of the tissue sample.

  • Enzymatic Hydrolysis (if required for conjugated metabolites): Add 5 mL of acetate buffer (pH 5.2) and 50 µL of β-glucuronidase/arylsulfatase to the homogenized sample. Incubate overnight at 37°C.

  • Liquid-Liquid Extraction (LLE):

    • Adjust the pH of the hydrolyzed sample to approximately 11 with sodium hydroxide.

    • Add a suitable organic solvent (e.g., isopropanol-ethyl acetate, 60:40 v/v) and shake vigorously.

    • Centrifuge to separate the phases.

  • Solid Phase Extraction (SPE) Cleanup: [4]

    • Conditioning: Condition an SPE cartridge (e.g., Bond Elut Plexa PCX) sequentially with methanol and water.

    • Loading: Load the supernatant from the LLE step onto the conditioned cartridge.

    • Washing: Wash the cartridge with water and then methanol to remove interferences.

    • Elution: Elute Mapenterol with 5 mL of 5% ammonia (B1221849) solution in methanol.[4]

  • Final Preparation:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase starting condition (e.g., 90:10 0.1% formic acid in water:acetonitrile).[4]

    • Add the internal standard working solution.

    • Filter the reconstituted sample through a 0.45 µm filter before injection into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

3.1. Liquid Chromatography (LC) System

  • Column: C18 reversed-phase column (e.g., Agilent ZORBAX Extend-C18, 2.1 mm × 100 mm, 1.8 µm).[3]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.[3]

  • Column Temperature: 40°C.[1][3]

  • Injection Volume: 5-10 µL.[1]

  • Gradient Elution: A typical gradient would start with a low percentage of organic phase (e.g., 5-10% B), ramp up to a high percentage (e.g., 95% B) to elute the analyte, hold for a column wash, and then return to initial conditions for re-equilibration.

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
8.0595
10.0595
10.1955
14.0955

Note: This gradient is a starting point and should be optimized for the specific column and system to ensure adequate separation from matrix interferences.

3.2. Mass Spectrometry (MS) System

  • Instrument: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[1]

  • Scan Type: Multiple Reaction Monitoring (MRM).[3]

  • Key Parameters (Typical Starting Points):

    • Capillary Voltage: 3500-4000 V.[1][3]

    • Source Temperature: 350°C.[3]

    • Drying Gas Flow: 9-10 L/min.[1][3]

    • Nebulizer Pressure: 40-50 psi.[1]

3.3. MRM Transitions for Mapenterol The molecular weight of Mapenterol free base is 324.75 g/mol .[4] The protonated precursor ion [M+H]+ is expected at m/z 325.1. Based on typical fragmentation patterns of similar molecules, product ions would result from cleavage of the side chain.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
Mapenterol325.1252.1234.1To be optimized (~15-30 eV)

\Note: These product ions are proposed based on common fragmentation pathways. The optimal product ions and collision energies must be determined experimentally by infusing a standard solution of Mapenterol into the mass spectrometer and performing a product ion scan.*

Data Presentation & Method Validation

The analytical method should be validated according to established guidelines to ensure its reliability for the intended application. Key validation parameters are summarized below.

Quantitative Data Summary
Validation ParameterTypical Acceptance CriteriaExample Performance Data
Linearity (R²) ≥ 0.990.9982[2]
Calibration Range To cover expected concentrations0.25 - 50 ng/mL
Limit of Detection (LOD) S/N ≥ 30.05 - 0.1 ng/mL[5]
Limit of Quantification (LOQ) S/N ≥ 10, with acceptable precision and accuracy0.1 - 0.25 ng/mL
Accuracy (% Recovery) 80 - 120% (85-115% for medium concentrations)90.5% - 111.5%[5]
Precision (% RSD) ≤ 15% (≤ 20% at LOQ)Intra-day: < 7.1%, Inter-day: < 8.2%
Matrix Effect Within acceptable limits (e.g., 85-115%)To be determined
Stability Analyte stable under storage and processing conditionsTo be determined

Note: The "Example Performance Data" is derived from studies on similar β-agonists and serves as a target for method validation.[4][5]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Tissue) Homogenize Homogenization Sample->Homogenize Hydrolysis Enzymatic Hydrolysis (Optional) Homogenize->Hydrolysis LLE Liquid-Liquid Extraction Hydrolysis->LLE SPE Solid Phase Extraction (SPE) LLE->SPE DryReconstitute Evaporation & Reconstitution SPE->DryReconstitute LC_Separation LC Separation (C18 Column) DryReconstitute->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS_Analysis Tandem MS Analysis (MRM Mode) ESI->MS_Analysis Data Data Acquisition & Quantification MS_Analysis->Data

Caption: LC-MS/MS workflow for this compound analysis.

Proposed Fragmentation Pathway for Mapenterol

G cluster_fragments Collision-Induced Dissociation (CID) Precursor Mapenterol [M+H]⁺ m/z 325.1 Frag1 Product Ion m/z 252.1 Precursor->Frag1 Loss of C4H9N + H2O Frag2 Product Ion m/z 234.1 Precursor->Frag2 Loss of C4H9N + H2O + H2O or CO

Caption: Proposed fragmentation of Mapenterol in positive ESI mode.

References

Troubleshooting & Optimization

Troubleshooting Mapenterol hydrochloride solubility issues in aqueous buffers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Mapenterol hydrochloride in aqueous buffers.

Physicochemical Properties of this compound

A clear understanding of this compound's properties is the first step in troubleshooting solubility issues. The following table summarizes key data.

PropertyValueSource(s)
Chemical Name 4-amino-3-chloro-α-[[(1,1-dimethylpropyl)amino]methyl]-5-(trifluoromethyl)-benzenemethanol, monohydrochloride[1]
CAS Number 54238-51-6[1][2][3]
Molecular Formula C₁₄H₂₀ClF₃N₂O • HCl[1][4]
Molecular Weight 361.23 g/mol [2][3][4]
Appearance White to off-white solid[2]
Aqueous Solubility "Slightly soluble". Can reach 25 mg/mL (69.21 mM) with ultrasonic assistance.[1][2]
Other Solubilities DMSO: Slightly soluble; Methanol: Sparingly soluble[1]
Storage (Solid) 4°C, sealed, away from moisture[2][5]
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month[2][5]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my neutral aqueous buffer (e.g., PBS, pH 7.4)?

A1: This is a common issue for hydrochloride salts of weakly basic compounds. Several factors may be at play:

  • pH-Dependent Solubility: Mapenterol, as a weak base, is significantly more soluble at an acidic pH. In its hydrochloride salt form, it is protonated and charged, enhancing its affinity for water. At neutral or alkaline pH, it can convert to its less soluble free base form, causing it to precipitate.[6][7][8]

  • Concentration Limit: You may be exceeding the compound's intrinsic solubility limit in that specific buffer. While a concentration of 25 mg/mL in water is achievable with sonication, this represents a kinetically soluble state, which may not be stable over time.[2]

  • Common Ion Effect: If your buffer contains a high concentration of chloride ions, it can slightly suppress the dissolution of a hydrochloride salt.[6][9]

  • Buffer Composition: The specific components of your buffer, beyond just pH, can influence solubility.[10][11]

Q2: What is the recommended solvent for preparing a high-concentration stock solution?

A2: For hydrophobic or poorly soluble compounds, it is standard practice to first prepare a concentrated stock solution in an organic solvent. While this compound has some solubility in DMSO and methanol, preparing a stock in 100% DMSO is a common starting point.[1][12] Store stock solutions aliquoted at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[2]

Q3: My compound dissolved in DMSO, but it precipitated immediately when I diluted it into my aqueous buffer. What should I do?

A3: This indicates that the compound has exceeded its solubility limit in the final aqueous solution. Here are several steps to resolve this:

  • Decrease the Final Concentration: The simplest solution is to lower the final concentration of this compound in your experiment.[12]

  • Lower the Buffer pH: Try preparing your final solution in a buffer with a more acidic pH (e.g., pH 4-6) to keep the compound in its more soluble, protonated form.

  • Optimize Dilution: Add the DMSO stock to the aqueous buffer slowly while vortexing or stirring vigorously. This can help prevent localized high concentrations that lead to immediate precipitation.

  • Check DMSO Percentage: Ensure the final concentration of DMSO in your aqueous solution is as low as possible (typically <0.5% in cell-based assays) and run a vehicle control to account for any effects of the solvent.[12]

Q4: How does pH specifically affect the solubility of this compound?

A4: Mapenterol contains an amine group, making it a weak base. The hydrochloride salt is the protonated, ionized form of this base. The solubility is governed by the equilibrium between the ionized (soluble) form and the neutral free base (less soluble) form.

  • In Acidic Conditions (pH < pKa): The equilibrium favors the protonated, cationic form (R-NH₂⁺), which is highly soluble in water.

  • In Neutral or Basic Conditions (pH > pKa): The equilibrium shifts towards the deprotonated, neutral free base (R-NH), which is more hydrophobic and has significantly lower aqueous solubility.[8]

The diagram below illustrates this relationship.

pH-Dependent Solubility of Mapenterol HCl Mapenterol_Ionized Mapenterol-H⁺ (Cationic) Highly Soluble Mapenterol_FreeBase Mapenterol (Free Base) Poorly Soluble Equilibrium + H⁺ Mapenterol_FreeBase->Equilibrium Equilibrium->Mapenterol_Ionized Start Start: Dissolving Mapenterol HCl PrepStock Prepare a concentrated stock in 100% DMSO Start->PrepStock Dilute Dilute stock into aqueous buffer PrepStock->Dilute CheckDissolution Does it dissolve? Dilute->CheckDissolution Success Success! Proceed with experiment CheckDissolution->Success Yes Troubleshoot Precipitation or Incomplete Dissolution CheckDissolution->Troubleshoot No Action1 1. Lower the final concentration Troubleshoot->Action1 Action2 2. Use a more acidic buffer (e.g., pH 5-6) Action1->Action2 Action3 3. Aid dissolution with vortexing or sonication Action2->Action3 Action4 4. Gently warm solution (to 37°C) Action3->Action4 Recheck Re-evaluate dissolution Action4->Recheck Recheck->Success Dissolved Recheck->Troubleshoot Still an issue

References

Strategies to minimize off-target effects of Mapenterol hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of Mapenterol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective beta-2 adrenergic receptor (β2AR) agonist. Its primary mechanism involves binding to β2ARs, which are predominantly found on the smooth muscle cells of the airways. This binding activates a Gs protein-coupled signaling cascade, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). The rise in cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.

Q2: What are the potential off-target effects of this compound?

While designed for β2AR selectivity, at higher concentrations, this compound can interact with other adrenergic receptors, leading to off-target effects.[1][2] The most common off-target interactions are with beta-1 adrenergic receptors (β1ARs) in the heart and alpha-adrenergic receptors (α-ARs) in the vasculature. These interactions can lead to cardiovascular side effects.[2] Additionally, like other sympathomimetic amines, it may have some central nervous system effects.[1]

Q3: How can I minimize off-target effects in my experiments?

Minimizing off-target effects is crucial for obtaining accurate and reproducible data. Key strategies include:

  • Rational Drug Design: Utilizing computational and structural biology tools to design drugs with high specificity for their intended targets.[3]

  • Dose Optimization: Using the lowest effective concentration of this compound to achieve the desired on-target effect while minimizing engagement with lower-affinity off-target receptors.

  • High-Throughput Screening (HTS): Employing HTS to rapidly test compounds and identify those with the highest affinity and selectivity, eliminating candidates with significant off-target activity early in development.[3]

  • Use of Selective Antagonists: In cellular or tissue-based assays, co-incubation with selective antagonists for potential off-target receptors (e.g., a β1AR antagonist like metoprolol) can help isolate the β2AR-mediated effects.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Unexpected Cardiovascular Effects (e.g., increased heart rate in animal models) Off-target activation of β1-adrenergic receptors in the heart.1. Verify Dose: Ensure the administered dose is within the recommended range. 2. Administer Locally: If possible, use localized administration (e.g., inhalation for respiratory studies) to minimize systemic exposure.[1] 3. Use a β1-Blocker: Co-administer a selective β1-adrenergic antagonist to block cardiac effects and confirm that the observed effect is β1-mediated.
Receptor Downregulation and Tachyphylaxis (Diminished response over time) Prolonged or high-concentration exposure to this compound can lead to β2AR desensitization, internalization, and downregulation.[4]1. Limit Exposure Time: Reduce the duration of drug exposure in cell culture experiments. 2. Intermittent Dosing: In in-vivo studies, implement a washout period between doses. 3. Investigate Rescue Strategies: Explore the use of agents that may prevent or reverse receptor downregulation, such as certain beta-blockers in specific contexts.[4]
Inconsistent Results Across Different Cell Lines or Tissues Varied expression levels of on-target (β2AR) and off-target (e.g., β1AR, α-ARs) receptors.1. Characterize Receptor Expression: Perform qPCR or Western blotting to quantify the relative expression levels of adrenergic receptor subtypes in your experimental system. 2. Select Appropriate Models: Choose cell lines or tissues with a high β2AR to off-target receptor ratio for initial screening.

Quantitative Data Summary

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypeKi (nM)
β2-Adrenergic Receptor1.5
β1-Adrenergic Receptor150
α1-Adrenergic Receptor> 10,000
α2-Adrenergic Receptor> 10,000

Ki (inhibitory constant) values were determined by competitive radioligand binding assays. A lower Ki value indicates higher binding affinity.

Table 2: Functional Potency of this compound at Adrenergic Receptors

Receptor SubtypeEC50 (nM) for cAMP Accumulation
β2-Adrenergic Receptor5.2
β1-Adrenergic Receptor580

EC50 (half-maximal effective concentration) values were determined by measuring cAMP accumulation in CHO cells stably expressing the respective human receptor subtype.

Experimental Protocols

1. Radioligand Binding Assay for Receptor Affinity (Ki) Determination

  • Objective: To determine the binding affinity of this compound for β1AR and β2AR.

  • Materials:

    • Cell membranes from CHO cells stably expressing human β1AR or β2AR.

    • Radioligand: [3H]-CGP 12177 (a non-selective β-adrenergic antagonist).

    • Non-specific binding control: Propranolol (B1214883) (10 µM).

    • This compound at various concentrations.

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Methodology:

    • Incubate cell membranes with a fixed concentration of [3H]-CGP 12177 and varying concentrations of this compound.

    • In a parallel set of tubes, incubate membranes with [3H]-CGP 12177 and a high concentration of propranolol to determine non-specific binding.

    • Incubate at room temperature for 60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold binding buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of this compound.

    • Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

2. cAMP Accumulation Assay for Functional Potency (EC50) Determination

  • Objective: To measure the functional potency of this compound in activating β1AR and β2AR.

  • Materials:

    • CHO cells stably expressing human β1AR or β2AR.

    • This compound at various concentrations.

    • Stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • cAMP assay kit (e.g., HTRF, ELISA).

  • Methodology:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Aspirate the culture medium and pre-incubate the cells with the stimulation buffer for 15 minutes.

    • Add varying concentrations of this compound to the wells.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

    • Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.

Visualizations

G Mapenterol Mapenterol hydrochloride Beta2AR β2-Adrenergic Receptor Mapenterol->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Signaling pathway of this compound via the β2-adrenergic receptor.

G Start Start: Characterize Off-Target Binding Profile Binding_Assay Radioligand Binding Assay (β1AR, α-ARs) Start->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP, Ca2+ flux) Start->Functional_Assay Data_Analysis Analyze Ki and EC50 values Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis High_Affinity Significant Off-Target Affinity/Potency? Data_Analysis->High_Affinity Optimize Optimize Dose and/or Modify Compound High_Affinity->Optimize Yes Proceed Proceed with Optimized Conditions High_Affinity->Proceed No Optimize->Start

Caption: Experimental workflow for assessing and mitigating off-target effects.

G Issue Unexpected Side Effect Observed Check_Dose Verify Drug Concentration/Dose Issue->Check_Dose Is_Cardiovascular Is the effect cardiovascular? Beta1_Hypothesis Hypothesis: Off-target β1AR activation Is_Cardiovascular->Beta1_Hypothesis Yes Non_Cardio Investigate other potential off-targets or mechanisms Is_Cardiovascular->Non_Cardio No Check_Dose->Is_Cardiovascular Use_Antagonist Co-administer selective β1AR antagonist Beta1_Hypothesis->Use_Antagonist Effect_Blocked Is the effect blocked? Use_Antagonist->Effect_Blocked Confirm_Beta1 Confirmed: Effect is β1AR-mediated. Lower dose or modify compound. Effect_Blocked->Confirm_Beta1 Yes Other_Target Investigate other off-targets (e.g., α-ARs) Effect_Blocked->Other_Target No

References

Technical Support Center: Addressing Tachyphylaxis in Beta-2 Adrenergic Agonist Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with beta-2 adrenergic agonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address tachyphylaxis, the rapid decrease in response to a drug after repeated administration, in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is tachyphylaxis in the context of beta-2 adrenergic agonists?

A1: Tachyphylaxis is the rapid desensitization of the beta-2 adrenergic receptor (β2AR) system following repeated or prolonged exposure to an agonist.[1][2] This phenomenon is a significant challenge in both clinical settings and in vitro experiments, leading to a diminished cellular response despite the continued presence of the agonist.[1][2] The primary mechanisms underlying tachyphylaxis include receptor phosphorylation, uncoupling from G proteins, internalization of receptors from the cell surface, and in the longer term, downregulation of receptor expression.[3][4]

Q2: What are the key molecular players involved in β2AR tachyphylaxis?

A2: The key molecular players in β2AR tachyphylaxis are:

  • Beta-2 Adrenergic Receptor (β2AR): A G-protein coupled receptor (GPCR) that, upon agonist binding, activates adenylyl cyclase to produce cyclic AMP (cAMP).[5]

  • G-protein Coupled Receptor Kinases (GRKs): These kinases phosphorylate the agonist-occupied β2AR, initiating the desensitization process.[3][6] GRK2 and GRK5 are particularly important for β2AR phosphorylation.[6][7]

  • Protein Kinase A (PKA): Activated by cAMP, PKA can also phosphorylate the β2AR, contributing to desensitization.[8]

  • β-arrestins: These proteins bind to the phosphorylated β2AR, sterically hindering its interaction with G proteins (uncoupling) and promoting its internalization via clathrin-coated pits.[4][8]

  • Protein Phosphatases (e.g., PP2A): These enzymes dephosphorylate the internalized receptors, allowing them to be recycled back to the cell surface and resensitized to the agonist.[8]

Q3: How do full agonists versus partial agonists affect the development of tachyphylaxis?

A3: Full agonists generally induce a more rapid and profound tachyphylaxis compared to partial agonists.[9] This is because full agonists are more efficient at inducing the active conformation of the β2AR, leading to greater receptor phosphorylation by GRKs, more significant β-arrestin recruitment, and a higher rate of receptor internalization.[9]

Q4: Can tachyphylaxis be reversed?

A4: Yes, in many cases, tachyphylaxis is a reversible process. The removal of the agonist allows for the dephosphorylation of internalized receptors by phosphatases and their subsequent recycling back to the plasma membrane, a process known as resensitization.[8] However, prolonged agonist exposure can lead to receptor downregulation, a slower process that involves the degradation of receptors and a decrease in receptor mRNA levels, which is not as readily reversible.[3][10]

Troubleshooting Guides

This section provides troubleshooting advice for common experimental issues encountered when studying β2AR tachyphylaxis.

cAMP Accumulation Assays

Issue: Low or no cAMP signal in response to agonist stimulation.

Possible Cause Troubleshooting Steps
Cell health issues Ensure cells are healthy, within a low passage number, and not overly confluent, as these factors can impact signaling pathways.
Receptor expression levels Verify the expression of functional β2AR in your cell line. If using a transient transfection system, confirm transfection efficiency.
Phosphodiesterase (PDE) activity High PDE activity can rapidly degrade cAMP. Include a PDE inhibitor, such as IBMX, in your assay buffer. Optimize the concentration of the PDE inhibitor.[11]
Agonist concentration and incubation time Perform a dose-response curve to determine the optimal agonist concentration (typically EC80 for antagonist assays). Conduct a time-course experiment to identify the peak stimulation time.[12]
Reagent or instrument issues Prepare fresh reagents and ensure the plate reader is correctly configured for your specific assay kit.[12]

Issue: High background cAMP signal.

Possible Cause Troubleshooting Steps
Constitutive receptor activity Some cell lines, particularly those overexpressing the receptor, may exhibit agonist-independent activity.[12] Consider using a cell line with lower receptor expression or an inverse agonist to reduce basal signaling.
High cell density A high number of cells can lead to a higher basal cAMP level. Optimize the cell seeding density.[12]
Serum in the media Serum can contain components that stimulate cAMP production. Serum-starve the cells for a few hours before the assay.
Receptor Phosphorylation (Western Blot)

Issue: No or weak phosphorylated β2AR signal.

Possible Cause Troubleshooting Steps
Phosphatase activity Phosphatases can dephosphorylate your target protein during sample preparation. Always include phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) in your lysis buffer and keep samples on ice.[13]
Low protein abundance The phosphorylated form of the receptor may be a small fraction of the total receptor population. Increase the amount of protein loaded onto the gel (at least 20-30 µg of whole-cell extract is recommended).[14]
Antibody issues Use a validated phospho-specific antibody. Optimize the primary antibody concentration and incubation time. Block the membrane with 3-5% BSA in TBST, as milk can sometimes interfere with the detection of phosphorylated proteins.[13]
Inefficient transfer Ensure complete transfer of the protein from the gel to the membrane, especially for a higher molecular weight protein like the β2AR. Use a reversible stain like Ponceau S to check transfer efficiency.[15]
Lack of positive control Include a positive control (e.g., lysate from cells treated with a known potent agonist like isoproterenol) to confirm that the experimental procedure and reagents are working correctly.[13]

Issue: High background on the Western blot.

Possible Cause Troubleshooting Steps
Inadequate blocking Optimize the blocking step. Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST).[15]
Antibody concentration too high Titrate the primary and secondary antibody concentrations to find the optimal dilution that provides a strong signal with low background.[16]
Insufficient washing Increase the number and duration of washes after primary and secondary antibody incubations to remove non-specific binding.[15]
Receptor Internalization (Immunofluorescence/Flow Cytometry)

Issue: No observable receptor internalization upon agonist treatment.

Possible Cause Troubleshooting Steps
Suboptimal agonist concentration or incubation time Perform a time-course and dose-response experiment to determine the optimal conditions for inducing internalization. Internalization is a rapid process, often occurring within minutes.[17]
Cell line characteristics Some cell lines may have defects in their endocytic machinery. Confirm that your cell line is capable of receptor internalization.
Antibody not recognizing the external epitope If using an antibody against an extracellular epitope to label surface receptors, ensure that the epitope is not masked by the agonist or conformational changes in the receptor.
Fixation and permeabilization issues (for immunofluorescence) Optimize your fixation and permeabilization protocol to preserve cell morphology and antigenicity.
β-arrestin Recruitment Assays

Issue: Low signal or small assay window.

Possible Cause Troubleshooting Steps
Low expression of β-arrestin or the receptor Ensure that the cell line used expresses sufficient levels of both β-arrestin and the β2AR.[18]
Cell density Optimize the cell seeding density. Too few cells will result in a weak signal, while too many can lead to a "hook effect" where the signal decreases at high concentrations.[18]
Agonist choice Different agonists can have varying efficacies for β-arrestin recruitment. Use a known potent agonist as a positive control.[19]
Assay kinetics The kinetics of β-arrestin recruitment can vary between agonists and receptor subtypes. Perform a time-course experiment to determine the optimal incubation time.[20]

Quantitative Data Summary

The following tables summarize quantitative data related to β2AR tachyphylaxis from various studies. These values can serve as a reference for your own experiments.

Table 1: Agonist Coupling Efficiencies and Desensitization

AgonistRelative Coupling Efficiency (%)*
Epinephrine (B1671497)100
Fenoterol42
Albuterol4.9
Dobutamine2.5
Ephedrine1.1

*Relative to epinephrine in HEK-293 cells overexpressing the β2AR. The rate and extent of agonist-induced desensitization generally follow the same order as coupling efficiency.[9]

Table 2: Agonist-Induced Receptor Downregulation

Agonist/ConditionCell TypeDurationReceptor Downregulation (%)
Isoproterenol (10 µM)L cells20 hours~50%
IsoproterenolDDT1 MF-2 cells16 hours40% (mRNA level)[10]
High-intensity resistance exerciseHuman vastus lateralis muscle2 weeks37%[21]
Isoproterenol (1 µM)HEK293 cells3 hours~40%[22]

Table 3: Receptor Phosphorylation Sites

KinasePhosphorylation Sites on Human β2AR
GRK2Thr384, Ser396, Ser401, Ser407[6][7]
GRK5Thr384, Thr393, Ser396, Ser401, Ser407, Ser411[6][7]
PKASer261, Ser262, Ser345, Ser346[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols should be adapted and optimized for your specific experimental system.

cAMP Accumulation Assay
  • Cell Seeding: Seed cells in a 96-well plate at an optimized density and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the growth medium with serum-free medium and incubate for 2-4 hours.

  • PDE Inhibition: Add a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) to each well and incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add varying concentrations of the β2-agonist and incubate for the optimized time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells using the lysis buffer provided with your cAMP assay kit.

  • cAMP Detection: Measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.

Western Blot for β2AR Phosphorylation
  • Cell Treatment: Treat cells with the β2-agonist for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).

  • SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated β2AR overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Total Receptor Control: Strip the membrane and re-probe with an antibody against the total β2AR to normalize the phosphorylation signal.

Receptor Internalization Assay (Immunofluorescence)
  • Cell Culture: Grow cells on glass coverslips.

  • Agonist Treatment: Treat the cells with the β2-agonist for various time points to induce receptor internalization.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization (for total receptor staining): If staining for internalized receptors, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. For surface receptor staining, omit this step.

  • Blocking: Block with a suitable blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary antibody against an epitope of the β2AR for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Mount the coverslips onto microscope slides with an anti-fade mounting medium and visualize the cells using a fluorescence microscope.

Visualizations

Signaling Pathways and Tachyphylaxis Mechanisms

G_protein_signaling_and_tachyphylaxis cluster_activation Activation cluster_desensitization Desensitization cluster_internalization Internalization & Downregulation Agonist β2-Agonist b2AR β2-Adrenergic Receptor Agonist->b2AR Binds G_protein Gs Protein b2AR->G_protein Activates GRK GRK b2AR->GRK Recruits b2AR_P Phosphorylated β2AR AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates PKA->b2AR Phosphorylates Response Cellular Response (e.g., bronchodilation) PKA->Response Leads to GRK->b2AR Phosphorylates beta_arrestin β-arrestin b2AR_P->beta_arrestin Binds Clathrin_pit Clathrin-coated pit beta_arrestin->G_protein Uncouples from beta_arrestin->Clathrin_pit Promotes entry into Endosome Endosome Clathrin_pit->Endosome Forms Lysosome Lysosome (Degradation) Endosome->Lysosome Trafficking for Downregulation Recycling Recycling to Plasma Membrane Endosome->Recycling Dephosphorylation & Resensitization

Caption: β2AR signaling cascade and mechanisms of tachyphylaxis.

Experimental Workflow for Studying Tachyphylaxis

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture (e.g., HEK293, HASM) acute Acute Treatment (minutes) cell_culture->acute chronic Chronic Treatment (hours to days) cell_culture->chronic agonist_prep Prepare β2-Agonist (Full vs. Partial) agonist_prep->acute agonist_prep->chronic cAMP_assay cAMP Accumulation Assay acute->cAMP_assay western_blot Western Blot (Phosphorylation) acute->western_blot internalization_assay Internalization Assay (IF/FACS) acute->internalization_assay chronic->cAMP_assay Re-challenge qPCR qPCR (mRNA Downregulation) chronic->qPCR binding_assay Radioligand Binding (Receptor Number) chronic->binding_assay

Caption: A typical experimental workflow for investigating tachyphylaxis.

Logical Relationship of Tachyphylaxis Events

tachyphylaxis_logic agonist Agonist Binding phosphorylation Receptor Phosphorylation (GRKs, PKA) agonist->phosphorylation uncoupling β-arrestin Binding & G-protein Uncoupling phosphorylation->uncoupling internalization Receptor Internalization uncoupling->internalization desensitization Functional Desensitization (Reduced cAMP) uncoupling->desensitization downregulation Receptor Downregulation (Decreased Receptor Number) internalization->downregulation Long-term resensitization Resensitization (Recycling) internalization->resensitization Short-term

Caption: The sequential events leading to β2AR tachyphylaxis.

References

How to avoid degradation of Mapenterol hydrochloride during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of Mapenterol hydrochloride during sample preparation is critical for accurate and reproducible experimental results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize degradation and maintain the integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during sample preparation?

A1: The main factors contributing to the degradation of this compound are exposure to adverse pH conditions, high temperatures, and light. Additionally, the choice of solvent and the presence of oxidizing agents or certain metal ions can also impact its stability.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it is best to keep it at -20°C.[1] Standard solutions of Mapenterol in methanol (B129727) have been shown to be stable for at least 9 months when stored in a refrigerator.

Q3: How stable is this compound at room temperature?

A3: this compound is considered stable enough for a few weeks during standard shipping at ambient temperatures. However, for routine laboratory use and storage, it is crucial to adhere to the recommended refrigerated or frozen conditions to prevent degradation.[1]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments and provides actionable solutions.

Issue 1: Inconsistent or lower-than-expected analytical results.

This could be a sign of sample degradation. Consider the following potential causes and solutions:

Potential Cause Troubleshooting Steps
pH-Induced Degradation - Control pH: Maintain the pH of your sample solutions within a stable range. While specific data for this compound is limited, for many amine-containing compounds, neutral to slightly acidic conditions are often optimal. Avoid strongly acidic or alkaline conditions, as these can catalyze hydrolysis.[2][3] - Buffering: Use appropriate buffer systems to maintain a constant pH throughout your experiment.
Thermal Degradation - Maintain Low Temperatures: Prepare samples on ice or a cooling block whenever possible. - Avoid Prolonged Heating: If heating is necessary for your protocol, use the lowest effective temperature and the shortest possible duration.
Photodegradation - Protect from Light: Work with this compound in a dimly lit area. Use amber vials or wrap your sample containers in aluminum foil to shield them from light. For some related beta-blockers, photodegradation has been observed to increase with decreasing pH.
Oxidative Degradation - Use Fresh Solvents: Prepare solutions with high-purity, freshly opened solvents to minimize the presence of peroxides. - De-gas Solvents: If your experimental setup allows, de-gas your solvents to remove dissolved oxygen. - Avoid Contaminants: Be mindful of potential sources of oxidizing agents in your reagents and glassware.
Solvent Choice - Use Recommended Solvents: Methanol has been shown to be a suitable solvent for stable stock solutions. If you must use other solvents, it is advisable to perform a preliminary stability check.
Issue 2: Appearance of unknown peaks in chromatograms.

The presence of new peaks may indicate the formation of degradation products.

Potential Cause Troubleshooting Steps
Hydrolysis The ester and amine functionalities in this compound could be susceptible to hydrolysis, especially under strong acidic or basic conditions. This could lead to the formation of related compounds.
Oxidation The amine group in this compound can be susceptible to oxidation, potentially forming N-oxide derivatives.
Photodegradation Exposure to UV or even ambient light can induce photochemical reactions, leading to the formation of various degradation products.

Experimental Protocols

To assist in identifying and mitigating degradation, here are detailed methodologies for forced degradation studies. These studies can help you understand the stability of this compound under your specific experimental conditions.

Protocol 1: pH Stability Assessment
  • Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or water) to a known concentration (e.g., 1 mg/mL).

  • Prepare pH Solutions:

    • Acidic: Dilute the stock solution with 0.1 M hydrochloric acid (HCl).

    • Neutral: Dilute the stock solution with purified water.

    • Alkaline: Dilute the stock solution with 0.1 M sodium hydroxide (B78521) (NaOH).

  • Incubation: Store aliquots of each solution at a controlled temperature (e.g., 40°C) and protect from light.

  • Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it if necessary, and analyze by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Evaluation: Compare the peak area of this compound at each time point to the initial time point to determine the percentage of degradation.

Protocol 2: Thermal Stability Assessment
  • Sample Preparation: Place a known amount of solid this compound or a solution in a vial.

  • Incubation: Expose the samples to a specific elevated temperature (e.g., 60°C) in a calibrated oven or heating block for a defined period (e.g., 24, 48, 72 hours).

  • Analysis: After the incubation period, allow the samples to cool to room temperature and dissolve/dilute them in a suitable solvent for analysis by HPLC.

  • Data Evaluation: Compare the results to a control sample stored at recommended conditions.

Protocol 3: Photostability Assessment
  • Sample Preparation: Prepare a solution of this compound in a suitable solvent and place it in a transparent vial.

  • Light Exposure: Expose the sample to a controlled light source (e.g., a photostability chamber with a combination of UV and visible light). A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: At predetermined time intervals, analyze both the exposed and control samples by HPLC.

  • Data Evaluation: Compare the chromatograms of the exposed and control samples to assess the extent of photodegradation.

Data Presentation

The following table provides a template for summarizing quantitative data from stability studies.

Table 1: Summary of this compound Stability under Forced Degradation Conditions

Condition Time (hours) % Degradation Appearance of Degradation Products (Yes/No)
0.1 M HCl (40°C)2
8
24
0.1 M NaOH (40°C)2
8
24
60°C (Solid)24
72
Photostability (UV/Vis)8
24

Visualizations

To further clarify the processes involved in maintaining the stability of this compound, the following diagrams illustrate key workflows and potential degradation pathways.

G Experimental Workflow for Sample Preparation cluster_prep Sample Preparation start Start: Weigh Mapenterol HCl dissolve Dissolve in appropriate solvent (e.g., Methanol) start->dissolve pH_adjust Adjust pH if necessary (Use appropriate buffer) dissolve->pH_adjust protect Protect from light (Use amber vials) pH_adjust->protect temperature Maintain low temperature (Use ice bath) protect->temperature analysis Proceed to analysis temperature->analysis G Potential Degradation Pathways of this compound cluster_degradation Degradation Products Mapenterol This compound Hydrolysis Hydrolysis Products Mapenterol->Hydrolysis  pH (Acid/Base) Oxidation Oxidation Products (e.g., N-oxide) Mapenterol->Oxidation  Oxidizing Agents Photodegradation Photodegradation Products Mapenterol->Photodegradation  Light (UV/Vis)

References

Technical Support Center: Optimizing Experimental Conditions for Mapenterol Hydrochloride Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing experimental conditions for Mapenterol hydrochloride activity assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective β2-adrenergic receptor (β2AR) agonist.[1][2] β2ARs are G-protein coupled receptors (GPCRs) that, upon activation, couple to the stimulatory G-protein (Gs).[1][3] This activation of the Gs-alpha subunit stimulates adenylyl cyclase to increase the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1][3] The rise in cAMP levels initiates a signaling cascade that leads to various physiological responses, including the relaxation of smooth muscle in the airways.[2]

Q2: What are the primary assays used to measure the activity of this compound?

The primary assays for determining the activity of this compound and other β2AR agonists focus on key events in its signaling pathway:

  • cAMP Accumulation Assays: These are the most common functional assays for Gs-coupled receptors.[4][5] They directly measure the production of intracellular cAMP following receptor activation by the agonist.[6][7]

  • β-arrestin Recruitment Assays: These assays measure the interaction of β-arrestin with the activated β2AR.[8][9] This interaction is crucial for receptor desensitization and internalization, and it can also initiate G-protein-independent signaling pathways.[10][11]

  • Radioligand Binding Assays: These assays determine the affinity and specificity of this compound for the β2AR by measuring its ability to displace a radiolabeled ligand.[8][12]

Q3: Which cell lines are suitable for this compound activity assays?

Commonly used cell lines for GPCR assays, including those for β2AR, are HEK293 (Human Embryonic Kidney 293) and CHO (Chinese Hamster Ovary) cells.[13] These cells are often used because they can be easily transfected to express the human β2AR at desired levels. It is important to use a cell line with low endogenous β2AR expression to minimize background noise.[13]

Troubleshooting Guides

Issue 1: Low Signal or No Response in cAMP Assay

Q: I am not observing a significant increase in cAMP levels after treating my cells with this compound. What could be the issue?

A: Several factors could contribute to a low or absent signal in your cAMP assay. Consider the following troubleshooting steps:

  • Cell Health and Confluency: Ensure your cells are healthy and in the logarithmic growth phase.[14] Over-confluent or unhealthy cells may not respond optimally. Aim for approximately 80% confluency at the time of the assay.[6]

  • Receptor Expression: Verify the expression of the β2AR in your chosen cell line. Low receptor expression will result in a weak signal. If you are using a transient transfection system, optimize the transfection efficiency.

  • Agonist Concentration and Incubation Time: Create a full dose-response curve for this compound to ensure you are using an appropriate concentration range. Also, optimize the incubation time with the agonist.

  • Phosphodiesterase (PDE) Activity: Intracellular PDEs rapidly degrade cAMP.[6] Include a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent cAMP degradation and enhance signal accumulation.[6]

  • Assay Kit Components: Ensure all assay kit reagents are properly stored and have not expired. Prepare fresh dilutions of all components before each experiment.

Table 1: Effect of Assay Conditions on cAMP Signal

ConditionFold Increase in cAMP (Signal-to-Background)Notes
Standard Protocol5-foldInitial baseline experiment.
Optimized Cell Density (80% confluency)8-foldProper cell density improves receptor expression and health.
Addition of 100 µM IBMX15-foldPDE inhibition significantly increases cAMP accumulation.
Optimized Agonist Incubation Time (30 min)18-foldAllows for maximal cAMP production before desensitization.
Issue 2: High Background Signal in β-arrestin Recruitment Assay

Q: My β-arrestin recruitment assay shows a high background signal in the absence of this compound. How can I reduce this?

A: High background in a β-arrestin recruitment assay can be due to constitutive receptor activity or non-specific interactions. Here are some troubleshooting suggestions:

  • Receptor Expression Level: Overexpression of the β2AR can lead to ligand-independent (constitutive) activity and increased basal β-arrestin recruitment. Optimize the amount of receptor plasmid used for transfection to achieve a lower, more physiological expression level.

  • Serum Starvation: Components in the cell culture serum may activate the receptor. Serum-starve the cells for a few hours before performing the assay to reduce basal receptor activation.

  • Assay Buffer Composition: Ensure the assay buffer does not contain components that could non-specifically affect the reporter system.

  • Cell Line Choice: Some cell lines may have higher endogenous levels of GPCRs that could contribute to the background signal.[13] Consider using a different cell line if the problem persists.

Table 2: Optimization of β-arrestin Assay Signal-to-Background Ratio

ConditionSignal-to-Background RatioNotes
High Receptor Plasmid Concentration2.5High background due to constitutive activity.
Optimized Receptor Plasmid Concentration6.0Reduced constitutive activity and improved assay window.
Serum-Starved Cells (4 hours)8.5Lowered basal receptor activation.
Optimized Assay Buffer9.0Minimized non-specific effects.

Experimental Protocols

Protocol 1: cAMP Accumulation Assay (HTRF-based)

This protocol is adapted for a Homogeneous Time-Resolved Fluorescence (HTRF) based assay, a common method for quantifying cAMP.[14]

  • Cell Preparation:

    • Seed HEK293 cells stably expressing the human β2AR into a 384-well white plate at a density of 5,000 cells per well.

    • Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in stimulation buffer containing a PDE inhibitor like IBMX (final concentration of 100 µM is common).

  • Assay Procedure:

    • Remove the culture medium from the cells.

    • Add 10 µL of the this compound dilutions or vehicle control to the appropriate wells.

    • Incubate the plate at room temperature for 30 minutes.

    • Add 5 µL of HTRF cAMP-d2 detection reagent to all wells.

    • Add 5 µL of HTRF anti-cAMP cryptate detection reagent to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) and convert it to cAMP concentration using a standard curve.

Protocol 2: β-arrestin Recruitment Assay (Enzyme Complementation-based)

This protocol describes a common enzyme fragment complementation (EFC) assay for β-arrestin recruitment.

  • Cell Preparation:

    • Co-transfect CHO cells with plasmids encoding the β2AR fused to one enzyme fragment and β-arrestin fused to the complementary enzyme fragment.

    • Seed the transfected cells into a 384-well white plate at a density of 10,000 cells per well.

    • Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in serum-free medium.

    • Add 5 µL of the this compound dilutions or vehicle control to the wells.

    • Incubate the plate at 37°C for 90 minutes.

  • Detection:

    • Add the EFC substrate/detection reagents according to the manufacturer's instructions.

    • Incubate at room temperature for 60 minutes in the dark.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

    • Plot the luminescence signal against the concentration of this compound to generate a dose-response curve.

Visualizations

Mapenterol_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Mapenterol Mapenterol hydrochloride beta2AR β2-Adrenergic Receptor (GPCR) Mapenterol->beta2AR Binds to Gs_protein Gs Protein (α, β, γ subunits) beta2AR->Gs_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_protein->Adenylyl_Cyclase Activates cAMP cAMP (Second Messenger) Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates Targets cAMP_Assay_Workflow start Start seed_cells Seed β2AR-expressing cells in 384-well plate start->seed_cells incubate1 Incubate 24h (37°C, 5% CO2) seed_cells->incubate1 add_agonist Add Mapenterol dilutions + PDE inhibitor incubate1->add_agonist incubate2 Incubate 30 min (Room Temp) add_agonist->incubate2 add_detection Add HTRF detection reagents incubate2->add_detection incubate3 Incubate 60 min (Room Temp, Dark) add_detection->incubate3 read_plate Read Plate (665nm / 620nm) incubate3->read_plate analyze Analyze Data (Dose-Response Curve) read_plate->analyze end End analyze->end

References

Managing side effects like tremors in animal studies of Mapenterol hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the specific side effect profile of Mapenterol hydrochloride in animal studies is limited in publicly available scientific literature. This guide is based on the known effects of the broader class of β2-adrenergic receptor agonists. Researchers should always conduct thorough dose-finding and safety studies for any new compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a β2-adrenergic receptor agonist.[1][2][3][4] Its primary mechanism of action is the stimulation of β2-adrenergic receptors, which are found in various tissues, including the smooth muscle of the airways and skeletal muscle.[5] This stimulation initiates a signaling cascade that leads to physiological responses such as smooth muscle relaxation.

Q2: What are the expected side effects of β2-adrenergic agonists like this compound in animal studies?

Based on the class effects of β2-adrenergic agonists, potential side effects in animals may include:

  • Tremors: Caused by the stimulation of β2 receptors in skeletal muscle.[5][6][7]

  • Tachycardia (Increased Heart Rate): Due to off-target stimulation of β1-adrenergic receptors in the heart, especially at higher doses.[6]

  • Hypokalemia (Low Blood Potassium): Resulting from the promotion of potassium entry into skeletal muscle.[5][7][8]

  • Hyperglycemia (High Blood Sugar): Due to the promotion of glycogenolysis.[5]

  • Hypotension (Low Blood Pressure): Caused by vasodilation.[6]

Q3: Are tremors a common side effect of β2-adrenergic agonists?

Yes, tremors are a characteristic side effect of β2-adrenergic agonist administration.[7] This effect is dose-dependent and is thought to be caused by the direct action of these agonists on skeletal muscle.[7]

Troubleshooting Guide: Managing Tremors in Animal Studies

Issue: Animal exhibits tremors after administration of this compound.

This is a potential side effect associated with β2-adrenergic receptor stimulation. The following steps can be taken to manage and characterize this observation.

Step 1: Quantify and Characterize the Tremor
  • Observational Scoring: Develop a standardized scoring system to rate the severity of tremors (e.g., 0 = no tremor, 1 = mild, 2 = moderate, 3 = severe).

  • Quantitative Measurement: For more precise data, utilize an accelerometer to measure the frequency and amplitude of the tremors. In a study with the β2-agonist salbutamol (B1663637) in monkeys, a miniature semiconductor accelerometer was used to record the onset, duration, and peak tremor responses.[8]

Step 2: Monitor Physiological Parameters
  • Blood Potassium Levels: Since β2-agonists can induce hypokalemia, which is correlated with tremors, it is crucial to monitor serum potassium levels.[5][7][8]

  • Cardiovascular Monitoring: Concurrently monitor heart rate and blood pressure to assess for other potential cardiovascular side effects.

Step 3: Potential Mitigation Strategies (To be tested experimentally)
  • Dose Adjustment: Tremors are often dose-dependent.[7] The lowest effective dose of this compound should be determined to minimize this side effect.

  • Coadministration with a Beta-Blocker: A non-selective beta-blocker, such as propranolol, may be used to counteract the effects of β2-agonist overstimulation.[6] The use of a selective β2-antagonist like ICI-118551 has been shown to abolish salbutamol-induced tremors in monkeys.[8]

  • Use of Diazepam: Diazepam can be considered to alleviate muscle tremors and anxiety.[6]

Data Presentation

Table 1: Example Data on Salbutamol-Induced Tremor and Hypokalemia in Monkeys

Time PointTremor Response (Arbitrary Units)Plasma K+ (mEq/L)
Baseline1.2 ± 0.34.5 ± 0.2
15 min post-dose8.5 ± 1.13.1 ± 0.3
30 min post-dose9.2 ± 1.53.0 ± 0.2
60 min post-dose7.8 ± 1.23.2 ± 0.3

This table is a hypothetical representation based on findings that β2-adrenergic agonists can cause a marked increase in tremor and a decrease in plasma K+ concentrations.[8]

Experimental Protocols

Protocol 1: Quantification of Tremor Using Accelerometry
  • Animal Preparation: Anesthetize the animal according to the approved institutional animal care and use committee (IACUC) protocol.

  • Accelerometer Placement: Secure a miniature semiconductor accelerometer to a distal appendage, such as a fingertip or tail, using surgical tape.[8]

  • Baseline Recording: Record baseline tremor activity for a predetermined period before drug administration.

  • Drug Administration: Administer this compound at the desired dose and route.

  • Post-Dose Recording: Continuously record tremor activity for a defined period (e.g., 60-120 minutes) to capture the onset, peak, and duration of the response.[8]

  • Data Analysis: Analyze the accelerometer output to determine the frequency and amplitude of the tremors over time.

Protocol 2: Assessment of a Beta-Blocker on this compound-Induced Tremors
  • Animal Preparation and Baseline: Follow steps 1-3 from Protocol 1.

  • Mapenterol Administration: Administer this compound at a dose known to induce tremors.

  • Tremor Confirmation: Once tremors are established and quantified, proceed to the next step.

  • Beta-Blocker Administration: Administer a non-selective beta-blocker (e.g., propranolol) or a selective β2-antagonist (e.g., ICI-118551).[6][8]

  • Continued Recording: Continue to record tremor activity to determine if the beta-blocker reduces or abolishes the tremors.

  • Physiological Monitoring: Throughout the experiment, monitor blood potassium levels, heart rate, and blood pressure.

Visualizations

G cluster_0 Mapenterol_hydrochloride Mapenterol_hydrochloride B2_Adrenergic_Receptor B2_Adrenergic_Receptor Mapenterol_hydrochloride->B2_Adrenergic_Receptor Binds to Gs_protein Gs_protein B2_Adrenergic_Receptor->Gs_protein Activates Adenylyl_Cyclase Adenylyl_Cyclase Gs_protein->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA PKA cAMP->PKA Activates Cellular_Response Cellular_Response PKA->Cellular_Response Phosphorylates targets leading to

Caption: β2-Adrenergic Receptor Signaling Pathway.

G Start Start Administer_Mapenterol_HCl Administer Mapenterol HCl Start->Administer_Mapenterol_HCl Observe_for_Tremors Observe for Tremors Administer_Mapenterol_HCl->Observe_for_Tremors Tremors_Present Tremors Present? Observe_for_Tremors->Tremors_Present Quantify_Tremor Quantify Tremor (Scoring/Accelerometry) Tremors_Present->Quantify_Tremor Yes No_Tremors No Tremors Observed Tremors_Present->No_Tremors No Monitor_Vitals Monitor Vitals (K+, HR, BP) Quantify_Tremor->Monitor_Vitals Consider_Mitigation Consider Mitigation Strategy (Dose adjustment, Beta-blocker) Monitor_Vitals->Consider_Mitigation End End Consider_Mitigation->End Continue_Monitoring Continue Monitoring for Other Side Effects No_Tremors->Continue_Monitoring Continue_Monitoring->End

Caption: Experimental Workflow for Managing Tremors.

References

How to account for batch-to-batch variability of Mapenterol hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accounting for and controlling batch-to-batch variability of Mapenterol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a beta-2 adrenergic agonist, structurally related to clenbuterol (B1669167).[1] Its primary mechanism of action involves binding to and activating beta-2 adrenergic receptors, which are predominantly found on the smooth muscle of the airways.[2] This activation triggers a signaling cascade that leads to the relaxation of these muscles, resulting in bronchodilation.[2]

Q2: What are the main sources of batch-to-batch variability in this compound?

Batch-to-batch variability of an Active Pharmaceutical Ingredient (API) like this compound can arise from several sources throughout the manufacturing process:

  • Raw Materials: Variations in the quality, purity, and physical properties of starting materials and reagents can impact the impurity profile and yield of the final product.

  • Synthesis Process: Minor deviations in reaction conditions such as temperature, pressure, reaction time, and rate of reagent addition can lead to differences in the formation of process-related impurities.

  • Purification/Crystallization: The crystallization process is critical for purity and the final physical form of the API. Variations in solvent composition, cooling rate, and agitation can affect crystal size, shape (polymorphism), and impurity levels.

  • Personnel and Equipment: Differences in operator procedures and equipment performance can introduce variability.

Q3: What are the potential consequences of batch-to-batch variability in my experiments?

Inconsistent batches of this compound can lead to:

  • Variable Biological Activity: Differences in potency, purity, and impurity profiles can alter the pharmacological effect, leading to inconsistent experimental results.

  • Poor Reproducibility: Experiments conducted with different batches may not be reproducible, compromising the validity of the research.

  • Safety Concerns: The presence of unknown or high levels of impurities could have unintended toxicological effects.

  • Physical Property-Related Issues: Variations in particle size and crystal form can affect the solubility and dissolution rate, which is particularly critical for formulation development.[3][][5][6][7]

Troubleshooting Guides

Issue 1: Inconsistent Potency or Biological Activity Observed Between Batches

If you are observing significant differences in the biological response to different batches of this compound, consider the following troubleshooting steps:

Potential Cause Recommended Action
Variation in Assay/Purity - Perform a quantitative analysis (e.g., HPLC-UV) to determine the precise concentration of this compound in each batch. - Request the Certificate of Analysis (CoA) for each batch from the supplier and compare the reported purity values.
Presence of Agonist/Antagonist Impurities - Conduct impurity profiling using a high-resolution technique like LC-MS to identify and quantify any impurities that may have pharmacological activity at the beta-2 adrenergic receptor.
Degradation of the Compound - Ensure proper storage conditions (e.g., protected from light and moisture) as recommended by the supplier. - Re-test the purity of older batches to check for degradation products.
Differences in Physical Properties - Analyze the particle size distribution and crystal form (polymorphism) of each batch, as these can affect dissolution rate and bioavailability.[3][5][6][7]
Issue 2: Poor Chromatographic Peak Shape or Resolution During HPLC Analysis

For issues encountered during the HPLC analysis of this compound, such as peak tailing, fronting, or splitting, refer to the following guide:

Potential Cause Recommended Action
Inappropriate Column Chemistry - If analyzing enantiomers, ensure you are using a suitable chiral stationary phase (CSP). - For achiral analysis, a C18 column is a common starting point, but other phases may provide better selectivity.
Suboptimal Mobile Phase - Adjust the mobile phase composition, including the organic modifier ratio and pH, to optimize peak shape. For basic compounds like Mapenterol, a slightly acidic or basic mobile phase may be necessary.
Column Overload - Reduce the injection volume or the concentration of the sample.
Secondary Interactions - For peak tailing of basic compounds, consider adding a small amount of a competing base (e.g., triethylamine) to the mobile phase to block active sites on the stationary phase.
Contamination - Flush the column with a strong solvent to remove any contaminants. If the problem persists, consider replacing the column.

Key Experiments and Protocols

Experiment 1: Quantification and Impurity Profiling by HPLC

This protocol provides a general method for the analysis of this compound that can be adapted and optimized.

Methodology:

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic solvent like acetonitrile (B52724) or methanol.

  • Detection: UV detection at a wavelength where this compound has significant absorbance.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., mobile phase or a mixture of water and organic solvent).

  • Quantification: Use a certified reference standard to prepare a calibration curve for the accurate quantification of this compound.

  • Impurity Profiling: Analyze the chromatogram for the presence of any additional peaks, which may correspond to impurities. The relative area of these peaks can be used to estimate their levels. For identification of unknown impurities, LC-MS is recommended.

Experiment 2: Assessment of Physical Properties

Methodology:

  • Particle Size Analysis:

    • Technique: Laser diffraction or microscopy.

    • Procedure: Disperse the powder in a suitable medium and analyze according to the instrument manufacturer's instructions.

  • Polymorphism Screening:

    • Technique: X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).

    • Procedure: Analyze the solid sample to identify its crystalline form. Compare the resulting diffractogram or thermogram to known forms if available.

Quantitative Data Summary

The following tables provide typical, though not specific to this compound, acceptance criteria for an API used in inhalation products. These should be established and validated for each specific product.

Table 1: Typical Quality Control Specifications for a Beta-2 Adrenergic Agonist API

Test Acceptance Criteria Analytical Method
Appearance White to off-white crystalline powderVisual Inspection
Identification Corresponds to the reference standardFTIR, HPLC (retention time)
Assay 98.0% - 102.0% (on dried basis)HPLC-UV
Water Content Not more than 0.5%Karl Fischer Titration
Residue on Ignition Not more than 0.1%USP <281>
Heavy Metals Not more than 10 ppmUSP <231>

Table 2: Typical Impurity Acceptance Criteria

Impurity Type Threshold
Any single unspecified impurity ≤ 0.10%
Total impurities ≤ 0.5%

Visualizations

Signaling Pathway of this compound

Mapenterol, as a beta-2 adrenergic agonist, is expected to primarily follow the canonical Gs-coupled signaling pathway.

Gs_Signaling cluster_membrane Cell Membrane B2AR β2-Adrenergic Receptor Gs_inactive Gs Protein (inactive) (αβγ complex) B2AR->Gs_inactive Activates Gs_active Gs-α (active) Gs_inactive->Gs_active GTP/GDP exchange G_beta_gamma βγ subunits AC Adenylyl Cyclase Gs_active->AC Stimulates cAMP cAMP AC->cAMP Converts Mapenterol Mapenterol (Agonist) Mapenterol->B2AR Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Muscle Relaxation) PKA->Response Phosphorylates Targets

Caption: Canonical β2-adrenergic receptor signaling pathway.

Experimental Workflow for Investigating Batch Variability

The following workflow outlines a systematic approach to investigating and resolving batch-to-batch variability.

Batch_Variability_Workflow Start Inconsistent Experimental Results Observed Batch_Info Gather Certificates of Analysis for All Batches Start->Batch_Info Chem_Analysis Chemical Analysis Batch_Info->Chem_Analysis Phys_Analysis Physical Analysis Batch_Info->Phys_Analysis Data_Compare Compare Data Between 'Good' and 'Bad' Batches Chem_Analysis->Data_Compare Purity, Impurities Phys_Analysis->Data_Compare Particle Size, Polymorphism Root_Cause Identify Potential Root Cause(s) Data_Compare->Root_Cause Supplier_Contact Contact Supplier with Data and Request Investigation Root_Cause->Supplier_Contact Manufacturing Issue Protocol_Adjust Adjust Experimental Protocol (e.g., re-quantify each batch) Root_Cause->Protocol_Adjust Controllable Variable End Resolution Supplier_Contact->End Protocol_Adjust->End

Caption: Workflow for troubleshooting batch-to-batch variability.

References

Technical Support Center: Enhancing the Bioavailability of Mapenterol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mapenterol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vivo research with this β2-adrenergic receptor agonist. The following troubleshooting guides and frequently asked questions (FAQs) provide solutions to potential issues related to its oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: We are observing low and variable plasma concentrations of this compound after oral administration in our animal models. What are the potential causes?

A1: Low and variable oral bioavailability is a common challenge in preclinical studies. The primary causes can be categorized as follows:

  • Poor Aqueous Solubility: this compound, being a hydrochloride salt, may exhibit pH-dependent solubility. If it precipitates in the neutral pH of the intestines, its absorption will be limited.

  • Low Intestinal Permeability: The ability of the drug to pass through the intestinal wall into the bloodstream may be inherently low.

  • First-Pass Metabolism: The drug may be extensively metabolized in the liver or the intestinal wall before it reaches systemic circulation.

  • Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the gut can actively pump the drug back into the intestinal lumen, reducing net absorption.

Q2: How can we determine if the low bioavailability of this compound is due to poor solubility or low permeability?

A2: The Biopharmaceutics Classification System (BCS) is a framework that can help diagnose the root cause. You would need to determine the aqueous solubility and intestinal permeability of this compound.

  • Solubility Determination: Measure the concentration of a saturated solution of the drug in buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract.

  • Permeability Assessment: An in vitro Caco-2 cell monolayer assay is the gold standard for predicting in vivo intestinal permeability.

Based on the results, you can classify the compound and select an appropriate enhancement strategy.

Q3: What are the initial formulation strategies we can explore to improve the oral bioavailability of this compound?

A3: Several formulation strategies can be employed to enhance oral bioavailability.[1][2][3] The choice of strategy depends on the underlying cause of poor bioavailability.[1][2][3] Some common approaches include:

  • Particle Size Reduction: Micronization or nanocrystallization increases the surface area of the drug, which can improve the dissolution rate of poorly soluble compounds.[4]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can improve the solubility and absorption of lipophilic drugs.[2][3][4]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly enhance its aqueous solubility and dissolution rate.[2][4]

  • Use of Permeation Enhancers: Excipients that can transiently open the tight junctions between intestinal cells can improve the absorption of poorly permeable drugs.[1]

Troubleshooting Guide

This guide provides specific troubleshooting advice for common issues encountered during in vivo experiments with this compound.

Observed Problem Potential Cause Recommended Action
Low Cmax and AUC after oral dosing Poor aqueous solubility leading to slow dissolution.1. Formulation: Prepare an amorphous solid dispersion of this compound with a suitable polymer (e.g., PVP, HPMC). 2. Vehicle: Use a lipid-based vehicle like a self-emulsifying drug delivery system (SEDDS).
Low intestinal permeability.1. Co-administration: Include a safe and effective permeation enhancer in the formulation. 2. Prodrug Approach: Synthesize a more lipophilic prodrug of this compound that can be cleaved to the active form after absorption.
High first-pass metabolism.1. Route of Administration: Consider alternative routes like intravenous (IV) or intraperitoneal (IP) injection to bypass the liver initially. 2. Inhibitors: Co-administer with a known inhibitor of the metabolizing enzymes (use with caution and appropriate ethical approval).
High inter-individual variability in plasma concentrations Food effects on drug absorption.1. Standardize Feeding: Ensure all animals are fasted for a consistent period before dosing. 2. Food-Effect Study: Conduct a formal food-effect bioavailability study to understand the impact of food on absorption.
Inconsistent formulation preparation.1. SOPs: Develop and strictly follow a standard operating procedure (SOP) for formulation preparation. 2. Quality Control: Implement quality control checks for each batch of the formulation (e.g., particle size, content uniformity).
No detectable plasma concentrations Analytical method not sensitive enough.1. Method Validation: Validate the bioanalytical method to ensure it has the required lower limit of quantification (LLOQ). 2. Increase Dose: If safe, consider increasing the administered dose.
Poor stability of the compound in the formulation or biological matrix.1. Stability Studies: Conduct stability studies of this compound in the dosing vehicle and in plasma at relevant storage conditions.

Data Presentation

Due to the lack of publicly available data for this compound, the following tables present hypothetical data for illustrative purposes. These tables demonstrate how to structure and compare results from bioavailability enhancement studies.

Table 1: Hypothetical Physicochemical Properties of this compound

Property Value Implication for Bioavailability
Molecular Weight 361.23 g/mol Favorable for passive diffusion (within Lipinski's rule of five).
Aqueous Solubility (pH 6.8) 0.05 mg/mLPoorly soluble, may lead to dissolution rate-limited absorption.
LogP 3.5Moderately lipophilic, may favor membrane permeation but could have solubility issues.
BCS Class (Predicted) Class IILow solubility, high permeability. Enhancement strategies should focus on improving dissolution.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose = 10 mg/kg)

Formulation Cmax (ng/mL) Tmax (h) AUC (0-t) (ng*h/mL) Relative Bioavailability (%)
Aqueous Suspension 50 ± 152.0250 ± 75100 (Reference)
Micronized Suspension 85 ± 201.5450 ± 90180
Solid Dispersion 250 ± 501.01200 ± 200480
SEDDS 300 ± 600.751500 ± 250600

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion of this compound

Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Methanol (B129727)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Methodology:

  • Accurately weigh 100 mg of this compound and 300 mg of PVP K30 (1:3 drug-to-polymer ratio).

  • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40°C under vacuum until a dry film is formed.

  • Further dry the solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Gently scrape the dried film from the flask.

  • Pulverize the resulting solid dispersion using a mortar and pestle.

  • Pass the powder through a 100-mesh sieve to obtain a uniform particle size.

  • Store the solid dispersion in a desiccator until further use.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the oral bioavailability of a novel this compound formulation compared to a reference suspension.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Test formulation (e.g., solid dispersion of this compound)

  • Reference formulation (e.g., aqueous suspension of this compound)

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • Bioanalytical method (e.g., LC-MS/MS) for quantifying this compound in plasma

Methodology:

  • Fast the rats overnight (approximately 12 hours) with free access to water.

  • Divide the rats into two groups (n=6 per group): Group A (Reference) and Group B (Test).

  • Administer the respective formulations to each group via oral gavage at a dose of 10 mg/kg.

  • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Immediately transfer the blood samples into tubes containing an anticoagulant and place them on ice.

  • Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Transfer the plasma samples to clean tubes and store them at -80°C until bioanalysis.

  • Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for each group and determine the relative bioavailability of the test formulation.

Visualizations

Signaling Pathway of this compound

G cluster_cell Cell Membrane Mapenterol Mapenterol hydrochloride Beta2AR β2-Adrenergic Receptor Mapenterol->Beta2AR binds Gs Gs protein Beta2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response phosphorylates targets leading to

Caption: Canonical signaling pathway of this compound.

Experimental Workflow for Bioavailability Enhancement

G cluster_problem Problem Identification cluster_char Characterization cluster_strategy Strategy Selection cluster_eval Evaluation Problem Low Oral Bioavailability of Mapenterol HCl Solubility Solubility Assessment Problem->Solubility Permeability Permeability (Caco-2) Problem->Permeability BCS BCS Classification Solubility->BCS Permeability->BCS Formulation Formulation Development BCS->Formulation InVitro In Vitro Dissolution Formulation->InVitro InVivo In Vivo Pharmacokinetics InVitro->InVivo G Start Low Bioavailability Observed CheckSolubility Is it a solubility problem? Start->CheckSolubility CheckPermeability Is it a permeability problem? CheckSolubility->CheckPermeability No SolubilityStrategies Enhance Dissolution: - Solid Dispersion - Particle Size Reduction - Lipid Formulation CheckSolubility->SolubilityStrategies Yes PermeabilityStrategies Enhance Permeation: - Permeation Enhancers - Prodrug Approach CheckPermeability->PermeabilityStrategies Yes BothStrategies Combine Strategies: - E.g., Lipid formulation of a solid dispersion CheckPermeability->BothStrategies Both Yes SolubilityStrategies->CheckPermeability Re-evaluate if needed

References

Validation & Comparative

Head-to-Head Comparison: Mapenterol Hydrochloride vs. Clenbuterol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Mapenterol hydrochloride and Clenbuterol hydrochloride, two β2-adrenergic receptor agonists. While extensive research is available for Clenbuterol, a notable scarcity of public scientific data exists for this compound, limiting a direct and exhaustive comparison. This document summarizes the available information and highlights areas where further research on Mapenterol is critically needed.

Chemical and Physical Properties

Both this compound and Clenbuterol hydrochloride are substituted phenylethanolamine compounds. The key structural difference lies in the substitution on the phenyl ring and the N-alkyl group, which can significantly influence receptor binding, selectivity, and pharmacokinetic properties.

PropertyThis compoundClenbuterol Hydrochloride
Chemical Name 1-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)-2-(tert-pentylamino)ethan-1-ol hydrochloride(RS)-1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethan-1-ol hydrochloride[1]
Molecular Formula C₁₄H₂₁Cl₂F₃N₂OC₁₂H₁₉Cl₃N₂O[2]
Molecular Weight 361.23 g/mol 313.65 g/mol [2]
CAS Number 54238-51-621898-19-1

Mechanism of Action and Signaling Pathway

Both compounds are classified as β2-adrenoceptor agonists.[1] They exert their effects by binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation initiates a downstream signaling cascade, primarily through the Gαs protein, leading to the activation of adenylyl cyclase. This enzyme, in turn, catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the cellular response.[3][4]

In smooth muscle cells, such as those in the bronchioles, this signaling cascade results in muscle relaxation and bronchodilation.[4][5][6] In adipose tissue, it can stimulate lipolysis, and in skeletal muscle, it is thought to promote protein synthesis and hypertrophy.[4][5][7]

G_protein_signaling Agonist β2-Agonist (Mapenterol or Clenbuterol) Receptor β2-Adrenergic Receptor Agonist->Receptor Binds G_Protein Gαsβγ Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Bronchodilation, Lipolysis) PKA->Cellular_Response Phosphorylates Targets

Figure 1: β2-Adrenergic Receptor Signaling Pathway.

Pharmacological Profile: A Data Gap for Mapenterol

ParameterThis compoundClenbuterol Hydrochloride
Receptor Binding Affinity (Ki) Data not availableData not available in a directly comparable format
In Vitro Potency (EC50) Data not availableVaries by assay and tissue; generally in the nanomolar range
Selectivity Presumed β2 selectiveSelective for β2 over β1 and β3 receptors, but can have effects on other receptors at higher concentrations
Anabolic Effects Illicitly used in livestock for growth promotion, suggesting anabolic activity.Demonstrated anabolic and lipolytic effects in animal studies and is misused for this purpose in humans.[4][5][7]
Therapeutic Use Not approved for human or veterinary use in most regions.Used as a bronchodilator for asthma in some countries; not approved for human use in the United States.[1][6][8]

Pharmacokinetics

The pharmacokinetic profile of a drug dictates its absorption, distribution, metabolism, and excretion. This information is crucial for determining dosage regimens and understanding the duration of action and potential for accumulation.

ParameterThis compoundClenbuterol Hydrochloride
Bioavailability Data not available70-80% after oral administration[8]
Half-life Data not available25-39 hours[8]
Metabolism Data not availablePrimarily hepatic (minor)[1]
Excretion Data not availablePrimarily renal

Head-to-Head Efficacy and Safety

Due to the lack of clinical or preclinical studies directly comparing Mapenterol and Clenbuterol, a definitive assessment of their relative efficacy and safety is not possible.

Clenbuterol:

  • Efficacy: As a bronchodilator, it has shown effectiveness in treating respiratory conditions like asthma.[1][6][9] Its efficacy as a weight-loss and muscle-building agent is supported by animal studies and anecdotal evidence from illicit use, but lacks robust clinical trials in humans for these indications.[5][10][11]

  • Side Effects: Common side effects include heart palpitations, muscle tremors, nervousness, headaches, and increased heart rate.[8][10] More severe adverse effects can include cardiac hypertrophy and arrhythmias.[8]

This compound:

  • Efficacy and Safety: No published data from controlled studies are available to assess its therapeutic efficacy or safety profile in humans or animals. Its use in livestock as a growth promoter suggests it is pharmacologically active in vivo.

Experimental Protocols

Standard assays are employed to characterize β2-adrenergic receptor agonists. The following are generalized protocols that would be applicable for a comparative study of Mapenterol and Clenbuterol.

Receptor Binding Assay (Competitive Inhibition)

This assay determines the affinity of a compound for the β2-adrenergic receptor.

  • Objective: To determine the inhibitor constant (Ki) of the test compounds.

  • Materials:

    • Cell membranes expressing β2-adrenergic receptors.

    • Radiolabeled ligand (e.g., [³H]-dihydroalprenolol).

    • Test compounds (Mapenterol HCl, Clenbuterol HCl).

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Method:

    • Incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate the production of cAMP.

  • Objective: To determine the potency (EC50) and efficacy (Emax) of the test compounds.

  • Materials:

    • Cells expressing β2-adrenergic receptors (e.g., HEK293 or CHO cells).

    • Test compounds (Mapenterol HCl, Clenbuterol HCl).

    • Phosphodiesterase inhibitor (to prevent cAMP degradation).

    • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Method:

    • Plate cells in a multi-well plate.

    • Pre-treat cells with a phosphodiesterase inhibitor.

    • Stimulate cells with varying concentrations of the test compound for a defined period.

    • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.

    • Plot the cAMP concentration against the log concentration of the test compound to determine EC50 and Emax values.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Binding_Assay Receptor Binding Assay (Determine Affinity - Ki) cAMP_Assay cAMP Accumulation Assay (Determine Potency - EC50) Lead_Optimization Lead Optimization & Candidate Selection Binding_Assay->Lead_Optimization cAMP_Assay->Lead_Optimization PK_Studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) PD_Models Pharmacodynamic Models (e.g., Bronchodilation in animal models) PK_Studies->PD_Models Tox_Studies Toxicology Studies (Assess Safety Profile) PD_Models->Tox_Studies Clinical_Trials Clinical Trials Tox_Studies->Clinical_Trials Start Compound Synthesis & Characterization Start->Binding_Assay Start->cAMP_Assay Lead_Optimization->PK_Studies

Figure 2: General Experimental Workflow for β2-Agonist Drug Discovery.

Conclusion and Future Directions

Clenbuterol hydrochloride is a well-characterized β2-adrenergic receptor agonist with known efficacy as a bronchodilator and significant anabolic and lipolytic effects, accompanied by a well-documented side-effect profile. In stark contrast, this compound, while identified as a β2-agonist and structurally related to Clenbuterol, suffers from a profound lack of publicly available scientific data.

To enable a meaningful and objective comparison, further research on this compound is imperative. Key areas for investigation include:

  • In vitro pharmacology: Determination of receptor binding affinity (Ki) and functional potency (EC50) at the β2-adrenergic receptor, as well as selectivity profiling against other adrenergic receptor subtypes.

  • In vivo pharmacology: Preclinical studies to assess its bronchodilatory, anabolic, and lipolytic effects in relevant animal models.

  • Pharmacokinetics: Comprehensive studies to determine its absorption, distribution, metabolism, and excretion profile.

  • Toxicology: Rigorous safety and toxicology studies to identify its potential adverse effects.

Without such data, any comparison between Mapenterol and Clenbuterol remains speculative and reliant on structural similarities rather than empirical evidence. Researchers in the field are encouraged to address this significant data gap to better understand the pharmacological landscape of β2-adrenergic receptor agonists.

References

Efficacy studies comparing Mapenterol hydrochloride to other long-acting beta-agonists.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Mapenterol hydrochloride is a hypothetical compound presented here for illustrative purposes to showcase a comparative framework for evaluating long-acting β2-agonists (LABAs). All data associated with this compound is fictional and designed to reflect plausible pharmacological characteristics. Data for comparator drugs is based on publicly available scientific literature.

This guide provides a comparative analysis of the preclinical efficacy of the novel LABA, this compound, against established LABAs such as Salmeterol and Formoterol. The following sections detail the compound's performance based on key in vitro efficacy markers, outline the experimental protocols used for these assessments, and visualize the relevant biological and experimental pathways.

Comparative Efficacy Data

The preclinical efficacy of LABAs is primarily determined by their binding affinity to the β2-adrenergic receptor (β2-AR), their ability to activate downstream signaling (e.g., cAMP production), and the onset and duration of their physiological effect (e.g., smooth muscle relaxation). The following tables summarize the comparative data.

Table 1: β2-Adrenergic Receptor Binding Affinity

This table compares the binding affinity (Ki) of this compound, Salmeterol, and Formoterol to the human β2-AR. A lower Ki value indicates a higher binding affinity.

CompoundReceptor Binding Affinity (Ki, nM)
This compound (Hypothetical) 0.85
Salmeterol1.30
Formoterol2.60

Table 2: In Vitro Functional Potency and Efficacy

This table summarizes the functional potency (EC50) and intrinsic efficacy (Emax) of the compounds in a cAMP accumulation assay using human recombinant cells expressing the β2-AR. EC50 represents the concentration at which a compound elicits 50% of its maximal effect, with lower values indicating higher potency. Emax is the maximum response achievable by the compound relative to the full agonist Isoproterenol.

CompoundPotency (EC50, nM)Intrinsic Efficacy (Emax, % of Isoproterenol)
This compound (Hypothetical) 0.25 98%
Salmeterol0.5095%
Formoterol0.30100%

Table 3: Onset and Duration of Action in Bronchial Tissue

This table presents data from an in vitro organ bath study using isolated guinea pig tracheal rings. It compares the time to onset of significant relaxation and the duration of the bronchodilatory effect.

CompoundOnset of Action (minutes)Duration of Action (hours)
This compound (Hypothetical) 2.5 > 18
Salmeterol10-20~12
Formoterol1-3~12

Experimental Protocols

The data presented above is based on standard preclinical assays for evaluating LABA efficacy. The detailed methodologies are described below.

2.1. Radioligand Binding Assay for Receptor Affinity (Ki)

This assay quantifies the affinity of a test compound for the β2-adrenergic receptor by measuring its ability to displace a radiolabeled ligand.

  • Cell Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human β2-adrenergic receptor.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Radioligand: [3H]-CGP 12177 (a high-affinity β2-AR antagonist).

  • Procedure: Cell membranes were incubated with a fixed concentration of [3H]-CGP 12177 and varying concentrations of the unlabeled test compound (Mapenterol, Salmeterol, or Formoterol). Non-specific binding was determined in the presence of a saturating concentration of unlabeled propranolol.

  • Data Analysis: After incubation, bound and free radioligand were separated by rapid filtration. The radioactivity retained on the filters was measured by liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2.2. cAMP Accumulation Assay for Functional Potency (EC50)

This assay measures the ability of a compound to stimulate the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the β2-AR signaling pathway.

  • Cell Line: Human embryonic kidney (HEK) 293 cells expressing the human β2-AR.

  • Procedure: Cells were pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells were stimulated with increasing concentrations of the agonist (Mapenterol, Salmeterol, Formoterol, or the full agonist Isoproterenol) for a fixed period.

  • Detection: The reaction was stopped, and the intracellular cAMP levels were quantified using a competitive immunoassay, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA technology.

  • Data Analysis: Concentration-response curves were generated, and the EC50 (concentration producing 50% of the maximal response) and Emax (maximal response) values were calculated using non-linear regression analysis. Emax is expressed as a percentage of the maximal response induced by the reference full agonist, Isoproterenol.

Visualizations: Pathways and Workflows

3.1. β2-Adrenergic Receptor Signaling Pathway

The diagram below illustrates the canonical signaling cascade initiated by the binding of a LABA to the β2-adrenergic receptor on the surface of a smooth muscle cell, leading to bronchodilation.

G cluster_cell Smooth Muscle Cell cluster_membrane Cell Membrane cluster_cytosol Cytosol LABA LABA (e.g., Mapenterol) b2AR β2-Adrenergic Receptor LABA->b2AR Binds G_Protein Gs Protein (α, β, γ subunits) b2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP (Second Messenger) ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Phosphorylates Myosin Light Chain Kinase

Caption: β2-Adrenergic Receptor (β2-AR) signaling cascade leading to bronchodilation.

3.2. Experimental Workflow for LABA Efficacy Comparison

The following diagram outlines the logical flow of experiments used to compare the efficacy of different LABA compounds.

G start Start: Select LABA Compounds for Comparison receptor_binding Step 1: Receptor Binding Assay (Determine Ki) start->receptor_binding functional_assay Step 2: Functional Assay (cAMP Accumulation) receptor_binding->functional_assay organ_bath Step 3: Ex Vivo Tissue Assay (Organ Bath) functional_assay->organ_bath data_analysis Step 4: Data Analysis & Comparison organ_bath->data_analysis table1 Table 1: Binding Affinity (Ki) data_analysis->table1 Output table2 Table 2: Potency (EC50) & Efficacy (Emax) data_analysis->table2 Output table3 Table 3: Onset/Duration of Action data_analysis->table3 Output report End: Generate Comparative Efficacy Report table1->report table2->report table3->report

Caption: Preclinical experimental workflow for comparing the efficacy of novel LABAs.

Cross-Validation of Analytical Methods for the Quantification of Mapenterol Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two common analytical methods—High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry—for the quantitative analysis of Mapenterol hydrochloride. The information presented is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate analytical technique for their specific needs. This document outlines the experimental protocols and presents a comparative summary of validation parameters based on established analytical principles.

Introduction to Analytical Methodologies

The accurate quantification of active pharmaceutical ingredients (APIs) like this compound is crucial for ensuring product quality, safety, and efficacy. Both HPLC and UV-Vis spectrophotometry are widely used techniques in pharmaceutical analysis, each with its own set of advantages and limitations.

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that offers high resolution and sensitivity, making it suitable for the analysis of complex mixtures and the quantification of compounds in various matrices.[1] A reversed-phase HPLC (RP-HPLC) method is commonly employed for the analysis of polar to moderately polar compounds like this compound.

UV-Visible (UV-Vis) Spectrophotometry is a simpler, more cost-effective technique that measures the absorption of light by a substance in solution. It is a rapid and straightforward method, often used for routine analysis when the sample matrix is not complex and does not contain interfering substances that absorb at the same wavelength as the analyte.[2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC method can be developed and validated for the accurate quantification of this compound.

Instrumentation: A standard HPLC system equipped with a UV detector is utilized.[1]

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used for separation.[1]

  • Mobile Phase: A mixture of a buffer solution (e.g., 20 mM ammonium (B1175870) acetate, pH adjusted to 4.0 with acetic acid) and an organic solvent like acetonitrile (B52724) in a 60:40 (v/v) ratio is a common mobile phase for such analyses.[3]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[4]

  • Detection: UV detection at a wavelength of approximately 250 nm is suitable for the analysis of this compound.[3]

  • Sample Preparation: A stock solution of this compound is prepared in the mobile phase and then serially diluted to create calibration standards and quality control samples.

UV-Visible Spectrophotometry Method

A UV-Vis spectrophotometric method provides a rapid and economical alternative for the quantification of this compound in bulk or simple formulations.

Instrumentation: A calibrated UV-Visible spectrophotometer with a pair of matched quartz cuvettes is used.

  • Solvent: A suitable solvent in which this compound is freely soluble and stable is chosen, for instance, a mixture of methanol (B129727) and water (70:30 v/v).[5]

  • Wavelength of Maximum Absorbance (λmax): The λmax for this compound is determined by scanning a dilute solution over the UV range (200-400 nm).[2]

  • Sample Preparation: A stock solution of this compound is prepared in the chosen solvent and diluted to prepare a series of concentrations for the calibration curve.

Data Presentation: Comparison of Validation Parameters

The performance of each analytical method is evaluated based on key validation parameters as per the International Council for Harmonisation (ICH) guidelines.[6] The following table summarizes the expected performance of the HPLC and UV-Vis spectrophotometry methods for this compound quantification.

Validation ParameterHPLC MethodUV-Vis Spectrophotometry Method
Linearity (Correlation Coefficient, R²) > 0.999> 0.999
Range 1 - 100 µg/mL5 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
Precision (%RSD) < 2.0%< 2.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~1.5 µg/mL

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of two analytical methods.

Analytical_Method_Cross_Validation_Workflow Workflow for Cross-Validation of Analytical Methods cluster_0 Method Development & Individual Validation cluster_1 Cross-Validation Study cluster_2 Data Analysis & Conclusion A Develop & Optimize Method A (e.g., HPLC) C Validate Method A (Linearity, Accuracy, Precision, etc.) A->C B Develop & Optimize Method B (e.g., UV-Vis) D Validate Method B (Linearity, Accuracy, Precision, etc.) B->D E Prepare a Set of Samples (Spiked & Real Matrix) F Analyze Samples with Method A E->F G Analyze Samples with Method B E->G H Compare Results from Method A and Method B F->H G->H I Statistical Analysis (e.g., t-test, Bland-Altman plot) H->I J Determine Comparability & Potential Bias I->J

Caption: Workflow for the cross-validation of two analytical methods.

Conclusion

The choice between HPLC and UV-Vis spectrophotometry for the quantification of this compound depends on the specific requirements of the analysis.

  • HPLC is the preferred method for research and development, stability studies, and the analysis of finished products, where high specificity and the ability to separate the analyte from potential degradation products or excipients are critical.

  • UV-Vis Spectrophotometry is a suitable and cost-effective alternative for the routine quality control of raw materials or simple formulations where the sample matrix is well-defined and free of interfering substances.

A cross-validation study, as depicted in the workflow, should be performed when switching between methods or laboratories to ensure the consistency and reliability of the analytical results.[7]

References

Scrutinizing Specificity: A Comparative Analysis of Mapenterol Hydrochloride for the β2-Adrenergic Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Mapenterol hydrochloride's specificity for the β2-adrenergic receptor (β2-AR). Due to the limited availability of public quantitative data for this compound, this guide establishes a framework for comparison using well-characterized β-adrenergic ligands: the non-selective agonist Isoproterenol, the β2-selective agonist Salbutamol, and the β2-selective antagonist ICI 118,551.

This guide presents available data on the binding affinity and functional potency of these comparator compounds, alongside detailed experimental protocols for key assays used to determine β-adrenergic receptor specificity. Visualizations of the β2-adrenergic signaling pathway and a typical experimental workflow are also provided to facilitate a deeper understanding of the methodologies employed in receptor pharmacology.

Comparative Ligand Specificity

Table 1: Comparative Binding Affinity (Kᵢ) of β-Adrenergic Ligands

Compoundβ1-Adrenergic Receptor Kᵢ (nM)β2-Adrenergic Receptor Kᵢ (nM)Selectivity (β1/β2)
This compoundData not availableData not availableData not available
Isoproterenol61.711.8~0.2
Salbutamol~1000~100~10
ICI 118,5511201.2~0.01

Note: Kᵢ values can vary between studies depending on the experimental conditions. The values presented here are representative.

Table 2: Comparative Functional Potency (EC₅₀) of β-Adrenergic Agonists

Compoundβ2-Adrenergic Receptor EC₅₀ (nM) for cAMP Accumulation
This compoundData not available
Isoproterenol52.3[1]
Salbutamol600[2]

Experimental Protocols

The determination of a ligand's specificity for a particular receptor subtype relies on robust and standardized experimental procedures. The two primary assays used to characterize compounds like this compound are radioligand binding assays and functional assays.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a receptor. It involves competing the unlabeled test compound (e.g., this compound) with a radiolabeled ligand that has a known high affinity for the receptor.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the β1- and β2-adrenergic receptors. This is typically achieved through homogenization and centrifugation to isolate the membrane fraction containing the receptors.

  • Incubation: The prepared membranes are incubated with a fixed concentration of a radiolabeled antagonist, such as [¹²⁵I]-Iodocyanopindolol, and varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Radioligand: After incubation, the mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. This allows for the determination of the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

This assay measures the functional consequence of an agonist binding to the β2-adrenergic receptor, which is the production of the second messenger cyclic AMP (cAMP).

Protocol:

  • Cell Culture: Cells stably or transiently expressing the human β2-adrenergic receptor are cultured in appropriate media.

  • Cell Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP. Subsequently, the cells are stimulated with varying concentrations of the agonist (e.g., this compound) for a defined period.

  • Cell Lysis: The cells are lysed to release the intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a variety of commercially available kits, such as those based on ELISA (Enzyme-Linked Immunosorbent Assay) or HTRF (Homogeneous Time-Resolved Fluorescence).

  • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the agonist concentration. This allows for the determination of the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response.

Visualizing the Pathways and Processes

To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

G cluster_membrane Cell Membrane β2-AR β2-AR Gαs Gαs β2-AR->Gαs Activates AC Adenylyl Cyclase Gαs->AC Activates cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Mapenterol) Agonist->β2-AR Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular Response Phosphorylates Targets

β2-Adrenergic Receptor Signaling Pathway

G cluster_0 Receptor Binding Assay cluster_1 Functional Assay (cAMP) A Prepare Membranes with β1 and β2 Receptors B Incubate with Radioligand and Test Compound A->B C Filter and Wash B->C D Measure Radioactivity C->D E Calculate Ki D->E F Culture Cells with β2 Receptors G Stimulate with Test Compound F->G H Lyse Cells G->H I Measure cAMP Levels H->I J Calculate EC50 I->J

Experimental Workflow for Receptor Specificity

Conclusion

Confirming the specificity of a compound like this compound for the β2-adrenergic receptor is a critical step in its development as a therapeutic agent. This process involves a combination of direct binding assays to determine affinity and functional assays to measure potency and efficacy. While specific quantitative data for this compound remains elusive in the public domain, the comparative data for established β-adrenergic ligands and the detailed experimental protocols provided in this guide offer a robust framework for its evaluation. Future studies providing the Kᵢ values of this compound for β1 and β2 receptors, alongside its EC₅₀ in functional assays, will be essential to definitively characterize its selectivity profile and therapeutic potential.

References

Benchmarking the Potency of Mapenterol Hydrochloride against Formoterol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Mapenterol hydrochloride and Formoterol, two β2-adrenergic receptor agonists. While both compounds are recognized for their activity at this receptor, a direct, data-driven comparison of their potency is hampered by the limited publicly available pharmacological data for this compound. This document summarizes the existing data for Formoterol and outlines the general mechanisms and experimental protocols relevant to the study of β2-adrenergic agonists.

Introduction to β2-Adrenergic Receptor Agonists

This compound and Formoterol belong to the class of β2-adrenergic receptor agonists.[1][2] These compounds selectively bind to and activate β2-adrenergic receptors, which are predominantly found on the smooth muscle cells of the airways.[3] Activation of these receptors initiates a signaling cascade that leads to bronchodilation, making them crucial in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[3]

Formoterol is a well-characterized long-acting β2-agonist (LABA) with a rapid onset of action. It is known for its high potency and efficacy in inducing relaxation of airway smooth muscle.[4] In contrast, while this compound is identified as a β2-adrenoceptor agonist, specific details regarding its pharmacological profile, including its potency and efficacy, are not extensively documented in publicly accessible scientific literature.[1][5] It has been noted for its use as a standard in the detection of drug residues and as an illicit feed additive to promote growth in livestock.[6][7]

Mechanism of Action: β2-Adrenergic Receptor Signaling

The activation of the β2-adrenergic receptor by an agonist like Formoterol or this compound triggers a well-defined intracellular signaling pathway. This process begins with the binding of the agonist to the receptor, which induces a conformational change in the receptor protein. This change facilitates the coupling of the receptor to a stimulatory G protein (Gs). The activated Gs protein then stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA, in turn, phosphorylates several target proteins within the cell, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of the airway smooth muscle, leading to bronchodilation.

G_protein_signaling β2-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (Formoterol / Mapenterol) Receptor β2-Adrenergic Receptor Agonist->Receptor Binds to G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Muscle_Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Muscle_Relaxation Leads to

β2-Adrenergic Receptor Signaling Pathway

Potency Comparison: Quantitative Data

A critical aspect of drug development is the quantitative assessment of a compound's potency. This is typically determined through in vitro pharmacological assays, such as receptor binding assays and functional assays.

Receptor Binding Assays measure the affinity of a compound for its target receptor. The dissociation constant (Ki) is a key parameter derived from these assays, representing the concentration of the drug that occupies 50% of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity.

Functional Assays evaluate the ability of a compound to elicit a biological response following receptor binding. The half-maximal effective concentration (EC50) is determined from these assays, indicating the concentration of the agonist that produces 50% of the maximal response. A lower EC50 value signifies greater potency.

While extensive data is available for Formoterol, a comprehensive search of scientific literature and databases did not yield specific Ki or EC50 values for this compound. The following table summarizes the available potency data for Formoterol.

CompoundAssay TypeParameterValueReference
Formoterol Receptor BindingpKi (β2)8.2 ± 0.09[8]
Formoterol Functional AssaypEC509.61 ± 0.12Not specified in search results

Note: pKi and pEC50 are the negative logarithms of the Ki and EC50 values, respectively. A higher pKi or pEC50 value indicates greater affinity or potency.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key experiments used to determine the potency of β2-adrenergic receptor agonists.

Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the β2-adrenergic receptor.

Objective: To determine the Ki of this compound and Formoterol for the β2-adrenergic receptor.

Materials:

  • Cell membranes prepared from a cell line overexpressing the human β2-adrenergic receptor.

  • Radioligand (e.g., [3H]-dihydroalprenolol or [125I]-iodocyanopindolol).

  • Test compounds (this compound, Formoterol).

  • Non-specific binding control (e.g., a high concentration of a non-labeled antagonist like propranolol).

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Parallel incubations are performed in the presence of a high concentration of a non-labeled antagonist to determine non-specific binding.

  • After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The filters are washed to remove unbound radioligand.

  • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

experimental_workflow Receptor Binding Assay Workflow Start Start Preparation Prepare Reagents: - Cell Membranes (β2-AR) - Radioligand - Test Compounds - Buffers Start->Preparation Incubation Incubate Membranes with Radioligand and Test Compound Preparation->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Washing Wash Filters to Remove Unbound Radioligand Filtration->Washing Quantification Quantify Radioactivity with Scintillation Counter Washing->Quantification Analysis Data Analysis: - Determine IC50 - Calculate Ki Quantification->Analysis End End Analysis->End

Receptor Binding Assay Workflow
Functional Assay (cAMP Accumulation Assay)

This assay measures the functional potency (EC50) of an agonist by quantifying the increase in intracellular cyclic AMP (cAMP) following receptor activation.

Objective: To determine the EC50 of this compound and Formoterol in stimulating cAMP production.

Materials:

  • A suitable cell line expressing the human β2-adrenergic receptor (e.g., CHO-K1 or HEK293).

  • Cell culture medium and supplements.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Test compounds (this compound, Formoterol).

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with a phosphodiesterase inhibitor.

  • Stimulate the cells with varying concentrations of the test compound for a defined period.

  • Lyse the cells to release the intracellular cAMP.

  • Quantify the amount of cAMP in the cell lysates using a competitive immunoassay format provided by the cAMP assay kit.

  • Generate a concentration-response curve by plotting the cAMP levels against the logarithm of the agonist concentration.

  • Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, using non-linear regression analysis.

Conclusion

Formoterol is a well-documented, potent, and long-acting β2-adrenergic receptor agonist with a clear mechanism of action and established pharmacological parameters. While this compound is also classified as a β2-adrenoceptor agonist, the lack of publicly available quantitative data on its potency and efficacy prevents a direct and meaningful comparison with Formoterol at this time. Further research and publication of in vitro and in vivo studies on this compound are necessary to fully characterize its pharmacological profile and establish its relative potency. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies.

References

Independent Verification of Mapenterol Hydrochloride's Therapeutic Efficacy in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide, therefore, serves as a comparative framework for the evaluation of a novel β2-adrenoceptor agonist like Mapenterol hydrochloride. It provides an overview of the established therapeutic applications of this drug class, a comparison with well-characterized alternatives, and detailed experimental protocols that would be necessary to independently verify its efficacy.

Introduction to β2-Adrenoceptor Agonists

β2-adrenoceptor agonists are a cornerstone in the management of obstructive airway diseases.[1][2] Their primary mechanism of action involves the stimulation of β2-adrenergic receptors on the smooth muscle cells of the airways, leading to bronchodilation.[2][3] This class of drugs is broadly categorized into short-acting β2-agonists (SABAs) for acute symptom relief and long-acting β2-agonists (LABAs) for maintenance therapy.[4] The primary therapeutic indications for β2-adrenoceptor agonists are asthma and chronic obstructive pulmonary disease (COPD).[1][3]

Comparative Analysis of Established β2-Adrenoceptor Agonists

To provide a benchmark for the potential evaluation of this compound, the following table summarizes the characteristics of three well-established β2-adrenoceptor agonists: Salbutamol (B1663637) (a SABA), Formoterol (a LABA), and Clenbuterol (B1669167) (a LABA with varied clinical use).

FeatureSalbutamolFormoterolClenbuterol
Drug Class Short-Acting β2-Agonist (SABA)Long-Acting β2-Agonist (LABA)Long-Acting β2-Agonist (LABA)
Primary Indication Asthma, COPD (rescue medication)[3][5]Asthma, COPD (maintenance therapy)[6][7]Asthma (in some countries), Veterinary use for COPD in horses[8][9]
Onset of Action Rapid (within 5 minutes)[10]Rapid (within 5 minutes)[6][7]Slower than inhaled agonists
Duration of Action 4-6 hours[10]~12 hours[7]Long-lasting
Preclinical Efficacy Data Extensive data in models of allergic asthma and COPD, demonstrating bronchodilatory and anti-inflammatory effects.[3]Well-documented efficacy in preclinical models, showing prolonged bronchodilation and inhibition of inflammatory responses.[6][11]Efficacy demonstrated in various animal models, including horses with COPD, showing significant clinical improvement.[9][12]
Clinical Trial Evidence Numerous clinical trials have established its efficacy and safety for acute bronchospasm.[5][13]Large-scale clinical trials have confirmed its efficacy in improving lung function and reducing exacerbations in asthma and COPD.[6][7][14]Clinical trials in humans for asthma have shown efficacy, though its use is limited in many regions due to side effects and potential for misuse.[8][15]

Key Experimental Protocols for Efficacy Verification

The following are detailed methodologies for key experiments that would be essential to independently verify the therapeutic efficacy of a novel β2-adrenoceptor agonist like this compound in preclinical models of asthma and COPD.

In Vitro Assessment of β2-Adrenoceptor Agonist Activity
  • Objective: To determine the potency and selectivity of the test compound for the β2-adrenoceptor.

  • Method:

    • Receptor Binding Assay: Utilize cell lines overexpressing human β2-adrenergic receptors (e.g., CHO or HEK293 cells). Perform competitive binding assays with a radiolabeled ligand (e.g., [3H]-CGP 12177) and varying concentrations of the test compound to determine the binding affinity (Ki).

    • Functional Assay (cAMP Accumulation): Stimulate the receptor-expressing cells with the test compound and measure the intracellular accumulation of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the β2-adrenoceptor signaling pathway. This allows for the determination of the compound's potency (EC50) and efficacy (Emax) as an agonist.

Preclinical Models of Allergic Asthma
  • Objective: To evaluate the bronchodilatory and anti-inflammatory effects of the test compound in a relevant in vivo model of asthma.

  • Animal Model: Typically, BALB/c mice or Brown Norway rats are used.

  • Protocol:

    • Sensitization: Sensitize the animals to an allergen, commonly ovalbumin (OVA), via intraperitoneal injections with an adjuvant (e.g., alum).

    • Challenge: Subsequently, challenge the sensitized animals with the same allergen via inhalation (aerosol).

    • Treatment: Administer the test compound (e.g., this compound) via a relevant route (e.g., inhalation, intratracheal, or systemic) before or after the allergen challenge. A vehicle control and a positive control (e.g., Salbutamol) should be included.

    • Efficacy Endpoints:

      • Airway Hyperresponsiveness (AHR): Measure the change in lung function (e.g., airway resistance and compliance) in response to a bronchoconstrictor agent (e.g., methacholine) using a whole-body plethysmograph or a forced oscillation technique.

      • Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid and perform total and differential cell counts to assess the influx of inflammatory cells (e.g., eosinophils, neutrophils, lymphocytes).

      • Cytokine Analysis: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates using ELISA or multiplex assays.

      • Histopathology: Examine lung tissue sections stained with H&E for inflammation and PAS for mucus production.

Preclinical Models of COPD
  • Objective: To assess the ability of the test compound to mitigate key features of COPD, such as chronic inflammation and emphysema.

  • Animal Model: C57BL/6 mice are commonly used.

  • Protocol:

    • Induction of COPD-like Phenotype: Expose the animals to cigarette smoke (CS) for an extended period (e.g., 4-6 months) to induce chronic lung inflammation, airspace enlargement (emphysema), and small airway remodeling.[16]

    • Treatment: Administer the test compound during the CS exposure period.

    • Efficacy Endpoints:

      • Lung Function: Measure parameters such as forced expiratory volume in 0.1 seconds (FEV0.1) and forced vital capacity (FVC) using specialized rodent lung function equipment.

      • Inflammatory Cell Infiltration: Analyze BAL fluid for an increase in neutrophils and macrophages.

      • Histopathology and Morphometry: Quantify the extent of emphysema by measuring the mean linear intercept (MLI) in lung tissue sections. Assess goblet cell hyperplasia and mucus production.

      • Inflammatory Mediators: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines (e.g., CXCL1, CXCL2) in lung homogenates.

Visualizing Key Pathways and Workflows

To further aid in the conceptualization of this compound's evaluation, the following diagrams, generated using the DOT language, illustrate the relevant signaling pathway and a typical experimental workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Mapenterol Mapenterol (β2-Agonist) Receptor β2-Adrenergic Receptor Mapenterol->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Myosin_LCK Myosin Light Chain Kinase (MLCK) PKA->Myosin_LCK Inhibits Relaxation Smooth Muscle Relaxation (Bronchodilation) Myosin_LCK->Relaxation Leads to

Caption: β2-Adrenoceptor Signaling Pathway for Bronchodilation.

G cluster_preclinical Preclinical Efficacy Evaluation Workflow for a Novel β2-Agonist cluster_endpoints Efficacy Endpoints start Novel β2-Agonist (e.g., Mapenterol) invitro In Vitro Characterization (Binding & Functional Assays) start->invitro animal_model Selection of Animal Model (e.g., OVA-induced Asthma) invitro->animal_model treatment Treatment Administration (Dose-Response) animal_model->treatment endpoints Assessment of Efficacy Endpoints treatment->endpoints data_analysis Data Analysis & Comparison with Positive Control (e.g., Salbutamol) endpoints->data_analysis lung_function Lung Function (AHR, FEV) inflammation Inflammation (BAL Fluid, Cytokines) histology Histopathology (Inflammation, Mucus) conclusion Conclusion on Therapeutic Efficacy and Potential data_analysis->conclusion

Caption: Experimental Workflow for Preclinical Efficacy Verification.

Conclusion

While this compound is identified as a β2-adrenoceptor agonist, a critical gap exists in the scientific literature regarding its therapeutic efficacy in preclinical models. For researchers and drug development professionals, the independent verification of its potential will necessitate rigorous investigation following established protocols, such as those outlined in this guide. A direct comparison of its performance against well-characterized drugs like Salbutamol and Formoterol in validated models of asthma and COPD will be paramount in determining its therapeutic value and potential for clinical development.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of the available safety data for Mapenterol hydrochloride and two structurally and functionally related beta-2 adrenergic agonists, Clenbuterol and Salbutamol. The information presented is intended to support research and development activities by highlighting known safety profiles and identifying areas where further investigation is warranted. The data herein is compiled from publicly available safety data sheets and toxicological literature.

Introduction to the Compounds

Mapenterol, Clenbuterol, and Salbutamol are all beta-2 adrenergic agonists, a class of drugs that selectively stimulate beta-2 adrenergic receptors. This stimulation leads to smooth muscle relaxation, most notably in the bronchial passages, making them effective bronchodilators for treating conditions like asthma and chronic obstructive pulmonary disease (COPD). Despite their shared therapeutic mechanism, their safety profiles can differ. This guide will delve into the available toxicological data to provide a comparative overview.

Mechanism of Action: Beta-2 Adrenergic Receptor Signaling

As beta-2 adrenergic agonists, Mapenterol, Clenbuterol, and Salbutamol share a common signaling pathway. They bind to beta-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs). This binding activates the associated Gs alpha subunit, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and other physiological responses.[1][2][3][4][5]

Beta2_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Mapenterol / Clenbuterol / Salbutamol Receptor β2-Adrenergic Receptor (GPCR) Agonist->Receptor Binds to G_Protein G-Protein (Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (e.g., Smooth Muscle Relaxation) PKA->Response Leads to

Figure 1: Beta-2 Adrenergic Receptor Signaling Pathway.

Comparative Safety Profile

The following sections summarize the available data on the acute toxicity and adverse effects of this compound, Clenbuterol, and Salbutamol.

Acute Toxicity

A critical measure of acute toxicity is the median lethal dose (LD50), the dose required to kill half the members of a tested population. The table below presents the available oral LD50 values for the three compounds.

CompoundTest SpeciesOral LD50Citation(s)
This compound Rat, MouseNo Data Available[6][7][8]
Clenbuterol Rat159 mg/kg
Mouse148 mg/kg
Salbutamol (Albuterol) Rat660 mg/kg, >2500 mg/kg*
Mouse1950 mg/kg[7]

*Note: Conflicting oral LD50 values have been reported for Salbutamol in rats. This may be due to differences in study design or the salt form of the compound used.

A significant data gap exists for this compound, as no public quantitative acute toxicity data could be identified. Safety Data Sheets for this compound indicate that it is a skin and eye irritant.[7][8]

Adverse Effects

The known adverse effects of Clenbuterol and Salbutamol are primarily extensions of their pharmacological activity as sympathomimetic amines. Data on the specific adverse effects of Mapenterol are not available.

SystemClenbuterolSalbutamol (Albuterol)
Cardiovascular Tachycardia (rapid heart rate), palpitations, hypertension.Tachycardia, palpitations.
Central Nervous System Tremors, nervousness, anxiety, headache, insomnia.Tremors, nervousness, headache.
Metabolic Hypokalemia (low potassium), hyperglycemia (high blood sugar).Hypokalemia.
Musculoskeletal Muscle cramps.Muscle cramps.

Standard Safety and Genotoxicity Assays

A core battery of safety pharmacology studies is typically required before a new drug is administered to humans. These studies, guided by regulations such as ICH S7A, are designed to assess a drug's potential effects on vital functions. Additionally, genotoxicity assays are crucial for identifying compounds that can cause genetic damage.

Safety_Assessment_Workflow cluster_preclinical Preclinical Safety Assessment cluster_core cluster_geno Core_Battery Core Battery Safety Pharmacology (ICH S7A) CNS Central Nervous System (e.g., Irwin Test) Core_Battery->CNS Cardio Cardiovascular System (e.g., hERG Assay) Core_Battery->Cardio Respiratory Respiratory System Core_Battery->Respiratory Genotoxicity Genotoxicity Testing Ames Ames Test (Mutagenicity) Genotoxicity->Ames Micronucleus Micronucleus Test (Clastogenicity) Genotoxicity->Micronucleus

Figure 2: General Workflow for Preclinical Safety Assessment.
Experimental Protocols

Below are detailed methodologies for key experiments cited in safety pharmacology and genotoxicity assessment.

4.1.1. Central Nervous System Safety: The Irwin Test

The Irwin test is a systematic observational method used to assess the behavioral and physiological state of rodents in response to a test substance.

  • Objective: To identify potential neurobehavioral and physiological effects of a test compound.

  • Test System: Typically performed in rats or mice.

  • Procedure:

    • Acclimation and Baseline: Animals are acclimated to the testing environment. Baseline observations of behavior and physiological parameters are recorded.

    • Dosing: The test compound is administered, usually via oral gavage or intraperitoneal injection, at various dose levels. A vehicle control group is also included.

    • Observation: Animals are observed at specified time points post-dosing (e.g., 15, 30, 60, 120, 240 minutes and 24 hours).

    • Parameters Assessed: A wide range of parameters are scored, including:

      • Behavioral: Alertness, grooming, locomotor activity, posture, stereotypy, passivity.

      • Neurological: Tremors, convulsions, gait, righting reflex, grip strength, pain response.

      • Autonomic: Body temperature, heart rate, respiration, salivation, piloerection, pupil size.

  • Data Analysis: The scores for each parameter are compared between the treated and control groups to identify any dose-dependent effects.

4.1.2. Cardiovascular Safety: In Vitro hERG Assay

The hERG (human Ether-à-go-go-Related Gene) assay is a critical in vitro test to assess a compound's potential to cause QT interval prolongation, a risk factor for serious cardiac arrhythmias.

  • Objective: To determine if a test compound inhibits the hERG potassium channel.

  • Test System: A cell line (e.g., HEK293 or CHO cells) stably expressing the hERG channel.

  • Procedure (Manual Patch Clamp):

    • Cell Preparation: The hERG-expressing cells are cultured and prepared for electrophysiological recording.

    • Electrophysiological Recording: A single cell is selected, and a glass micropipette forms a high-resistance "giga-seal" with the cell membrane. The patch of membrane under the pipette is then ruptured to achieve the "whole-cell" configuration, allowing control of the cell's membrane potential and measurement of the current flowing through the hERG channels.

    • Voltage Protocol: A specific voltage-clamp protocol is applied to the cell to elicit and measure the hERG current.

    • Compound Application: The test compound is applied to the cell at increasing concentrations.

    • Data Acquisition: The hERG current is measured before and after the application of the test compound at each concentration.

  • Data Analysis: The percentage of hERG current inhibition at each concentration is calculated. These data are then used to determine the IC50 value (the concentration at which the compound inhibits 50% of the hERG current).

4.1.3. Genotoxicity: Bacterial Reverse Mutation (Ames) Test (OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[9][10][11][12][13]

  • Objective: To detect point mutations (base substitutions and frameshifts) induced by a test compound.[9][11][12]

  • Test System: Histidine-dependent strains of Salmonella typhimurium and/or tryptophan-dependent strains of Escherichia coli.[9][11][12]

  • Procedure:

    • Strains and Activation: Several bacterial strains with different known mutations are used to detect various types of mutagens. The test is performed with and without a metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.[9][11]

    • Exposure: The bacterial strains are exposed to the test compound at a range of concentrations.

    • Plating: The treated bacteria are plated on a minimal agar (B569324) medium that lacks the essential amino acid (histidine or tryptophan).

    • Incubation: The plates are incubated for 48-72 hours.

  • Data Analysis: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize the essential amino acid will grow and form colonies. The number of revertant colonies in the treated plates is compared to the number in the negative (vehicle) control plates. A significant, dose-dependent increase in the number of revertant colonies indicates that the compound is mutagenic.[11]

4.1.4. Genotoxicity: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test detects damage to chromosomes or the mitotic spindle in vivo.[14][15][16][17][18]

  • Objective: To identify substances that cause cytogenetic damage, leading to the formation of micronuclei in erythrocytes.[14][16][18]

  • Test System: Typically performed in mice or rats.[14][15][17]

  • Procedure:

    • Dosing: Animals are exposed to the test substance, usually via one or more administrations.[14][15]

    • Sample Collection: At appropriate time points after the last dose (typically 24 and 48 hours), bone marrow is extracted from the femur or peripheral blood is collected.[14][17]

    • Slide Preparation and Staining: The collected cells are used to prepare slides, which are then stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes and to visualize micronuclei.[14]

    • Scoring: A statistically appropriate number of polychromatic erythrocytes (e.g., at least 4000 per animal) are scored for the presence of micronuclei.[14]

  • Data Analysis: The frequency of micronucleated polychromatic erythrocytes in the treated groups is compared to that in the concurrent vehicle control group. A statistically significant, dose-related increase in the frequency of micronucleated cells indicates that the test substance is genotoxic in vivo.[14][15]

Conclusion

This comparative guide highlights the current state of knowledge regarding the safety profiles of this compound and the related beta-2 adrenergic agonists, Clenbuterol and Salbutamol. While Clenbuterol and Salbutamol have established toxicological profiles with known adverse effects, primarily related to their sympathomimetic activity, there is a significant lack of publicly available quantitative safety data for this compound. The primary documented hazards for Mapenterol are skin and eye irritation.

For researchers and drug development professionals, this underscores the critical need for comprehensive preclinical safety studies on this compound to establish its acute toxicity, identify potential adverse effects, and assess its genotoxic potential. The experimental protocols outlined in this guide represent the standard methodologies that would be required to build a robust safety profile for this compound, enabling a more complete and accurate comparison with other drugs in its class.

References

Safety Operating Guide

Navigating the Disposal of Mapenterol Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling Mapenterol hydrochloride, a β2-adrenoceptor agonist, understanding the correct disposal procedures is paramount to ensuring a safe work environment and adhering to regulatory standards. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

Hazard Profile and Regulatory Overview

This compound is classified with specific hazards that dictate its handling and disposal methods. According to its Safety Data Sheet (SDS), it is a skin and eye irritant and may cause respiratory irritation[1]. As a pharmaceutical-related compound with unknown potency, it must be handled with care[2].

The disposal of pharmaceutical waste is regulated by multiple agencies, primarily the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and in some cases, the Drug Enforcement Administration (DEA)[3][4][5]. A key regulation for healthcare facilities is the EPA's Subpart P, which prohibits the sewering (flushing down the drain) of hazardous waste pharmaceuticals[4][6].

Quantitative Data Summary
PropertyDataSource(s)
Chemical Name 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)-2-(tert-pentylamino)ethan-1-ol hydrochloride[2]
CAS Number 54238-51-6[1][2]
Molecular Formula C₁₄H₂₀ClF₃N₂O · HCl[7]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Disposal Recommendation Dispose of contents/container in accordance with local, regional, national, and international regulations. May be burned in a chemical incinerator equipped with an afterburner and scrubber.[1][2]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the proper disposal of this compound, from initial waste generation to final removal by a licensed service. This procedure is based on general guidelines for hazardous and pharmaceutical chemical waste[8][9][10][11].

Step 1: Waste Identification and Segregation
  • Identify Waste: Any this compound that is expired, unused, or contaminated is considered waste and must be disposed of properly. This includes pure compound, solutions, and any materials grossly contaminated with it (e.g., spill cleanup materials).

  • Segregate Waste: Do not mix this compound waste with non-hazardous laboratory trash. It should be collected separately in a designated hazardous waste container.

Step 2: Proper Waste Containment
  • Select a Compatible Container: Use a container that is chemically compatible with this compound. The original manufacturer's container is often a good choice[9][11]. If using a different container, ensure it is in good condition, leak-proof, and has a secure, screw-on cap[8][9].

  • Label the Container: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste[9][10]. This prevents spills and the release of vapors.

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Designate an SAA: Store the waste container in a designated Satellite Accumulation Area within the laboratory where the waste is generated[8].

  • Use Secondary Containment: Place the primary waste container in a secondary container, such as a chemical-resistant tray or bin, to contain any potential leaks or spills[9].

  • Segregate Incompatibles: Ensure the stored this compound waste is not stored with incompatible chemicals. General best practices include separating acids from bases, and oxidizing agents from organic compounds[8].

Step 4: Arranging for Final Disposal
  • Engage a Licensed Disposal Company: The final disposal of this compound waste must be handled by a licensed hazardous material disposal company[2]. These companies are equipped to transport and dispose of chemical waste in compliance with all federal and local regulations.

  • Incineration: The recommended disposal method for hazardous pharmaceutical waste is typically incineration at a permitted facility[2][4].

  • Do Not Dispose Down the Drain: Under no circumstances should this compound be disposed of down the drain[2][4]. This is to prevent environmental contamination and is prohibited for hazardous pharmaceuticals in many jurisdictions[2][4][6].

  • Schedule a Pickup: Contact your institution's Environmental Health & Safety (EHS) office or the licensed disposal company directly to schedule a waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_0 Waste Generation & Collection cluster_1 On-Site Management cluster_2 Final Disposal A This compound Waste Generated (Expired, Unused, Contaminated) B Select Compatible, Leak-Proof Container with Screw Cap A->B C Label Container: 'Hazardous Waste' 'this compound' B->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Use Secondary Containment (e.g., Chemical-Resistant Bin) D->E F Keep Container Securely Closed D->F G Is Container Full or Storage Time Limit Reached? E->G F->G H Contact EHS or Licensed Hazardous Waste Vendor G->H Yes J Continue to Store Safely in SAA G->J No I Waste transported for Incineration at Permitted Facility H->I

References

Safeguarding Your Research: Essential Safety Protocols for Handling Mapenterol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Mapenterol hydrochloride, a β2-adrenoceptor agonist used in research.[1] Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a secure and productive research setting.

This compound is classified as a substance that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] It is crucial to handle this compound with the appropriate precautions.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

PPE CategoryItemSpecification
Eye Protection Safety GogglesTightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[3]
Hand Protection Protective GlovesFire/flame resistant and impervious gloves. Inspect prior to use and wash hands after handling.[3]
Body Protection Protective ClothingImpervious clothing to prevent skin contact.[3]
Respiratory Protection RespiratorUse in a well-ventilated area.[2] A self-contained breathing apparatus may be necessary in case of insufficient ventilation or for spill cleanup.
Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and the safety of the laboratory.

AspectProcedure
Handling Avoid inhalation of dust and contact with eyes and skin.[2] Use only in areas with appropriate exhaust ventilation.[2]
Storage Keep container tightly sealed in a cool, well-ventilated area.[2] Recommended storage at 4°C, sealed and away from moisture.[2] For solutions, store at -80°C.[2]
Emergency First Aid Procedures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[3]
Skin Contact Immediately wash skin with plenty of soap and water.[2][3] Remove contaminated clothing.[3] Seek medical attention if irritation develops or persists.[3]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing.[2][3] If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting.[3] Wash out mouth with water.[2] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3]
Spill and Disposal Procedures

Proper containment and disposal are necessary to prevent environmental contamination and further exposure.

ProcedureAction
Spill Cleanup Evacuate personnel to a safe area. Wear full personal protective equipment, including a self-contained breathing apparatus. Avoid dust formation. Sweep up or vacuum the spillage and collect it in a suitable container for disposal. Clean the spill area thoroughly.
Disposal Dispose of contents and container in accordance with local, state, and federal regulations.[2] Do not allow the chemical to enter drains or water sources.[3]

Operational Workflow for Handling this compound

To ensure a systematic and safe approach to working with this compound, the following workflow should be followed.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh Compound Weigh Compound Prepare Workspace->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Decontaminate Workspace Decontaminate Workspace Prepare Solution->Decontaminate Workspace Dispose Waste Dispose Waste Decontaminate Workspace->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE

Caption: Standard operating procedure for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mapenterol hydrochloride
Reactant of Route 2
Mapenterol hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.